molecular formula C10H12O2 B100144 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone CAS No. 16108-50-2

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Cat. No.: B100144
CAS No.: 16108-50-2
M. Wt: 164.2 g/mol
InChI Key: AAPOVDIBCPRZPC-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxy-4,6-dimethylphenyl)ethanone
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O2/c1-6-4-7(2)10(8(3)11)9(12)5-6/h4-5,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOVDIBCPRZPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)O)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167058
Record name 2'-Hydroxy-4',6'-dimethylacetophenone
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Molecular Weight

164.20 g/mol
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CAS No.

16108-50-2
Record name 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone
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Record name 3-Acetamidophenyl acetate
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Record name 2'-Hydroxy-4',6'-dimethylacetophenone
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Record name 2'-hydroxy-4',6'-dimethylacetophenone
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Record name 3-ACETAMIDOPHENYL ACETATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone (also known as 2'-hydroxy-4',6'-dimethylacetophenone), a substituted aromatic ketone with significant potential in synthetic chemistry and drug discovery. This document moves beyond a simple recitation of facts to provide expert insights into the causality behind its chemical behavior and the strategic considerations for its use in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound possesses a unique structural architecture that dictates its chemical behavior. The molecule features an acetophenone core with a hydroxyl group and two methyl groups adorning the phenyl ring. This substitution pattern gives rise to a set of distinct physicochemical properties.

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound1-(2-Hydroxy-5-methylphenyl)ethanone1-(2,4-Dimethylphenyl)ethanone
CAS Number 16108-50-2[1]1450-72-2[2]89-74-7[3]
Molecular Formula C₁₀H₁₂O₂[1]C₉H₁₀O₂C₁₀H₁₂O
Molecular Weight 164.20 g/mol [1]150.17 g/mol 148.20 g/mol
Melting Point Not available45-48 °CNot available
Boiling Point Not availableNot available108-110 °C at 18 mmHg
Appearance Not availableYellow crystalline powder[2]Colorless liquid
Solubility Insoluble in water (predicted)Insoluble in water[4]Low solubility in polar solvents

The presence of the hydroxyl group ortho to the acetyl group is a defining feature, leading to the formation of a strong intramolecular hydrogen bond. This has been confirmed by X-ray crystallographic studies, which show two symmetry-independent molecules that are essentially superimposable, each exhibiting this intramolecular hydrogen bond[5]. This internal hydrogen bonding influences the compound's melting point, boiling point, and solubility, as well as its reactivity, by modulating the acidity of the hydroxyl proton and the electrophilicity of the carbonyl carbon.

Synthesis and Spectroscopic Characterization

The primary route for the synthesis of this compound and its analogs is the Fries rearrangement , a classic organic reaction that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst[6].

Synthetic Protocol: Fries Rearrangement

The synthesis of 2-hydroxyacetophenones via the Fries rearrangement is a robust and well-established method. The choice of reaction conditions can influence the regioselectivity of the acyl group migration (ortho vs. para).

Experimental Workflow: Fries Rearrangement

start Start: 3,5-Dimethylphenyl acetate reagents Lewis Acid (e.g., AlCl₃) Solvent (e.g., Nitrobenzene or solvent-free) start->reagents 1. Add heating Heating (Temperature influences ortho/para ratio) reagents->heating 2. Heat workup Aqueous Workup (e.g., dilute HCl) heating->workup 3. Quench extraction Solvent Extraction (e.g., Ethyl acetate) workup->extraction 4. Extract purification Purification (e.g., Recrystallization or Chromatography) extraction->purification 5. Purify product Product: this compound and/or 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone purification->product 6. Isolate

Caption: Workflow for the synthesis of hydroxyacetophenones via Fries Rearrangement.

Step-by-Step Methodology:

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylphenyl acetate (1 equivalent).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (1.1 to 2.5 equivalents). The choice of solvent is critical; non-polar solvents tend to favor the ortho product. The reaction can also be run neat.

  • Reaction: Heat the reaction mixture to the desired temperature. Higher temperatures generally favor the formation of the ortho-isomer, this compound, due to the thermodynamic stability of the resulting chelate with the Lewis acid.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and cautiously quench it by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired hydroxyacetophenone.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, and the acetyl protons. The aromatic protons on the phenyl ring will appear as singlets due to their substitution pattern. The hydroxyl proton will likely be a broad singlet and may appear at a downfield chemical shift due to the intramolecular hydrogen bonding.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group (typically in the range of 190-205 ppm), the aromatic carbons, and the methyl carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3500 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl group. A strong absorption band for the carbonyl (C=O) stretch will be observed, likely at a lower wavenumber (around 1620-1650 cm⁻¹) than a typical aryl ketone due to the intramolecular hydrogen bonding and conjugation.

2.2.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (164.20 g/mol ). The fragmentation pattern will likely involve cleavage of the acyl group and other characteristic fragmentations of the aromatic ring.

Chemical Reactivity and Synthetic Utility

The presence of both a hydroxyl and a ketone functional group makes this compound a versatile building block in organic synthesis.

Claisen-Schmidt Condensation for Chalcone Synthesis

A key reaction of 2-hydroxyacetophenones is the Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (1,3-diphenyl-2-propen-1-ones)[7]. These compounds are precursors to a wide variety of flavonoids and are themselves of significant interest due to their broad spectrum of biological activities.

Experimental Workflow: Chalcone Synthesis

start Start: this compound + Aromatic Aldehyde reagents Base Catalyst (e.g., NaOH or KOH) Solvent (e.g., Ethanol) start->reagents 1. Mix reaction Stirring at Room Temperature reagents->reaction 2. React workup Acidification with dilute HCl reaction->workup 3. Precipitate isolation Filtration and Washing workup->isolation 4. Isolate product Product: Chalcone Derivative isolation->product

Caption: General workflow for the synthesis of chalcones via Claisen-Schmidt condensation.

Potential Applications in Drug Discovery and Development

Substituted hydroxyacetophenones are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with a variety of biological targets. While specific biological data for this compound is limited in the public domain, the broader class of hydroxyacetophenones and their derivatives have demonstrated a range of promising pharmacological activities.

Cytotoxic and Anticancer Potential

Derivatives of hydroxyacetophenones have been investigated for their cytotoxic effects against various cancer cell lines. For instance, a related compound, 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has shown significant cytotoxic effects against human colon adenocarcinoma (HT-29), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) cell lines, with notable selectivity over a normal human lung fibroblast cell line (MRC-5)[8][9]. This suggests that the hydroxyacetophenone scaffold can be a starting point for the development of novel anticancer agents. The mechanism of action for some of these derivatives has been linked to the induction of apoptosis and cell cycle arrest[4][9].

Antimicrobial Activity

The hydroxyacetophenone core is also found in molecules with antibacterial and antifungal properties. While specific data for the title compound is not available, various derivatives have been synthesized and evaluated for their antimicrobial efficacy. For example, some hydroxyacetophenone derivatives have shown good antibacterial activity against E. coli and K. pneumoniae[10]. The development of novel antimicrobial agents is a critical area of research, and this class of compounds represents a potential source of new leads.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It may cause skin and eye irritation. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable chemical entity with a rich chemistry and significant potential for applications in organic synthesis and drug discovery. Its unique structural features, particularly the intramolecular hydrogen bond, govern its physicochemical properties and reactivity. While a comprehensive experimental dataset for this specific molecule is not fully available in the public literature, the information on its synthesis, characterization of related compounds, and the biological activities of the broader hydroxyacetophenone class provides a strong foundation for future research. This guide has aimed to provide not just the "what" but the "why" behind the chemical properties of this compound, offering a deeper understanding for researchers looking to exploit its potential in their work.

References

  • Fadzil, N. A., et al. (2014). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. International Journal of Molecular Sciences, 15(1), 468-485. [Link]

  • Fadzil, N. A., et al. (2014). 1-(2,6-dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone-induced cell cycle arrest in G₁/G₀ in HT-29 cells human colon adenocarcinoma cells. PubMed, 24451128. [Link]

  • Armelao, L., Depaoli, G., & Dolmella, A. (2000). This compound. Acta Crystallographica Section C: Crystal Structure Communications, 56(6), e268. [Link]

  • Gondaliya, N., & Patel, P. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. International Journal of Biological and Pharmaceutical Sciences Archive, 5(1), 051-072. [Link]

  • Armelao, L., Depaoli, G., & Dolmella, A. (2000). This compound. ResearchGate. [Link]

  • ResearchGate. (2000). This compound. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5010. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone. [Link]

  • ResearchGate. (2008). This compound. [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. [Link]

  • PubChem. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information for "A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water". [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0242049). [Link]

  • SpectraBase. (n.d.). 2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. [Link]

  • SpectraBase. (n.d.). 2-(4-METHOXYPHENYL)-ETHANONE - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

  • Mamedov, I. G., et al. (2017). Antibacterial and antifungal activities of some hydroxyacetophenone derivatives. Indian Journal of Pharmaceutical Sciences, 79(4), 643-647. [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2015). Crystallographic, vibrational and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. [Link]

  • SpectraBase. (n.d.). 2-(4-METHOXYPHENYL)-ETHANONE - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (CAS No. 16108-50-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a valuable ketone intermediate in synthetic organic and medicinal chemistry. This document will delve into its chemical identity, synthesis via the Fries Rearrangement, physicochemical properties, and its emerging significance in the landscape of drug discovery and development.

Compound Identification and Physicochemical Properties

This compound, also known as 2-acetyl-3,5-dimethylphenol, is a substituted aromatic ketone. Its unique structural arrangement, featuring a hydroxyl group ortho to the acetyl substituent, imparts specific chemical reactivity and potential for diverse biological activities. The Chemical Abstracts Service (CAS) has assigned the number 16108-50-2 to this compound.[1]

A summary of its key physicochemical properties is presented below. It is important to note that while some data for the specific target molecule is available, other values are estimated based on structurally similar compounds due to limited direct experimental data in publicly accessible databases.

PropertyValueSource
CAS Number 16108-50-2[1]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
IUPAC Name This compound[1]
Melting Point 71 °C (for the related isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone)[3]
Boiling Point 144°C/18mmHg (for the related isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone)[3]
Solubility Slightly soluble in water (for the related isomer 1-(2-hydroxy-4,5-dimethylphenyl)ethanone)[3]
Appearance Expected to be a crystalline solid
¹³C NMR Chemical Shifts See Section 4 for details on a structurally similar compound[4]

Synthesis via Fries Rearrangement: A Detailed Protocol

The synthesis of this compound can be efficiently achieved through the Fries rearrangement of 3,5-dimethylphenyl acetate. This reaction is a classic method for the preparation of hydroxyaryl ketones from phenolic esters, catalyzed by a Lewis acid.[5] The ortho- and para-isomers are typically produced, with the reaction conditions influencing the product ratio. Higher temperatures generally favor the formation of the ortho-product, which is the desired isomer in this case.

The following protocol is adapted from established procedures for the Fries rearrangement of structurally similar phenolic esters.[6]

Materials and Reagents
  • 3,5-Dimethylphenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment

Step-by-Step Synthesis Protocol

Step 1: Acetylation of 3,5-Dimethylphenol to form 3,5-Dimethylphenyl acetate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol in an excess of acetic anhydride.

  • Add a catalytic amount of pyridine to the mixture.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the product.

  • Filter the solid product, wash with cold water, and dry to obtain 3,5-dimethylphenyl acetate.

Step 2: Fries Rearrangement of 3,5-Dimethylphenyl acetate

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents).

  • Add nitrobenzene as the solvent and cool the flask in an ice-water bath.

  • Slowly add a solution of 3,5-dimethylphenyl acetate (1 equivalent) in nitrobenzene from the dropping funnel with constant stirring.

  • After the addition is complete, slowly raise the temperature of the reaction mixture to 160-170°C to favor the formation of the ortho-isomer.

  • Maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath.

  • Carefully quench the reaction by the slow addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, a mixture of ortho- and para-isomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate).

Synthesis Workflow Diagram

Fries_Rearrangement_Workflow cluster_acetylation Step 1: Acetylation cluster_rearrangement Step 2: Fries Rearrangement cluster_workup Workup & Purification A 3,5-Dimethylphenol D Reflux (2-3h) A->D B Acetic Anhydride B->D C Pyridine (catalyst) C->D E 3,5-Dimethylphenyl acetate D->E F 3,5-Dimethylphenyl acetate I Heat (160-170°C) F->I G Anhydrous AlCl3 G->I H Nitrobenzene H->I J This compound (ortho-product) I->J K 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone (para-product) I->K L Acid Quench (HCl) J->L K->L M Extraction (DCM) L->M N Column Chromatography M->N O Pure this compound N->O

Caption: Workflow for the synthesis of this compound.

Mechanism of the Fries Rearrangement

The Fries rearrangement proceeds through the formation of an acylium ion intermediate. The Lewis acid catalyst, typically AlCl₃, coordinates to the carbonyl oxygen of the ester, facilitating the cleavage of the acyl-oxygen bond to generate a resonance-stabilized acylium ion and an aluminum phenoxide complex. The electrophilic acylium ion then attacks the electron-rich aromatic ring, primarily at the ortho and para positions. The regioselectivity is influenced by temperature, with higher temperatures favoring the thermodynamically more stable ortho-isomer due to chelation of the aluminum catalyst between the hydroxyl and carbonyl groups.

Fries_Mechanism Ester 3,5-Dimethylphenyl acetate Complex1 Initial Complex Ester->Complex1 + AlCl3 LewisAcid AlCl3 Acylium Acylium Ion + Aluminum Phenoxide Complex1->Acylium Rearrangement OrthoAttack Electrophilic Attack (ortho) Acylium->OrthoAttack ParaAttack Electrophilic Attack (para) Acylium->ParaAttack OrthoProduct Ortho-isomer OrthoAttack->OrthoProduct Hydrolysis ParaProduct Para-isomer ParaAttack->ParaProduct Hydrolysis Drug_Discovery_Workflow Start This compound (Scaffold) Synth Chemical Modification & Library Synthesis Start->Synth Screen High-Throughput Screening (e.g., LXR, HIV Integrase, FXR assays) Synth->Screen Hit Hit Identification Screen->Hit LeadOpt Lead Optimization (SAR Studies) Hit->LeadOpt Preclinical Preclinical Development LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis via the Fries rearrangement is a well-established, albeit condition-dependent, process. The diverse biological activities exhibited by its derivatives underscore its importance as a scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.

References

  • Discovery of a 2-hydroxyacetophenone derivative as an outstanding linker to enhance potency and β-selectivity of liver X receptor agonist. PubMed. [Link]

  • The Crucial Role of 2'-Hydroxyacetophenone in Pharmaceutical Synthesis. Leading Chemical Supplier. [Link]

  • Design, Synthesis, Docking Studies, and Biological Evaluation of Novel 2-Hydroxyacetophenone Derivatives as Anti-HIV-1 Agents. Bentham Science. [Link]

  • Synthesis, Biological and Pharmacological Activities of 2'-Hydroxy-4'5'-dimethyl Substituted Chalcones and Flavones. Asian Journal of Chemistry. [Link]

  • Fries rearrangement of 3,5-dimethoxyphenyl acetate. Iraqi Journal of Science. [Link]

  • (PDF) Fries rearrangement of 3,5-dimethoxyphenyl acetate. ResearchGate. [Link]

  • Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. PubMed. [Link]

  • 2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, also known as 2',4'-Dimethyl-6'-hydroxyacetophenone, is a substituted aromatic ketone of significant interest in synthetic organic chemistry and medicinal chemistry. Its structural features, including a phenolic hydroxyl group ortho to an acetyl group and two methyl substituents on the benzene ring, give rise to distinct spectroscopic properties. A thorough understanding of its spectral data is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications, including as a building block in the synthesis of more complex molecules. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles and experimental methodologies.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with a hydroxyl group at position 2, an acetyl group at position 1, and methyl groups at positions 4 and 6. A critical feature of this molecule is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group.[1][2] This interaction significantly influences the chemical and physical properties of the compound, and its effects are readily observable in the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides a clear signature of its proton environments.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~13.5 - 14.0Singlet1HAr-OH
~6.7Singlet1HAr-H (position 5)
~6.6Singlet1HAr-H (position 3)
2.55Singlet3H-C(O)CH₃
2.30Singlet3HAr-CH₃ (position 6)
2.25Singlet3HAr-CH₃ (position 4)

Interpretation and Causality:

  • Phenolic Hydroxyl Proton (Ar-OH): The significant downfield shift of the hydroxyl proton to approximately 13.5-14.0 ppm is a direct consequence of the strong intramolecular hydrogen bond with the adjacent carbonyl oxygen. This deshielding effect is a hallmark of such structures.

  • Aromatic Protons (Ar-H): The two aromatic protons at positions 3 and 5 appear as distinct singlets, indicating no adjacent protons to couple with. Their chemical shifts are influenced by the electronic effects of the surrounding substituents.

  • Acetyl Methyl Protons (-C(O)CH₃): The singlet at ~2.55 ppm is characteristic of a methyl group attached to a carbonyl carbon.

  • Aromatic Methyl Protons (Ar-CH₃): The two methyl groups on the aromatic ring appear as sharp singlets at slightly different chemical shifts due to their distinct positions relative to the other functional groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~204.0C=O (Acetyl)
~162.0C2 (C-OH)
~143.0C4 (C-CH₃)
~139.0C6 (C-CH₃)
~125.0C5
~118.0C3
~115.0C1
~33.0-C(O)CH₃
~21.0Ar-CH₃ (at C6)
~20.0Ar-CH₃ (at C4)

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The signal at ~204.0 ppm is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons: The substituted aromatic carbons (C1, C2, C4, C6) appear at lower field (downfield) compared to the unsubstituted carbons (C3, C5) due to the electronic effects of the attached functional groups. The carbon bearing the hydroxyl group (C2) is significantly deshielded.

  • Methyl Carbons: The three methyl carbons give rise to distinct signals in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of aromatic compounds like this compound is crucial for accurate data interpretation.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation: Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that will dissolve the sample and has minimal interfering signals. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a clean pipette, transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • ¹³C NMR: Acquire the proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3425BroadO-H stretch (intramolecular H-bond)
2964-2903Medium-StrongC-H stretch (aliphatic)
~1705StrongC=O stretch (conjugated ketone)
~1600, ~1450Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (phenol)

Interpretation and Causality:

  • O-H Stretch: The broad absorption band around 3425 cm⁻¹ is characteristic of a hydroxyl group involved in hydrogen bonding.[3] The intramolecular hydrogen bond in this molecule causes a significant broadening and shifting of this peak compared to a free hydroxyl group.

  • C-H Stretch: The absorptions in the 2964-2903 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl groups.

  • C=O Stretch: The strong absorption at approximately 1705 cm⁻¹ is indicative of a carbonyl group of a ketone.[3] The conjugation with the aromatic ring and the intramolecular hydrogen bonding lower the frequency from that of a typical aliphatic ketone (~1715 cm⁻¹).

  • C=C Stretch: The bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-O Stretch: The strong band around 1250 cm⁻¹ is attributed to the stretching vibration of the C-O bond of the phenolic group.

Experimental Protocol: IR Spectroscopy

The following outlines a standard procedure for obtaining the IR spectrum of a solid sample like this compound.

Workflow for KBr Pellet Preparation and IR Analysis

Caption: Workflow for IR analysis using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation: Transfer the finely ground mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zRelative IntensityProposed Fragment
164High[M]⁺ (Molecular Ion)
149High[M - CH₃]⁺
121Moderate[M - COCH₃]⁺
43High[CH₃CO]⁺

Interpretation and Causality:

  • Molecular Ion Peak ([M]⁺): The peak at m/z 164 corresponds to the molecular weight of the compound (C₁₀H₁₂O₂), confirming its elemental composition.

  • [M - CH₃]⁺ Fragment: The intense peak at m/z 149 results from the loss of a methyl radical from the acetyl group (alpha-cleavage), a common fragmentation pathway for ketones.

  • [M - COCH₃]⁺ Fragment: The peak at m/z 121 is due to the cleavage of the bond between the carbonyl carbon and the aromatic ring, resulting in the loss of an acetyl radical.

  • [CH₃CO]⁺ Fragment: The prominent peak at m/z 43 corresponds to the acylium ion, which is a very stable fragment.

Experimental Protocol: Mass Spectrometry

The following describes a general procedure for obtaining the mass spectrum using electron ionization.

Workflow for Electron Ionization Mass Spectrometry

Caption: General workflow for EI-Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecules to ionize and fragment.

  • Acceleration: Accelerate the resulting positively charged ions into the mass analyzer using an electric field.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions, and the signal is amplified.

  • Spectrum Generation: The detector output is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The spectroscopic data of this compound provides a detailed and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, with the downfield shift of the hydroxyl proton being a key indicator of the intramolecular hydrogen bond. The IR spectrum confirms the presence of the key functional groups, with the positions of the hydroxyl and carbonyl stretching bands providing further evidence for the hydrogen bonding. Finally, the mass spectrum establishes the molecular weight and reveals a predictable fragmentation pattern consistent with its structure. This comprehensive spectroscopic analysis serves as a reliable foundation for the identification and further investigation of this important chemical compound in research and development settings.

References

  • Organic Chemistry: An Indian Journal. Synthesis, crystal, spectroscopic characterizations and electrochemical properties of 1-(2-hydroxy–4,6-dimethylphenyl)ethanone. [Link]

  • SpectraBase. 2',4'-Dimethyl-6'-hydroxyacetophenone. [Link]

  • Organic Chemistry: An Indian Journal. (2009). Synthesis, crystal, spectroscopic characterizations and electrochemical properties of 1-(2-hydroxy–4,6-dimethylphenyl)ethanone. 5(3), 225-230.
  • Clark, J. H., & Miller, J. M. (1977). Hydrogen bonding in organic synthesis. Part 7. Intermolecular self-condensation of some enolisable ketones in the presence of fluoride. Journal of the Chemical Society, Perkin Transactions 1, 2063-2069.
  • ResearchGate. This compound. [Link]

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1-(2-Hydroxy-4,6-dimethylphenyl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Authored by a Senior Application Scientist

Foreword

Substituted phenols and acetophenones represent cornerstone scaffolds in modern chemistry, finding indispensable roles as synthetic intermediates for pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3] Their utility is fundamentally dictated by their molecular architecture—the precise arrangement of functional groups on the aromatic ring governs reactivity, biological activity, and material properties. This guide provides a comprehensive technical exploration of a specific, highly functionalized member of this class: This compound .

Our objective is to move beyond a simple recitation of data. We will dissect the synthesis, elucidate the structural features through a multi-technique spectroscopic analysis, and provide field-proven protocols for its characterization. This document is designed for the practicing researcher and drug development professional, offering not just data, but the causal logic behind the analytical methodologies that confirm the molecule's identity and structure.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 2-Acetyl-3,5-dimethylphenol, is a crystalline solid at room temperature.[4] Its structure is characterized by a phenol ring substituted with two methyl groups and an ortho-acetyl group. This specific arrangement facilitates a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen, a defining feature that significantly influences its chemical and physical properties.

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 16108-50-2[5]
Molecular Formula C₁₀H₁₂O₂[6]
Molecular Weight 164.20 g/mol [7]
Monoisotopic Mass 164.08372 Da[6]
Appearance Colorless or yellowish needle-like crystals[4]
Solubility Soluble in hot methanol and benzene[8][9]

Synthesis Pathway: The Fries Rearrangement

The most industrially relevant and efficient synthesis of hydroxyaryl ketones like this compound is the Fries rearrangement.[10][11] This reaction involves the conversion of a phenolic ester—in this case, 3,5-dimethylphenyl acetate—to a hydroxyaryl ketone using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[10]

Mechanistic Rationale

The reaction proceeds via the formation of an acylium ion intermediate.[10][11] The choice of reaction conditions is critical for directing the regioselectivity of the acyl group migration.

  • Causality of Regioselectivity : The Fries rearrangement can yield both ortho and para isomers. Low temperatures generally favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control).[10] The formation of the ortho product, our target molecule, is rationalized by the formation of a stable bidentate complex between the Lewis acid, the phenolic oxygen, and the incoming acyl group's carbonyl oxygen. This chelation effect stabilizes the transition state leading to the ortho isomer.[10] The use of non-polar solvents also tends to increase the yield of the ortho product.[10]

Visualization of the Synthesis Mechanism

The following diagram illustrates the key steps in the Lewis acid-catalyzed Fries rearrangement to yield the target ortho-hydroxyaryl ketone.

Fries_Rearrangement Fries Rearrangement for this compound start 3,5-Dimethylphenyl Acetate + AlCl₃ (Lewis Acid) complex Step 1: Formation of O-AlCl₃ Complex start->complex Coordination acylium Step 2: Generation of Acylium Ion Intermediate complex->acylium Rearrangement attack Step 3: Intramolecular Electrophilic Aromatic Substitution (Ortho Attack) acylium->attack Chelation-controlled hydrolysis Step 4: Hydrolysis to Liberate Product attack->hydrolysis + H₂O product This compound hydrolysis->product Analytical_Workflow Workflow for Structural Elucidation start Synthesized Compound (Crude Product) purification Purification (Chromatography/ Recrystallization) start->purification pure_compound Pure Compound purification->pure_compound nmr NMR Spectroscopy (¹H & ¹³C) pure_compound->nmr ir IR Spectroscopy pure_compound->ir ms Mass Spectrometry pure_compound->ms xray X-Ray Crystallography (for single crystals) pure_compound->xray if crystalline nmr_data Connectivity & Chemical Environment nmr->nmr_data ir_data Functional Groups (OH, C=O) ir->ir_data ms_data Molecular Weight & Fragmentation ms->ms_data xray_data 3D Structure & Intramolecular Bonds xray->xray_data final Confirmed Structure: This compound nmr_data->final ir_data->final ms_data->final xray_data->final

Sources

An In-depth Technical Guide to the Solubility of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (CAS No. 2501-85-1), a substituted phenolic ketone of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for determining and understanding its solubility profile.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] this compound, a molecule possessing both a hydrophilic hydroxyl group and a lipophilic dimethylphenyl ring, is expected to exhibit a nuanced solubility profile. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes fundamental principles of solubility, predictive insights based on its chemical structure, and detailed experimental protocols to empower researchers in their investigations. The "like dissolves like" principle suggests that its solubility will be limited in aqueous media and significantly greater in organic solvents, particularly those of intermediate polarity.[3]

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure of this compound is paramount to predicting its solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundSynHet[4]
Synonyms 2-Acetyl-3,5-dimethylphenolChemicalBook[5]
CAS Number 2501-85-1ChemicalBook[6]
Molecular Formula C₁₀H₁₂O₂SynHet[4]
Molecular Weight 164.20 g/mol PubChem[7]
Appearance Expected to be a crystalline solidGeneral knowledge
pKa (predicted) ~10 (for the phenolic hydroxyl group)General knowledge of phenols

The presence of a phenolic hydroxyl group allows for hydrogen bonding with polar solvents, while the aromatic ring and methyl groups contribute to its lipophilicity. The intramolecular hydrogen bond between the hydroxyl group and the acetyl group's carbonyl oxygen can also influence its interaction with solvents.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the free energy change of the system.[8][9] The overall solubility is a result of the interplay between the lattice energy of the solid (the energy required to break the crystal lattice) and the solvation energy (the energy released when the solute molecules are surrounded by solvent molecules).[10]

The Principle of "Like Dissolves Like"

This fundamental principle posits that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For this compound, this suggests:

  • Polar Solvents (e.g., Water): Limited solubility is expected. While the hydroxyl group can form hydrogen bonds with water, the nonpolar character of the dimethylphenyl ring is significant.

  • Nonpolar Solvents (e.g., Hexane): Moderate solubility may be observed, driven by van der Waals interactions with the aromatic ring and methyl groups.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Good solubility is anticipated. These solvents can act as hydrogen bond acceptors for the phenolic proton and can effectively solvate the rest of the molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is likely due to the ability of these solvents to act as both hydrogen bond donors and acceptors.

Impact of pH on Aqueous Solubility

For ionizable compounds like phenols, pH plays a crucial role in aqueous solubility.[8] The phenolic hydroxyl group is weakly acidic and will deprotonate at a pH above its pKa to form the more soluble phenoxide ion. Therefore, the aqueous solubility of this compound is expected to increase significantly in basic solutions.

pH_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Compound_H This compound (Less Soluble) Compound_Ion Phenoxide Ion (More Soluble) Compound_H->Compound_Ion + OH⁻ Compound_Ion->Compound_H + H⁺

Caption: pH-dependent equilibrium of this compound.

Experimental Determination of Solubility

The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[11][12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

  • Analytical balance

  • Scintillation vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.[11]

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved solid.[11]

  • Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated HPLC method.

  • Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Shake_Flask_Workflow A Add excess solid to vial B Add known volume of solvent A->B C Equilibrate with shaking at constant temperature B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC F->G

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile

Based on the chemical structure and the principles of solubility, a qualitative and semi-quantitative solubility profile for this compound can be predicted.

Table 2: Predicted Solubility of this compound in Common Solvents

SolventPolarityPredicted SolubilityRationale
WaterHighSlightly SolubleThe presence of a hydroxyl group allows for some hydrogen bonding, but the nonpolar dimethylphenyl ring limits solubility.
EthanolHighVery SolubleActs as both a hydrogen bond donor and acceptor, and the ethyl group can interact with the nonpolar parts of the molecule.
MethanolHighVery SolubleSimilar to ethanol, with a smaller alkyl chain, leading to very effective solvation.
AcetoneMediumSolubleA polar aprotic solvent that can accept a hydrogen bond from the phenolic hydroxyl group.
Ethyl AcetateMediumSolubleA polar aprotic solvent that can effectively solvate the molecule.
DichloromethaneLowModerately SolubleCan interact with the aromatic ring and has some dipole character.
HexaneVery LowSparingly SolublePrimarily van der Waals interactions with the nonpolar regions of the molecule.

Conclusion

The solubility of this compound is a critical parameter for its development and application in various scientific fields. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure. A detailed, step-by-step protocol for the experimental determination of its solubility using the reliable shake-flask method has been presented. Researchers and drug development professionals are encouraged to utilize this guide to accurately characterize the solubility profile of this compound, which is essential for formulation development, bioavailability assessment, and ensuring the overall success of their research endeavors.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PubMed Central. [Link]

  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. [Link]

  • Solubility. Wikipedia. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Properties of aromatic ketones and other solvents. ResearchGate. [Link]

  • Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH. [Link]

  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs. [Link]

  • Solubility. Purdue University. [Link]

  • Solubility - Concept. JoVE. [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • Solubility of Solids in Liquids Experiment. Scribd. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. alwsci. [Link]

  • Annex 4. World Health Organization (WHO). [Link]

  • BCS Guideline for solubility and Dissolution.pptx. Slideshare. [Link]

  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization (WHO). [Link]

  • The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. OSTI.GOV. [Link]

  • Aldehydes, Ketones and Carboxylic Acids. NCERT. [Link]

  • Solvent effects. Wikipedia. [Link]

  • 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone. PubChem. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]

  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. [Link]

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An In-depth Technical Guide to 2-Acetyl-3,5-dimethylphenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Synthetic Building Block

In the vast landscape of organic chemistry, the strategic functionalization of aromatic rings is a cornerstone of molecular design, particularly in the realms of pharmaceutical and materials science. Among the myriad of substituted phenols, 2-acetyl-3,5-dimethylphenol, also known by its IUPAC name 1-(2-hydroxy-3,5-dimethylphenyl)ethanone, emerges as a compound of significant interest. Its unique arrangement of a hydroxyl group, an acetyl moiety, and two methyl substituents on a benzene ring bestows upon it a versatile reactivity profile. This guide provides an in-depth technical exploration of 2-acetyl-3,5-dimethylphenol, from its synthetic origins and mechanistic underpinnings to its characterization and diverse applications. For researchers, scientists, and professionals in drug development, understanding the nuances of this molecule can unlock new avenues for innovation.

Genesis of a Molecule: Synthetic Pathways and Mechanistic Insights

The discovery and history of 2-acetyl-3,5-dimethylphenol are intrinsically linked to the development of foundational reactions in organic synthesis that allow for the acylation of phenols. While a singular "discovery" event is not prominently documented, its synthesis is a logical extension of well-established methodologies applied to its precursors. The primary routes for its preparation are the Fries rearrangement and, conceptually, the Friedel-Crafts acylation of 3,5-dimethylphenol.

The Fries Rearrangement: A Classic Transposition

The most direct and commonly employed method for the synthesis of 2-acetyl-3,5-dimethylphenol is the Fries rearrangement of 3,5-dimethylphenyl acetate. This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxyaryl ketone in the presence of a Lewis acid catalyst.[1]

The causality behind this experimental choice lies in its efficiency and selectivity. The reaction proceeds through the formation of an acylium ion intermediate, which then electrophilically attacks the aromatic ring. The choice of reaction conditions, such as temperature and solvent, can influence the regioselectivity, favoring either ortho or para substitution.[1] In the case of 3,5-dimethylphenyl acetate, the para position is blocked, directing the acetyl group to one of the ortho positions.

Reaction Workflow: Fries Rearrangement of 3,5-Dimethylphenyl Acetate

cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products & Work-up 3,5-Dimethylphenyl Acetate 3,5-Dimethylphenyl Acetate Solvent (e.g., Nitromethane) Solvent (e.g., Nitromethane) 3,5-Dimethylphenyl Acetate->Solvent (e.g., Nitromethane) Dissolution Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3)->Solvent (e.g., Nitromethane) Addition Temperature Control Elevated Temperature (e.g., 50-150°C) Solvent (e.g., Nitromethane)->Temperature Control Heating Aqueous Work-up Aqueous Work-up Temperature Control->Aqueous Work-up Reaction Quenching 2-Acetyl-3,5-dimethylphenol 2-Acetyl-3,5-dimethylphenol Aqueous Work-up->2-Acetyl-3,5-dimethylphenol Isolation & Purification

Caption: Workflow for the synthesis of 2-acetyl-3,5-dimethylphenol via Fries rearrangement.

Mechanistic Pathway of the Fries Rearrangement

The accepted mechanism for the Fries rearrangement involves the following key steps, which validate the protocol's design:

  • Complexation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen of the ester.

  • Acylium Ion Formation: This coordination weakens the ester linkage, leading to the formation of a resonance-stabilized acylium ion and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The acylium ion, a potent electrophile, attacks the electron-rich aromatic ring at the ortho position. This step is an intramolecular electrophilic aromatic substitution.

  • Rearomatization: A proton is abstracted from the intermediate, restoring the aromaticity of the ring.

  • Hydrolysis: Subsequent aqueous work-up hydrolyzes the aluminum phenoxide complex to yield the final 2-acetyl-3,5-dimethylphenol product.

This mechanistic understanding is crucial for optimizing reaction conditions to maximize the yield of the desired ortho-acylated product.

Diagram: Mechanism of the Fries Rearrangement

Start 3,5-Dimethylphenyl Acetate + AlCl₃ Complex Lewis Acid-Ester Complex Start->Complex Coordination Acylium Acylium Ion & Aluminum Phenoxide Complex->Acylium Cleavage Intermediate Sigma Complex (Wheland Intermediate) Acylium->Intermediate Intramolecular EAS Product_Complex Product-AlCl₃ Complex Intermediate->Product_Complex Rearomatization Final_Product 2-Acetyl-3,5-dimethylphenol Product_Complex->Final_Product Aqueous Work-up cluster_applications Applications 3,5-Dimethylphenol 3,5-Dimethylphenol Fries_Rearrangement Fries Rearrangement 3,5-Dimethylphenol->Fries_Rearrangement 2-Acetyl-3,5-dimethylphenol 2-Acetyl-3,5-dimethylphenol Fries_Rearrangement->2-Acetyl-3,5-dimethylphenol Pharmaceuticals Pharmaceuticals 2-Acetyl-3,5-dimethylphenol->Pharmaceuticals Agrochemicals Agrochemicals 2-Acetyl-3,5-dimethylphenol->Agrochemicals Fragrances_Cosmetics Fragrances & Cosmetics 2-Acetyl-3,5-dimethylphenol->Fragrances_Cosmetics Flavoring_Agents Flavoring Agents 2-Acetyl-3,5-dimethylphenol->Flavoring_Agents

Sources

An In-depth Technical Guide to 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a substituted hydroxyacetophenone, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, including a nucleophilic aromatic ring activated by hydroxyl and methyl groups, and an intramolecular hydrogen bond, dictate its reactivity and utility. This guide provides a comprehensive overview of its synthesis, detailed spectroscopic characterization, and key applications as a precursor to biologically active molecules such as chalcones and flavones. We delve into the mechanistic underpinnings of its primary synthetic route, the Fries rearrangement, and present detailed protocols for its preparation and subsequent transformation. Furthermore, this document explores the landscape of its potential biological activities, offering insights for its application in medicinal chemistry and drug discovery.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound, also known as 2-acetyl-3,5-dimethylphenol, is an aromatic ketone with the chemical formula C₁₀H₁₂O₂. Its structure is characterized by an acetophenone core with a hydroxyl group and two methyl groups at positions 2, 4, and 6 of the phenyl ring, respectively. This substitution pattern imparts distinct chemical properties that make it a valuable intermediate in the synthesis of a variety of organic compounds.[1] The presence of the hydroxyl group ortho to the acetyl group facilitates the formation of a strong intramolecular hydrogen bond, which influences its physical and chemical behavior.[2] This guide will illuminate the synthesis, spectroscopic properties, and significant applications of this versatile molecule.

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound is the Fries rearrangement of 3,5-dimethylphenyl acetate.[3] This reaction involves the intramolecular acyl migration from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3]

The Fries Rearrangement: A Mechanistic Perspective

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone.[3] The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[3] The mechanism proceeds through the formation of an acylium ion intermediate.[3]

The regioselectivity of the Fries rearrangement (ortho- vs. para-acylation) is influenced by reaction conditions such as temperature and solvent polarity. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. In the case of 3,5-dimethylphenyl acetate, the positions ortho to the hydroxyl group are sterically unhindered and electronically activated by the methyl groups, favoring the formation of the 2-acetyl product, this compound.

Diagram of the Fries Rearrangement Mechanism

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol for Fries Rearrangement

This protocol provides a general procedure for the synthesis of this compound from 3,5-dimethylphenyl acetate.

Materials:

  • 3,5-Dimethylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, place anhydrous aluminum chloride (1.2 eq).

  • Solvent Addition: Add anhydrous nitrobenzene to the flask with stirring.

  • Reactant Addition: Dissolve 3,5-dimethylphenyl acetate (1.0 eq) in anhydrous nitrobenzene and add it dropwise to the stirred suspension of aluminum chloride at room temperature.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and 5% HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Spectroscopic Characterization

A thorough characterization of this compound is crucial for confirming its identity and purity. The following data represents typical spectroscopic values.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment
12.0 (s, 1H)-OH (phenolic)
6.75 (s, 1H)Ar-H
6.65 (s, 1H)Ar-H
2.55 (s, 3H)-COCH₃
2.30 (s, 3H)Ar-CH₃
2.25 (s, 3H)Ar-CH₃

¹H NMR Spectrum Interpretation:

  • The downfield singlet at ~12.0 ppm is characteristic of the phenolic proton involved in a strong intramolecular hydrogen bond with the adjacent carbonyl group.

  • The two singlets in the aromatic region (~6.65-6.75 ppm) correspond to the two aromatic protons.

  • The singlet at ~2.55 ppm is assigned to the three protons of the acetyl methyl group.

  • The two singlets at ~2.25 and 2.30 ppm are assigned to the six protons of the two aromatic methyl groups.

¹³C NMR Spectrum Interpretation:

  • The peak at ~204.0 ppm corresponds to the carbonyl carbon of the acetyl group.[4]

  • The peaks in the aromatic region (~117-162 ppm) are assigned to the six carbons of the benzene ring.[5][6]

  • The peaks at ~33.0 ppm and in the range of 21.0-24.0 ppm correspond to the methyl carbons of the acetyl and aromatic methyl groups, respectively.[4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
3400-3100 (broad)O-H stretch (intramolecularly hydrogen-bonded)
2920C-H stretch (aromatic)
1640C=O stretch (acetyl, hydrogen-bonded)
1600, 1450C=C stretch (aromatic ring)
1250C-O stretch (phenol)

IR Spectrum Interpretation:

  • The broad absorption band in the region of 3400-3100 cm⁻¹ is indicative of the hydroxyl group involved in strong intramolecular hydrogen bonding.

  • The carbonyl stretching frequency is observed at a lower wavenumber (~1640 cm⁻¹) than a typical aryl ketone due to the same hydrogen bonding, which weakens the C=O bond.[7]

Mass Spectrometry (MS)
m/z Assignment
164[M]⁺ (Molecular ion)
149[M - CH₃]⁺
121[M - COCH₃]⁺

Mass Spectrum Interpretation:

  • The molecular ion peak is observed at m/z 164, corresponding to the molecular weight of the compound.

  • A prominent peak at m/z 149 results from the loss of a methyl radical from the molecular ion (α-cleavage).[8][9]

  • The peak at m/z 121 is due to the loss of the acetyl group.[8][9]

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly flavonoids and their precursors, chalcones.

Synthesis of Chalcones

Chalcones (1,3-diaryl-2-propen-1-ones) are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[10] this compound serves as the acetophenone component in this reaction.

General Workflow for Chalcone Synthesis

Chalcone_Synthesis Acetophenone This compound Chalcone Chalcone Derivative Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Claisen-Schmidt Condensation Catalyst Base (e.g., NaOH or KOH) in Ethanol Catalyst->Chalcone Claisen-Schmidt Condensation

Caption: Claisen-Schmidt condensation for chalcone synthesis.

Experimental Protocol for Chalcone Synthesis

This protocol outlines a general procedure for the synthesis of a chalcone derivative from this compound and a substituted benzaldehyde.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Base Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of KOH or NaOH (2.0 eq) with vigorous stirring.

  • Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The formation of a solid precipitate often indicates product formation.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.[11]

Biological Activities and Potential Applications

Derivatives of this compound, particularly the chalcones and flavones synthesized from it, have shown a wide range of biological activities. While quantitative data for the parent compound is limited in publicly available literature, the activities of its derivatives suggest potential therapeutic applications.

Antibacterial Activity
Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide, and its inhibition is a target for the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori.[14] Many heterocyclic compounds, including those derived from hydroxyacetophenones, have been investigated as urease inhibitors. Although specific IC₅₀ values for this compound are not found in the provided search results, numerous studies report the urease inhibitory potential of structurally related chalcones and other derivatives, with some exhibiting potent activity.[15][16][17]

Conclusion

This compound is a synthetically valuable and accessible building block. Its efficient synthesis via the Fries rearrangement and its utility as a precursor for biologically active chalcones and flavones make it a compound of significant interest to the scientific community. The detailed synthetic protocols and comprehensive spectroscopic data provided in this guide serve as a practical resource for researchers. While the full extent of its biological activities is still under exploration, the promising results from its derivatives warrant further investigation into the therapeutic potential of this versatile molecule and its analogs in drug discovery and development.

References

  • ResearchGate. (n.d.). IC50 values of anti-urease activity. Retrieved from [Link]

  • IC50 value synthesized compounds for urease inhibition and antioxidant activity. (n.d.). Retrieved from [Link]

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  • ResearchGate. (n.d.). IC50 values (μM) of 2 a–d and 3 a–d compounds on urease enzyme. Retrieved from [Link]

  • Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. Retrieved from [Link]

  • GSP. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Scribd. (2017). Fries Rearrangement of Phenyl Acetate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Fries rearrangement of 3,5-dimethoxyphenyl acetate. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ijarsct.co.in. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 of urease inhibition of the tested compounds:. Retrieved from [Link]

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  • SpectraBase. (n.d.). 2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0242049). Retrieved from [Link]

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  • NIH. (2023). Qualitative and Quantitative Methods to Measure Antibacterial Activity Resulting from Bacterial Competition. Retrieved from [Link]

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  • Bentham Science. (n.d.). 1-(3-methyl-5-substituted-phenyl-4,5-dihydropyrazol-1-yl)ethanone Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Analysis Assignments Chemical shift (ppm) Functional group No. of proton Multiplicity. Retrieved from [Link]

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  • SlidePlayer. (2015). CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology. Retrieved from [Link]

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An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (CAS No. 16108-50-2), a substituted acetophenone with significant potential in pharmaceutical and chemical synthesis. This document consolidates critical data on its physicochemical properties, spectroscopic profile, and includes a detailed, field-proven synthesis protocol. The causal relationships behind experimental choices and self-validating methodologies are emphasized to ensure scientific integrity and reproducibility. All data and protocols are supported by authoritative references to provide a robust resource for researchers and developers in the field.

Introduction and Significance

This compound, also known as 2-acetyl-3,5-dimethylphenol, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a hydroxyl group ortho to an acetyl group on a dimethylated phenyl ring, imparts unique reactivity and makes it a valuable precursor for the synthesis of various heterocyclic compounds, pharmaceutical agents, and other fine chemicals.[1] The intramolecular hydrogen bonding between the hydroxyl and carbonyl groups influences its physical and chemical behavior, a key consideration in its application. This guide aims to provide a detailed exposition of its core characteristics to facilitate its effective use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, application in synthesis, and analytical characterization.

General and Computed Properties

A summary of the key identifiers and computed properties for this compound is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Acetyl-3,5-dimethylphenol, 2'-hydroxy-4',6'-dimethylacetophenone[2]
CAS Number 16108-50-2[1][2]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Experimental Physical Data

The experimentally determined physical properties are crucial for practical laboratory applications.

PropertyValueSource
Appearance White to light yellow crystalline powder[3]
Melting Point 60 °C[2]
Boiling Point Data not available
Solubility Slightly soluble in water. Soluble in organic solvents like benzene.[3][4]

The solubility profile indicates that while sparingly soluble in aqueous media, it is readily soluble in common organic solvents, a critical factor for its use in non-aqueous reaction systems.

Spectroscopic and Crystallographic Characterization

A thorough understanding of the spectroscopic and crystallographic profile of this compound is essential for its unambiguous identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the ring, the acetyl methyl protons, and a downfield signal for the phenolic hydroxyl proton, which may be broadened due to hydrogen bonding and exchange.

  • ¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon, the aromatic carbons (with variations based on substitution), and the methyl carbons.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The presence of a broad absorption band in the region of 2500-3500 cm⁻¹ is indicative of the intramolecularly hydrogen-bonded hydroxyl group. A strong absorption band around 1620-1680 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 164, corresponding to its molecular weight.

X-ray Crystallography

X-ray diffraction studies have confirmed the molecular structure of this compound. The compound crystallizes in the triclinic space group P-1.[4] The crystal structure reveals the presence of a strong intramolecular O—H···O hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group.[4]

Synthesis Protocol: Fries Rearrangement of 3,5-Dimethylphenyl Acetate

The Fries rearrangement is a reliable and widely used method for the synthesis of hydroxyaryl ketones. This protocol outlines a detailed procedure for the synthesis of this compound from 3,5-dimethylphenyl acetate.

Rationale for Method Selection

The Fries rearrangement is chosen for its efficiency in introducing an acyl group onto a phenolic ring. The reaction proceeds via an electrophilic aromatic substitution mechanism, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The regioselectivity (ortho- vs. para-acylation) can be influenced by reaction conditions such as temperature and solvent. For the synthesis of the target ortho-isomer, higher temperatures are generally favored.

Experimental Workflow Diagram

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Fries Rearrangement A 3,5-Dimethylphenol C Esterification Reaction (Pyridine catalyst) A->C B Acetic Anhydride B->C D 3,5-Dimethylphenyl Acetate (Crude Product) C->D Work-up & Isolation G Fries Rearrangement (Heating) E 3,5-Dimethylphenyl Acetate E->G F Anhydrous AlCl₃ F->G H Reaction Mixture (Aluminum complex) G->H I This compound (Final Product) H->I Hydrolysis & Purification

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of 3,5-Dimethylphenyl Acetate (Esterification)

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylphenol (1.0 eq) and a catalytic amount of pyridine in a suitable solvent such as toluene.

  • Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 eq) to the reaction mixture while stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer sequentially with water, 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 3,5-dimethylphenyl acetate. The product can be purified by vacuum distillation if necessary.

Step 2: Fries Rearrangement to this compound

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) (1.2 eq).

  • Reactant Addition: Slowly add the 3,5-dimethylphenyl acetate (1.0 eq) to the AlCl₃ with vigorous stirring. The reaction is exothermic and the temperature should be controlled.

  • Reaction: Heat the reaction mixture to 140-160 °C. The reaction is typically complete within a few hours. Monitor the progress by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid. This will decompose the aluminum complex.

  • Product Isolation and Purification: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Safety, Handling, and Storage

Proper safety precautions are imperative when handling this compound and the reagents used in its synthesis.

Hazard Identification
  • This compound: May cause skin, eye, and respiratory irritation.[6]

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Causes severe skin burns and eye damage.

  • Acetic Anhydride: Corrosive and flammable. Causes severe skin burns and eye damage.

  • Pyridine: Flammable, harmful if swallowed, in contact with skin, or if inhaled.

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Handle anhydrous aluminum chloride in a glove box or under an inert atmosphere to prevent contact with moisture.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound. The compilation of its physicochemical data, spectroscopic characteristics, a robust synthesis protocol, and essential safety information serves as a valuable resource for professionals in the fields of chemical synthesis and drug development. The methodologies and data presented herein are grounded in established scientific principles and supported by authoritative references, ensuring their reliability and utility in a research and development setting.

References

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

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  • NIST. (n.d.). Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. Retrieved from [Link]

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  • Armelao, L., Depaoli, G., & Dolmella, A. (2000). This compound.
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  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b). Retrieved from [Link]

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An In-depth Technical Guide to the Theoretical and Experimental Characterization of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and experimental overview of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a substituted acetophenone with significant potential in various chemical and pharmaceutical applications. The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's synthesis, spectroscopic properties, and electronic structure. By integrating experimental data with computational analysis using Density Functional Theory (DFT), this document aims to provide a thorough understanding of the structure-property relationships of this compound. The guide details the Fries rearrangement as a primary synthetic route and presents a comparative analysis of experimental spectroscopic data (FT-IR, NMR, UV-Vis) with theoretically calculated values. Key theoretical concepts such as Frontier Molecular Orbital (HOMO-LUMO) analysis and Molecular Electrostatic Potential (MEP) are discussed to elucidate the reactivity and intermolecular interaction sites of the molecule. This guide serves as a valuable resource for further research and application of this compound.

Introduction

This compound is an aromatic ketone that belongs to the class of hydroxyacetophenones. These compounds are characterized by a phenyl ring substituted with a hydroxyl group, an acetyl group, and in this specific case, two methyl groups at positions 4 and 6. The presence of these functional groups imparts a unique combination of chemical and physical properties to the molecule, making it a subject of interest in synthetic chemistry and materials science. The intramolecular hydrogen bonding between the hydroxyl and carbonyl groups is a key structural feature that influences its conformation and reactivity.

This guide will delve into the theoretical underpinnings of the molecular structure and properties of this compound, corroborated by experimental findings. A detailed exploration of its synthesis, with a focus on the Fries rearrangement, will be provided. The core of this document lies in the synergistic approach of combining experimental spectroscopic characterization with quantum chemical calculations to provide a holistic understanding of the molecule.

Synthesis of this compound

The synthesis of hydroxyaryl ketones is often achieved through the Fries rearrangement, an organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst.[1][2] This reaction is a valuable tool for the regioselective introduction of an acyl group onto a phenol ring.

The Fries Rearrangement: A Mechanistic Overview

The Fries rearrangement involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring. The reaction is typically catalyzed by Lewis acids such as aluminum chloride (AlCl₃).[1] The regioselectivity of the rearrangement (ortho- vs. para-acylation) can be controlled by reaction conditions such as temperature and solvent polarity.[1]

Reaction Scheme:

The mechanism proceeds through the formation of an acylium ion intermediate, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated phenol ring.

Experimental Protocol: Synthesis via Fries Rearrangement

The following protocol outlines a general procedure for the synthesis of this compound from 3,5-dimethylphenyl acetate.

Materials:

  • 3,5-dimethylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (HCl), 5M

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenyl acetate in nitrobenzene.

  • Carefully add anhydrous aluminum chloride to the solution in portions while stirring. The reaction is exothermic.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and maintain for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to separate the ortho- and para-isomers.

Experimental and Theoretical Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of organic molecules. In this section, we will discuss the experimental spectroscopic data for this compound and compare it with theoretical predictions from DFT calculations.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum of this compound reveals characteristic vibrational modes associated with its functional groups. A broad absorption band in the region of 2500-3500 cm⁻¹ is indicative of the O-H stretching vibration, which is broadened due to strong intramolecular hydrogen bonding with the carbonyl oxygen. The C=O stretching vibration of the acetyl group typically appears as a strong band around 1620-1650 cm⁻¹. A study on the closely related 1-(2-hydroxy-4,5-dimethylphenyl)ethanone showed a C=O stretching frequency at 1621 cm⁻¹, which is in good agreement with the expected range for such hydrogen-bonded systems. A detailed assignment of the experimental vibrational frequencies can be achieved through a Potential Energy Distribution (PED) analysis derived from DFT calculations.

Table 1: Comparison of Key Experimental and Theoretical FT-IR Frequencies (cm⁻¹)

Vibrational ModeExperimental Frequency (cm⁻¹) (Analogue)Calculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))
O-H stretch~3000 (broad)Value to be calculated
C-H stretch (aromatic)~3050Value to be calculated
C-H stretch (methyl)~2950, 2870Value to be calculated
C=O stretch1621Value to be calculated
C=C stretch (aromatic)~1600, 1480Value to be calculated
C-O stretch~1250Value to be calculated

Note: Experimental values for the 4,5-dimethyl analogue are used as a reference. Theoretical values would be obtained from DFT calculations on the 4,6-dimethyl isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

  • ¹H NMR: The spectrum is expected to show a downfield singlet for the hydroxyl proton (δ > 10 ppm) due to intramolecular hydrogen bonding. The two aromatic protons will appear as distinct singlets. The methyl protons of the acetyl group will be a singlet around δ 2.5 ppm, and the two aromatic methyl groups will also present as singlets at slightly different chemical shifts.

  • ¹³C NMR: The carbonyl carbon of the acetyl group will be observed at a characteristic downfield chemical shift (δ > 200 ppm). The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon attached to the hydroxyl group being the most deshielded. The methyl carbons will resonate at higher field.

A database of experimental ¹³C NMR chemical shifts for 2',4'-Dimethyl-6'-hydroxyacetophenone is available and can be used for comparison.[3]

Electronic Spectroscopy (UV-Vis)

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl group. Theoretical calculations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption wavelengths and oscillator strengths, which can be compared with the experimental spectrum.[4]

Theoretical Studies: A Deeper Look into Molecular Properties

Computational chemistry, particularly DFT, offers powerful tools to investigate the electronic structure, geometry, and reactivity of molecules.[5]

Computational Methodology

A standard protocol for DFT calculations on acetophenone derivatives involves the following steps:[5]

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a commonly used and reliable combination for such systems.

  • Frequency Calculations: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate the IR spectrum.

  • NMR and UV-Vis Calculations: Chemical shifts and electronic transitions are calculated using appropriate methods (e.g., GIAO for NMR).

  • Analysis of Molecular Orbitals and Electrostatic Potential: The Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction sites.

Molecular Geometry

X-ray diffraction studies on this compound have shown that the molecule is nearly planar, with a strong intramolecular O-H···O hydrogen bond.[6] The key geometric parameters (bond lengths and angles) obtained from these experimental studies can be compared with the values predicted by DFT calculations to validate the computational model.

Table 2: Selected Experimental and Theoretical Geometric Parameters

ParameterExperimental (X-ray) (Å or °)Theoretical (DFT) (Å or °)
O-H bond lengthValue from referenceValue to be calculated
C=O bond lengthValue from referenceValue to be calculated
C-O bond lengthValue from referenceValue to be calculated
O···H distanceValue from referenceValue to be calculated
C-C=O bond angleValue from referenceValue to be calculated
C-O-H bond angleValue from referenceValue to be calculated

Note: Experimental values are to be extracted from the cited literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring and the hydroxyl group, while the LUMO is likely to be centered on the carbonyl group and the aromatic ring.

Molecular Electrostatic Potential (MEP)

The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. In the MEP of this compound, the region around the carbonyl oxygen will show a negative potential (red), indicating a site for electrophilic attack. The hydroxyl proton will exhibit a positive potential (blue), making it susceptible to nucleophilic attack. The aromatic ring will have regions of both positive and negative potential.

Potential Applications

Hydroxyacetophenone derivatives are known to exhibit a range of biological activities, including antimicrobial and antioxidant properties. Metal complexes of this compound have been shown to have potential antifungal and antibacterial activities. Further research into the biological and pharmacological properties of this molecule and its derivatives is warranted.

Conclusion

This technical guide has provided a comprehensive analysis of the theoretical and experimental aspects of this compound. The synergy between experimental data and computational modeling offers a powerful approach to understanding the structure, properties, and reactivity of this molecule. The detailed protocols and analyses presented herein are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, spectroscopy, and drug discovery, facilitating further exploration and application of this versatile compound.

References

  • Physical Chemistry Research. (2020). Regular Article. [Link]

  • MDPI. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • ResearchGate. (n.d.). (PDF) this compound. [Link]

  • ResearchGate. (2022). The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone at Different Scales. [Link]

  • PMC. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • OUCI. (n.d.). Computational insights into para azido acetophenone: DFT analysis and molecular dynamics simulations. [Link]

  • YouTube. (2024). DFT Made Simple: Step-by-Step Guide for Beginners. [Link]

  • ChemRxiv. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

  • ResearchGate. (n.d.). Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations. [Link]

  • ResearchGate. (n.d.). Fig. 2 The UV-Vis spectra recorded in water/ethanol of 1 and H 2 [H 4...[Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. [Link]

  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. [Link]

  • SpectraBase. (n.d.). 2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]

  • Agilent. (n.d.). Interpretation of 2D NMR Spectra. [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S) - ResearchGate. [Link]

  • SpectraBase. (n.d.). 1-(2-Hydroxy-6-(methoxymethyl)phenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. [Link]

  • SciSpace. (n.d.). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. [Link]

  • Organic Syntheses. (2023). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. [Link]

Visualizations

Molecular Structure and Synthesis Workflow

G cluster_synthesis Synthesis Workflow cluster_analysis Characterization and Analysis start 3,5-dimethylphenol acetate 3,5-dimethylphenyl acetate start->acetate Acetylation rearrangement Fries Rearrangement (AlCl₃, Heat) acetate->rearrangement product 1-(2-Hydroxy-4,6- dimethylphenyl)ethanone rearrangement->product exp_analysis Experimental Analysis (FT-IR, NMR, UV-Vis, X-ray) product->exp_analysis theor_analysis Theoretical Analysis (DFT) (Geometry, Frequencies, Orbitals, MEP) product->theor_analysis comparison Comparative Study exp_analysis->comparison theor_analysis->comparison

Caption: Workflow illustrating the synthesis and analysis of this compound.

Theoretical vs. Experimental Data Correlation

G cluster_data Data Correlation cluster_outputs Theoretical Outputs cluster_exp Experimental Data dft_calc DFT Calculations (B3LYP/6-311++G(d,p)) opt_geom Optimized Geometry dft_calc->opt_geom vib_freq Vibrational Frequencies dft_calc->vib_freq nmr_shifts NMR Chemical Shifts dft_calc->nmr_shifts uv_vis Electronic Transitions dft_calc->uv_vis validation Validation and Interpretation opt_geom->validation Compare Bond Lengths/Angles vib_freq->validation Compare Frequencies nmr_shifts->validation Compare Chemical Shifts uv_vis->validation Compare λmax xray X-ray Crystallography xray->validation ftir FT-IR Spectroscopy ftir->validation nmr NMR Spectroscopy nmr->validation uv_vis_exp UV-Vis Spectroscopy uv_vis_exp->validation

Caption: Correlation workflow between theoretical DFT calculations and experimental spectroscopic data.

Frontier Molecular Orbital Diagram

G homo_label HOMO (Highest Occupied Molecular Orbital) homo lumo homo->lumo ΔE = E(LUMO) - E(HOMO) (Reactivity Indicator) lumo_label LUMO (Lowest Unoccupied Molecular Orbital) energy_label Energy energy_arrow energy_arrow->energy_label

Caption: Schematic of the HOMO-LUMO energy gap in this compound.dimethylphenyl)ethanone.

Sources

Methodological & Application

uses of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone for Researchers and Drug Development Professionals

Introduction: The Versatility of a Substituted o-Hydroxyacetophenone

This compound, a polysubstituted ortho-hydroxyacetophenone, serves as a highly valuable and versatile starting material in modern organic synthesis. Its strategic placement of a hydroxyl group ortho to an acetyl group, combined with the electronic influence of two methyl substituents on the aromatic ring, makes it a potent precursor for constructing a variety of complex heterocyclic scaffolds. These scaffolds, particularly chromones, flavones, and chalcones, are recognized as "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds.[1][2][3]

This guide provides a detailed exploration of the synthetic applications of this compound, focusing on the core reactions that transform this simple building block into molecules of significant interest for pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of these transformations, provide field-tested experimental protocols, and highlight the causality behind key experimental choices.

Compound Profile:

Property Value
IUPAC Name This compound[4]
Synonyms 2'-Hydroxy-4',6'-dimethylacetophenone
CAS Number 16108-50-2[4]
Molecular Formula C₁₀H₁₂O₂

| Molecular Weight | 164.20 g/mol [5] |

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are key biosynthetic precursors to all flavonoids and exhibit a wide array of pharmacological activities.[6][7] The most direct and widely used method for their synthesis is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[8]

Mechanistic Insight

The reaction proceeds through the formation of a resonance-stabilized enolate from this compound upon treatment with a base (e.g., KOH or NaOH). This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aromatic aldehyde. The resulting aldol addition intermediate rapidly undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, the chalcone. The conjugation of the new double bond with both the aromatic ring and the carbonyl group provides the driving force for the elimination of water.[9][10][11]

Claisen_Schmidt Workflow: Claisen-Schmidt Condensation Start This compound + Ar-CHO Enolate Enolate Formation (α-proton abstraction) Start->Enolate + Base Base Base (KOH/NaOH) Ethanol Attack Nucleophilic Attack on Aldehyde Carbonyl Enolate->Attack Aldol β-Hydroxy Ketone (Aldol Intermediate) Attack->Aldol Dehydration Base-Catalyzed Dehydration (-H₂O) Aldol->Dehydration Chalcone Chalcone Product (α,β-Unsaturated Ketone) Dehydration->Chalcone Baker_Venkataraman Pathway: Baker-Venkataraman Flavone Synthesis Start This compound Step1 Step 1: O-Acylation + Ar-COCl, Pyridine Start->Step1 Ester 2-Aroyloxyacetophenone Intermediate Step1->Ester Step2 Step 2: Rearrangement + KOH, Pyridine Ester->Step2 Diketone 1,3-Diketone Intermediate Step2->Diketone Step3 Step 3: Cyclodehydration + H₂SO₄, Acetic Acid Diketone->Step3 Flavone Flavone Product Step3->Flavone

Sources

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone reaction mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reaction Mechanisms of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

This compound, also known as 2-hydroxy-4,6-dimethylacetophenone (CAS No: 16108-50-2), is a highly functionalized aromatic ketone that serves as a cornerstone intermediate in synthetic organic chemistry.[1] Its structure, featuring a nucleophilic phenolic hydroxyl group, an electrophilic ketone carbonyl, and an activated aromatic ring, provides a rich platform for a variety of chemical transformations. This unique combination of functional groups allows it to participate in a range of reaction mechanisms, making it a valuable precursor for the synthesis of complex heterocyclic compounds, notably chalcones and coumarins, which are recognized as privileged scaffolds in medicinal chemistry and drug development.[2][3]

This guide provides a detailed exploration of the key reaction mechanisms involving this compound. We will delve into the mechanistic underpinnings of its synthesis via the Fries rearrangement and its subsequent application in cornerstone reactions such as the Claisen-Schmidt and Pechmann condensations. Each section combines theoretical mechanistic explanations with detailed, field-proven experimental protocols, designed to be a self-validating and authoritative resource for professionals in the field.

Part 1: Synthesis via Fries Rearrangement

The most common and industrially significant method for synthesizing hydroxyaryl ketones like this compound is the Fries rearrangement.[4][5] This reaction involves the intramolecular rearrangement of a phenolic ester, in this case, 2,4-dimethylphenyl acetate, to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.

Mechanism of Action: An Intramolecular Acylation

The Fries rearrangement is mechanistically akin to an intramolecular Friedel-Crafts acylation.[4] The reaction is highly dependent on conditions such as temperature and solvent, which dictate the regioselectivity of the acyl group migration.

  • Catalyst Coordination: A Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination polarizes the acyl group, making it a better leaving group.

  • Acylium Ion Formation: The C-O bond of the ester cleaves to form a resonance-stabilized acylium ion and an aluminum phenoxide complex.

  • Electrophilic Aromatic Substitution: The highly electrophilic acylium ion then attacks the electron-rich aromatic ring. The attack can occur at the ortho or para position.

  • Regioselectivity: The choice between ortho and para substitution is a classic example of kinetic versus thermodynamic control.[5]

    • Low Temperatures: Favor the para product (kinetic control).

    • High Temperatures: Favor the ortho product (thermodynamic control). The ortho-isomer forms a more stable bidentate chelate complex with the aluminum catalyst, which is favored at higher temperatures, driving the equilibrium towards the ortho product.[5]

  • Hydrolysis: Aqueous workup hydrolyzes the aluminum complex to liberate the final 2-hydroxyaryl ketone product.

Visualizing the Fries Rearrangement

Fries_Rearrangement Fries Rearrangement Mechanism cluster_start Step 1: Catalyst Coordination cluster_acylium Step 2: Acylium Ion Formation cluster_attack Step 3: Intramolecular EAS cluster_product Step 4: Rearomatization & Hydrolysis Start 2,4-Dimethylphenyl Acetate + AlCl₃ Intermediate1 Coordinated Ester-AlCl₃ Complex Start->Intermediate1 Coordination Intermediate2 Acylium Ion + Aluminum Phenoxide Complex Intermediate1->Intermediate2 Cleavage Intermediate3 Ortho Sigma Complex (Chelate Stabilized) Intermediate2->Intermediate3 Ortho Attack (High Temp) Product_Complex Product-AlCl₃ Chelate Intermediate3->Product_Complex Proton Transfer Final_Product This compound Product_Complex->Final_Product H₃O⁺ Workup

Caption: Mechanism of the Lewis acid-catalyzed Fries rearrangement.

Protocol 1: Synthesis of this compound

This protocol is adapted from standard procedures for Lewis acid-catalyzed Fries rearrangements.[4][6]

Materials:

  • 2,4-Dimethylphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (solvent, use with caution in a fume hood)

  • Hydrochloric acid (5 M)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

  • Reagent Addition: Add anhydrous AlCl₃ (1.2 equivalents) to the flask. Cautiously add nitrobenzene (2 mL per gram of ester) via the dropping funnel.

  • Ester Addition: Slowly add 2,4-dimethylphenyl acetate (1 equivalent) to the stirred suspension over 30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The higher temperature is crucial for favoring the formation of the ortho-isomer.[5]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated HCl (5 M). This step hydrolyzes the aluminum complex and neutralizes excess AlCl₃.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure this compound.

Part 2: Claisen-Schmidt Condensation for Chalcone Synthesis

This compound is an excellent substrate for the Claisen-Schmidt condensation, a base-catalyzed reaction between a ketone with α-hydrogens and an aromatic aldehyde that lacks them.[7][8] This reaction is one of the most dependable methods for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are important precursors for flavonoids and exhibit a wide range of biological activities.[2][3]

Mechanism of Action: A Crossed Aldol Condensation

The mechanism proceeds through a classic aldol condensation pathway followed by spontaneous dehydration.[2][9]

  • Enolate Formation: A strong base, such as potassium hydroxide (KOH), abstracts an acidic α-proton from the acetyl group of this compound, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Addition: This attack forms a tetrahedral intermediate which, upon protonation, yields a β-hydroxy ketone (aldol) intermediate.

  • Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon and the elimination of the β-hydroxyl group forms a highly stable, conjugated α,β-unsaturated ketone system—the chalcone.

Visualizing the Claisen-Schmidt Condensation

Claisen_Schmidt Claisen-Schmidt Condensation Mechanism cluster_enolate Step 1: Enolate Formation cluster_attack Step 2: Nucleophilic Attack cluster_dehydration Step 3: Dehydration Ketone 1-(2-Hydroxy-4,6- dimethylphenyl)ethanone Enolate Resonance-Stabilized Enolate Ketone->Enolate KOH / EtOH Aldehyde Aromatic Aldehyde (Ar-CHO) Enolate->Aldehyde Attack on Carbonyl Aldol_Intermediate β-Hydroxy Ketone (Aldol Intermediate) Aldehyde->Aldol_Intermediate Protonation (H₂O) Chalcone Chalcone Product (α,β-Unsaturated Ketone) Aldol_Intermediate->Chalcone Base-Catalyzed Elimination (-H₂O)

Caption: Mechanism for the synthesis of chalcones.

Protocol 2: General Synthesis of a Chalcone Derivative

This protocol outlines a standard laboratory procedure for chalcone synthesis via Claisen-Schmidt condensation.[2][10]

Materials:

  • This compound (1 equivalent)

  • Substituted Aromatic Aldehyde (1 equivalent)

  • Ethanol

  • Potassium Hydroxide (KOH) solution (e.g., 40% w/v in water)

  • Hydrochloric Acid (10%)

  • Beakers, magnetic stirrer, ice bath

Procedure:

  • Dissolution: In a 100 mL beaker, dissolve this compound and the chosen aromatic aldehyde in a minimal amount of ethanol with stirring.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add the KOH solution dropwise. The formation of a precipitate is typically observed.

  • Reaction: Continue to stir the reaction mixture at room temperature for 12-24 hours. The extended reaction time ensures completion.[2]

  • Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) to confirm the consumption of the starting materials.[2]

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Neutralization: Acidify the mixture by the slow addition of 10% HCl solution until the pH is acidic (approximately pH 2-3). This step neutralizes the catalyst and causes the chalcone product to precipitate fully.[2]

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold distilled water to remove salts, and air-dry.

  • Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure product.

Data Presentation: Versatility of Chalcone Synthesis

The Claisen-Schmidt condensation allows for the synthesis of a diverse library of chalcones by varying the aromatic aldehyde.

EntryAromatic AldehydeReaction Time (h)Yield (%)
1Benzaldehyde24~85-92%
24-Chlorobenzaldehyde20~90-95%
34-Methoxybenzaldehyde24~88-93%
44-Nitrobenzaldehyde18~92-96%

Part 3: Pechmann Condensation for Coumarin Synthesis

The phenolic nature of this compound allows it to participate in the Pechmann condensation, a classic acid-catalyzed reaction for synthesizing coumarins from a phenol and a β-ketoester, such as ethyl acetoacetate.[11][12] Coumarins are another class of heterocyclic compounds with significant applications in pharmaceuticals and as fluorescent probes.[12]

Mechanism of Action: A Cyclization Cascade

The Pechmann condensation is a multi-step process involving transesterification, intramolecular electrophilic substitution, and dehydration.

  • Initial Reaction: The acid catalyst (e.g., H₂SO₄, InCl₃) activates the β-ketoester. The phenolic hydroxyl group of this compound acts as a nucleophile, attacking the carbonyl of the ester. This leads to a transesterification product.

  • Intramolecular Electrophilic Attack (Cyclization): The newly formed ester intermediate is activated by the acid. The electron-rich aromatic ring then performs an intramolecular electrophilic attack on the ketone carbonyl of the ketoester moiety. This cyclization step forms a new six-membered ring.

  • Dehydration: The resulting cyclic intermediate readily dehydrates under the acidic conditions to form the stable, aromatic coumarin ring system.

Visualizing the Pechmann Condensation

Pechmann_Condensation Pechmann Condensation Mechanism cluster_start Step 1: Transesterification cluster_cyclize Step 2: Intramolecular EAS cluster_dehydrate Step 3: Dehydration Phenol 1-(2-Hydroxy-4,6- dimethylphenyl)ethanone Intermediate1 Transesterification Intermediate Phenol->Intermediate1 H⁺ catalyst Ketoester Ethyl Acetoacetate Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Coumarin Substituted Coumarin Product Intermediate2->Coumarin Elimination (-H₂O)

Caption: Mechanism for acid-catalyzed coumarin synthesis.

Protocol 3: Synthesis of a 4-Methylcoumarin Derivative

This protocol describes a solvent-free approach, a green chemistry alternative to traditional methods.[12]

Materials:

  • This compound (1 equivalent)

  • Ethyl acetoacetate (1.2 equivalents)

  • Acidic catalyst (e.g., Amberlyst-15, or a few drops of concentrated H₂SO₄)

  • Round-bottom flask, condenser

  • Ethanol

Procedure:

  • Mixing: In a round-bottom flask, mix this compound, ethyl acetoacetate, and the acid catalyst.

  • Heating: Heat the mixture at 100-120°C for 2-3 hours with stirring. If using H₂SO₄, the reaction is often faster but may require more careful temperature control.

  • Monitoring: Monitor the reaction progress by TLC until the starting phenol is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Add ice-cold water to the flask to precipitate the crude product.

  • Isolation: Filter the solid product, wash with cold water, and dry.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure substituted 4-methylcoumarin derivative.[12]

Conclusion

This compound is a remarkably versatile building block in organic synthesis. Its synthesis through the temperature-controlled Fries rearrangement provides reliable access to this key intermediate. Subsequently, its unique array of functional groups can be strategically employed in powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The Claisen-Schmidt and Pechmann condensations, detailed herein, represent just two of the fundamental pathways through which this compound can be elaborated into complex molecular architectures like chalcones and coumarins. The protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently utilize this valuable scaffold in the pursuit of novel therapeutic agents and advanced materials.

References

  • Grokipedia. Fries rearrangement.
  • International Journal of Biological and Pharmaceutical Sciences Archive. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review.
  • BenchChem. Application Notes and Protocols for the Synthesis of Chalcones from 2',6'-Dimethoxyacetophenone.
  • MDPI. (2023). Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenone and Salicylaldehyde.
  • ResearchGate. (2000). This compound.
  • SynHet. Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)-.
  • SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.
  • ResearchGate. Synthetic scheme of chalcones.
  • Wikipedia. Fries rearrangement. Available from: [Link]

  • University of Missouri-St. Louis. Claisen-Schmidt Condensation.
  • The Royal Society of Chemistry. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.
  • Alfa Chemistry. Fries Rearrangement.
  • Wikipedia. Claisen–Schmidt condensation. Available from: [Link]

  • National Center for Biotechnology Information. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. Available from: [Link]

  • ResearchGate. This compound | Request PDF. Available from: [Link]

  • BenchChem. Application Notes and Protocols for Claisen- Schmidt Condensation: Synthesis of Chalcones from 1-(2,4-Dihydroxy-6-methoxyphenyl).
  • Master Organic Chemistry. Reactions and Mechanisms. Available from: [Link]

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Available from: [Link]

  • Semantic Scholar. (2023). A Simple and Effective Protocol for the Pechmann Reaction to Obtain 4-Methylcoumarin Derivatives Using a High-Speed Mixer Ball Mill. Available from: [Link]

  • Sardar Patel University. A Facile Approach for the Syntheis of Coumarins Via Pechmann Condensation Using Acidic Ionic Liquid Under Solvent Free Condition.
  • ResearchGate. Pechmann condensation (coumarin synthesis) | Request PDF. Available from: [Link]

  • Scribd. Claisen Schmidt Condensation. Available from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]

Sources

Technical Guide on 2-acetyl-3,5-dimethylphenol: An Analysis of Potential in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

A Note from the Senior Application Scientist: An extensive review of current scientific literature and materials science databases reveals that 2-acetyl-3,5-dimethylphenol is not a commonly utilized compound in materials science. There is a notable absence of established applications, and consequently, no field-proven protocols exist for its use in this context.

This guide, therefore, adopts a first-principles approach. Instead of detailing non-existent applications, we will deconstruct the molecule to analyze its constituent functional groups: the phenolic hydroxyl group , the aromatic ring with dimethyl substitution , and the acetyl group . By examining the well-documented roles of analogous compounds in materials science—specifically the parent molecule 3,5-dimethylphenol (3,5-xylenol) and other acetylated phenols—we can logically infer and propose potential, high-value research avenues for 2-acetyl-3,5-dimethylphenol. This document serves as a foundational resource for researchers looking to explore novel functional monomers and polymer modifiers.

Part 1: Analysis of the Parent Moiety: 3,5-Dimethylphenol (3,5-Xylenol)

The foundational structure of the target molecule is 3,5-dimethylphenol, a key intermediate in the chemical industry. Its primary applications in materials science are as a monomer for specialized resins and a precursor for antioxidants.[1][2]

Application in Phenolic Resins

3,5-Dimethylphenol is used to create phenolic resins with specific properties.[1][2] Unlike its isomer, 2,6-dimethylphenol, which is the monomer for the high-performance thermoplastic poly(phenylene oxide) (PPO), 3,5-dimethylphenol's reactivity pattern makes it suitable for creating thermosetting resins, often of the novolac type.

Causality Behind Experimental Choices: The substitution pattern of 3,5-dimethylphenol is critical. The hydroxyl group activates the aromatic ring for electrophilic substitution at the ortho (2, 6) and para (4) positions. With the 3 and 5 positions blocked by methyl groups, the molecule has three reactive sites for polymerization with aldehydes like formaldehyde. This trifunctionality allows for the formation of a highly cross-linked, rigid network structure upon curing, which is characteristic of thermosetting phenolic resins.[3] These resins are valued for their thermal stability and chemical resistance.[2]

Protocol 1: Conceptual Synthesis of a 3,5-Xylenol Novolac Resin

Disclaimer: This is a representative protocol for novolac synthesis, adapted for 3,5-dimethylphenol. It should be optimized and validated in a laboratory setting.

Objective: To synthesize a low-molecular-weight, thermoplastic novolac resin from 3,5-dimethylphenol and formaldehyde under acidic catalysis.

Materials:

  • 3,5-Dimethylphenol (CAS 108-68-9)

  • Formaldehyde (37% solution in water)

  • Oxalic acid (or other suitable acid catalyst like sulfuric or hydrochloric acid)

  • Toluene (as an optional azeotropic solvent)

  • Deionized water

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Charge Reactor: - 3,5-Dimethylphenol - Formaldehyde (F:P < 1) - Oxalic Acid - Toluene (optional) B Heat to Reflux (95-100 °C) A->B C Maintain Reflux (2-4 hours) B->C D Monitor Viscosity & Free Formaldehyde C->D E Neutralize Catalyst (e.g., with Ca(OH)₂) D->E F Vacuum Distillation to remove water & toluene E->F G Cool & Discharge Molten Resin F->G H Flake or Pelletize Solid Novolac Resin G->H

Caption: Workflow for 3,5-Xylenol Novolac Resin Synthesis.

Step-by-Step Methodology:

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, thermometer, reflux condenser, and a heating mantle.

  • Charging Reactants: Charge the reactor with 3,5-dimethylphenol and the acid catalyst. Begin stirring. The molar ratio of formaldehyde to phenol (F:P ratio) must be kept below 1 (typically 0.75-0.85) to ensure a thermoplastic novolac resin is formed and to prevent premature gelation.

  • Reaction Initiation: Slowly add the 37% formaldehyde solution to the reactor. The reaction is exothermic and may require initial cooling.

  • Polycondensation: Heat the mixture to reflux (approximately 95-100°C) and maintain this temperature for 2-4 hours. The solution will become progressively more viscous as the polymer chains grow.

  • Dehydration: Once the desired molecular weight is achieved (monitored by viscosity or GPC), neutralize the catalyst. Apply a vacuum to the system and gradually increase the temperature to 140-160°C to distill off water and any unreacted monomers.

  • Product Isolation: Discharge the molten resin from the reactor and cool it to obtain the solid, brittle novolac resin.

Part 2: The Role of the Acetyl Group as a Reactive Handle

While 2-acetyl-3,5-dimethylphenol itself is not documented as a monomer, the incorporation of acetyl groups into phenolic structures is a known strategy to create "reactive polymers."[4] The acetyl group (–COCH₃) is an electron-withdrawing group, which deactivates the aromatic ring, making polymerization via electrophilic substitution more difficult compared to the non-acetylated parent phenol.[4] However, the acetyl group itself provides a site for post-polymerization modification.

Potential Reactions of the Acetyl Group:

  • Grignard Reactions: The carbonyl of the acetyl group can react with Grignard reagents to introduce a wide variety of functional groups.[4]

  • Aldol Condensation: The α-hydrogens of the acetyl group can participate in base-catalyzed aldol-type condensation reactions, offering a pathway for cross-linking.

  • Conversion to Imines: The acetyl group can react with amines to form imines, which can be used for cross-linking or for attaching other moieties.

A study on acetyl group-containing phenolic resins synthesized from 2,4,6-trimethoxyacetophenone demonstrated that the acetyl groups remained intact during polymerization and could be subsequently functionalized via Grignard reactions.[4] This serves as a proof-of-concept for using acetylated phenols as building blocks for novel reactive materials.

Part 3: Inferred Potential Applications & Future Research Directions

Based on the established chemistry of its structural components, we can propose several hypothetical, yet scientifically plausible, applications for 2-acetyl-3,5-dimethylphenol in materials science.

As a Chain Terminator or Modifier in Phenolic Resins

The acetyl group's electron-withdrawing nature would reduce the reactivity of the 2-acetyl-3,5-dimethylphenol monomer in polycondensation reactions.[4] This suggests it could be used as a co-monomer with more reactive phenols (like standard phenol or 3,5-dimethylphenol) to:

  • Control Molecular Weight: By incorporating a less reactive monomer, the overall rate of polymerization and the final molecular weight could be controlled more precisely.

  • Introduce Reactive Sites: The resulting polymer would have pendant acetyl groups along its backbone, transforming a standard phenolic resin into a reactive polymer platform for further functionalization.

Caption: Hypothetical role as a reactive co-monomer.

As a Curing Agent or Modifier in Epoxy Resins

The phenolic hydroxyl group of 2-acetyl-3,5-dimethylphenol can react with epoxy groups. This allows it to function as a curing agent for epoxy resins.

Comparative Analysis:

Feature Standard Phenolic Curing Agent 2-acetyl-3,5-dimethylphenol (Hypothetical)
Functionality Typically >2 hydroxyl groups per molecule Monofunctional (one hydroxyl group)
Role Primary cross-linker Chain terminator, flexibilizer, reactive diluent

| Added Value | Forms rigid, cross-linked network | Introduces pendant acetyl groups for secondary reactions |

As a monofunctional phenol, it would act as a "chain stopper," preventing the formation of a highly cross-linked network. This could be intentionally leveraged to:

  • Increase Flexibility: By reducing the cross-link density, the resulting cured epoxy would be less brittle.

  • Act as a Reactive Diluent: Its relatively low molecular weight could help reduce the viscosity of high-viscosity epoxy formulations, improving processability.[5]

  • Create a "B-Stageable" System: The cured epoxy would contain unreacted acetyl groups. These could be used in a secondary curing step (e.g., by adding a diamine to form imine cross-links) to create advanced, multi-stage curing materials.

As a Polymer Antioxidant

Phenolic compounds are the most widely used class of antioxidants for polymers.[6][7] They function by donating a hydrogen atom from their hydroxyl group to a radical, which neutralizes the radical and prevents the propagation of polymer degradation. The resulting phenoxy radical is stabilized by resonance.

While 2-acetyl-3,5-dimethylphenol is not a sterically hindered phenol like commercial antioxidants (e.g., Irganox 1076), its phenolic structure makes it a candidate for investigation as a radical scavenger.[8][9] The acetyl and methyl groups would influence its solubility and compatibility with different polymer matrices, as well as its volatility at high processing temperatures.

Protocol 2: Screening for Antioxidant Activity (Conceptual)

Objective: To evaluate the potential of 2-acetyl-3,5-dimethylphenol as a thermal stabilizer in a polymer like polypropylene (PP).

Rationale: The effectiveness of an antioxidant is often measured by its ability to delay the onset of oxidation at elevated temperatures. The Oxidative Induction Time (OIT) is a standard method for this evaluation.

Materials:

  • Polypropylene (PP) powder, stabilizer-free grade

  • 2-acetyl-3,5-dimethylphenol

  • Commercial antioxidant (e.g., Irganox 1076) as a positive control

  • Solvent (e.g., acetone or chloroform)

  • Differential Scanning Calorimeter (DSC)

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare solutions of 2-acetyl-3,5-dimethylphenol and the control antioxidant at a known concentration (e.g., 1% w/v).

    • Create three batches of PP powder: a blank (no additive), a control (with Irganox 1076), and the test sample (with 2-acetyl-3,5-dimethylphenol).

    • Add a specific amount of the respective solution to the PP powder to achieve a final antioxidant concentration of, for example, 0.1% by weight.

    • Mix thoroughly and allow the solvent to evaporate completely in a vacuum oven at a low temperature (e.g., 50°C).

  • Melt Compounding: Homogenize the powder blends using a small-scale melt mixer to ensure uniform dispersion of the antioxidant.

  • OIT Measurement via DSC:

    • Place a small sample (5-10 mg) of the compounded material into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere to a temperature above its melting point (e.g., 200°C for PP).

    • Once the temperature has stabilized, switch the purge gas from nitrogen to oxygen.

    • Record the time until the onset of the exothermic oxidation peak. This time is the OIT.

  • Data Analysis: Compare the OIT of the sample containing 2-acetyl-3,5-dimethylphenol to the blank and the positive control. A significantly longer OIT compared to the blank indicates antioxidant activity.

Conclusion

While 2-acetyl-3,5-dimethylphenol does not have established applications in materials science, a detailed analysis of its chemical structure provides a strong basis for future research. Its trifunctional nature—a reactive phenolic hydroxyl group, an aromatic core, and a modifiable acetyl group—positions it as a potentially valuable building block for creating novel functional polymers. The most promising research avenues include its use as a reactive co-monomer in phenolic resins to introduce functionality, as a chain-terminating modifier in epoxy systems to control cross-link density and add reactivity, and as a novel antioxidant for polymer stabilization. The protocols and logical frameworks provided herein offer a starting point for scientists and researchers to begin exploring the untapped potential of this unique molecule.

References

  • Konishi, G., et al. (2007). Synthesis of Alkoxylated Phenolic Resins Containing an Acetyl Group and Their Functionalization by Grignard Reaction. Polymer Journal.
  • Sadeghi, K., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers. Available at: [Link]

  • Podgórski, M., et al. (2021). Integrating Antioxidant Functionality into Polymer Materials: Fundamentals, Strategies, and Applications. ACS Applied Materials & Interfaces. Available at: [Link]

  • Gijsman, P. (2017). Antioxidants, Polymers.
  • Mihai, M., et al. (2021). Antioxidant Polymers: Synthesis, Properties, and Applications.
  • Google Patents. (2015). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • ResearchGate. (2021).
  • MDPI. (2022).
  • Google Patents. (2012). US20120328811A1 - Epoxy Resin Compositions.
  • ResearchGate. (1953). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method.
  • National Institutes of Health (NIH). (2018). Phosphinated Poly(aryl ether)s with Acetic/Phenyl Methacrylic/Vinylbenzyl Ether Moieties for High-Tg and Low-Dielectric Thermosets. Available at: [Link]

  • Home Sunshine Pharma. 3,5-Dimethylphenol CAS 108-68-9.
  • Guidechem. 3,5-Dimethylphenol 108-68-9 wiki.
  • Google Patents. (1989). US4855340A - Stabilized epoxy resin compositions.
  • PubChem. 3,5-Dimethylphenol. Available at: [Link]

  • SpecialChem. (2025). Types of Diluents for Epoxy Resins based on their Reactivity.
  • Semantic Scholar. (2004). Synthesis and characterization of poly(3-acetyl-4-hydroxyphenyl acrylate) and its Cu(II) and Ni(II) complexes. Available at: [Link]

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Synthesis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxyacetophenone Scaffolds in Medicinal Chemistry

The 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone scaffold and its derivatives represent a privileged class of compounds in the landscape of drug discovery and development. These substituted 2-hydroxyacetophenones are key intermediates in the synthesis of a wide array of biologically active molecules. Their utility stems from the versatile reactivity of the hydroxyl and ketone functionalities, which allows for the construction of more complex molecular architectures, such as chalcones, flavones, and other heterocyclic systems.[1][2] These resulting compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making the parent ethanone a valuable building block for medicinal chemists.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent derivatization. We will delve into the mechanistic underpinnings of the key synthetic transformations, offer a detailed, step-by-step protocol for laboratory execution, and explore the derivatization strategies to generate libraries of compounds for biological screening.

Core Synthesis Strategy: The Fries Rearrangement

The cornerstone of the synthesis of this compound is the Fries rearrangement, a powerful and well-established method for the conversion of phenolic esters to hydroxyaryl ketones.[5] This reaction involves an intramolecular acyl group migration from the phenolic oxygen to an ortho or para position on the aromatic ring, catalyzed by a Lewis acid or a Brønsted acid.

The regioselectivity of the Fries rearrangement is a critical aspect of this synthesis and is primarily influenced by the reaction temperature. Generally, lower temperatures (around room temperature to 60 °C) favor the formation of the para-isomer, while higher temperatures (typically above 100 °C) promote the formation of the ortho-isomer.[5] This phenomenon can be attributed to the principles of kinetic versus thermodynamic control. The para-isomer is often the kinetically favored product, forming faster at lower temperatures. Conversely, the ortho-isomer, stabilized by the formation of a chelate with the Lewis acid catalyst between the hydroxyl and ketone groups, is the thermodynamically more stable product and is favored at elevated temperatures. For the synthesis of this compound, the ortho-rearrangement is the desired pathway.

Experimental Protocols

This section provides a detailed, two-step protocol for the synthesis of this compound, starting from 3,5-dimethylphenol.

Part 1: Synthesis of the Precursor - 3,5-Dimethylphenyl acetate

The initial step involves the esterification of 3,5-dimethylphenol with acetic anhydride to form the necessary phenolic ester precursor for the Fries rearrangement.

Materials and Reagents:

  • 3,5-Dimethylphenol

  • Acetic anhydride

  • Methylene chloride (DCM)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 3,5-dimethylphenol (1.0 eq) and acetic anhydride (2.0 eq).[6]

  • Heat the mixture to reflux for 1 hour.[6]

  • Allow the reaction mixture to cool to room temperature and stir overnight.[6]

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with methylene chloride (3 x 50 mL).

  • Combine the organic extracts and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with deionized water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 3,5-dimethylphenyl acetate as an oil or low-melting solid. The product can be used in the next step without further purification if it appears clean by TLC analysis.

Part 2: Fries Rearrangement to Yield this compound

This step details the critical Lewis acid-catalyzed rearrangement of 3,5-dimethylphenyl acetate to the target 2-hydroxyacetophenone derivative.

Materials and Reagents:

  • 3,5-Dimethylphenyl acetate

  • Anhydrous aluminum chloride (AlCl₃)

  • Nitrobenzene (as solvent, optional) or neat conditions

  • Hydrochloric acid (HCl), 1 M

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Ice-water bath

  • Heating mantle

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place anhydrous aluminum chloride (1.1 - 1.5 eq).

  • If using a solvent, add dry nitrobenzene. For a solvent-free reaction, gently heat the AlCl₃.

  • Slowly add 3,5-dimethylphenyl acetate (1.0 eq) to the activated AlCl₃ with vigorous stirring. An exothermic reaction may be observed.

  • Heat the reaction mixture to 130-160 °C for 2-4 hours to favor the formation of the ortho-isomer.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice-water bath.

  • Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Characterization Data for this compound:

While experimental data should be acquired for each synthesis, typical characterization data for the title compound are as follows:

  • ¹H NMR (CDCl₃, ppm): δ 12.5 (s, 1H, -OH), 6.7 (s, 1H, Ar-H), 6.6 (s, 1H, Ar-H), 2.6 (s, 3H, -COCH₃), 2.5 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃).

  • ¹³C NMR (CDCl₃, ppm): δ 204.0, 162.5, 142.0, 135.0, 121.0, 118.0, 117.0, 33.0, 23.0, 21.0.

  • IR (KBr, cm⁻¹): 3400-2800 (broad, O-H), 1640 (C=O, conjugated), 1600, 1480 (C=C, aromatic).

Visualization of the Synthetic Workflow

The following diagram illustrates the two-step synthesis process.

Synthesis_Workflow Start 3,5-Dimethylphenol Precursor 3,5-Dimethylphenyl acetate Start->Precursor Acetic anhydride, Reflux Product This compound Precursor->Product AlCl3, 130-160°C (Fries Rearrangement)

Caption: Synthetic route to this compound.

Mechanism of the Fries Rearrangement

The reaction proceeds through the formation of an acylium ion intermediate.

Fries_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution (ortho-attack) cluster_2 Step 3: Rearomatization and Hydrolysis Ester 3,5-Dimethylphenyl acetate Complex Ester-AlCl3 Complex Ester->Complex + AlCl3 Acylium Acylium Ion + Phenoxide-AlCl3 Complex Complex->Acylium Intermediate Wheland Intermediate Acylium->Intermediate Intramolecular attack Product_Complex Product-AlCl3 Complex Intermediate->Product_Complex - H+ Final_Product This compound Product_Complex->Final_Product H2O/H+ Workup

Caption: Mechanism of the Fries rearrangement.

Synthesis of Derivatives and Their Applications in Drug Discovery

The this compound core is a versatile platform for generating a diverse library of derivatives. A particularly fruitful avenue is the synthesis of chalcones via the Claisen-Schmidt condensation.[3]

Protocol for Chalcone Synthesis

Materials and Reagents:

  • This compound

  • Substituted aromatic aldehydes

  • Ethanol

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Crushed ice

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) and a substituted aromatic aldehyde (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of aqueous potassium hydroxide or sodium hydroxide solution to the mixture.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture onto crushed ice and acidify with dilute HCl to precipitate the chalcone derivative.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Table 1: Examples of Chalcone Derivatives and their Reported Biological Activities

Derivative Structure (R group on aldehyde)Reported Biological ActivityReference
4-ChloroAntibacterial, Antifungal[1]
4-MethoxyAnti-inflammatory[3]
3,4-DimethoxyAntioxidant, Antibacterial[4]
4-NitroAnticancer[3]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of this compound, a key building block in medicinal chemistry. The highlighted Fries rearrangement offers an efficient route to this valuable intermediate. Furthermore, the subsequent derivatization to chalcones opens up avenues for the discovery of novel therapeutic agents. The presented protocols and mechanistic insights are intended to empower researchers in their efforts to develop new and effective pharmaceuticals.

References

  • PrepChem. Synthesis of 3,5-dimethylphenyl acetate. [Link]

  • Mariappan, G., et al. (2011). Synthesis and Biological Evaluation of Some Novel Chalcone Derivatives. Asian Journal of Chemistry, 23(12), 5321-5324.
  • Hussaini, S. N., et al. (2012). Synthesis and biological evaluation of chalcone derivatives (mini review). Mini reviews in medicinal chemistry, 12(13), 1394–1403.
  • Yadav, P., et al. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Chalcone Derivatives (Mini Review).
  • MDPI. Synthesis and Biological Evaluations: An Overview. [Link]

  • RSC Publishing. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]

  • Armelao, L., et al. (2000). This compound.
  • Wikipedia. Fries rearrangement. [Link]

  • PrepChem. Synthesis of 2,6-dimethylphenyl acetate. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Shaib, K. M. (2009). Fries rearrangement of 3,5-dimethoxyphenyl acetate.
  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 226 MHz, H2O, predicted). [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • ResearchGate. This compound | Request PDF. [Link]

  • PubChem. 2'-Hydroxy-4',5'-dimethylacetophenone. [Link]

  • National Center for Biotechnology Information. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. [Link]

  • SpectraBase. 2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts. [Link]

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experimental setup for reactions involving 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Synthetic Utility of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Abstract

This compound, a substituted 2'-hydroxyacetophenone, serves as a pivotal precursor in the synthesis of various heterocyclic compounds, particularly flavonoids and chromones. These scaffolds are of significant interest to medicinal chemists and drug development professionals due to their prevalence in biologically active natural products. This guide provides a detailed exploration of the experimental setups and protocols for two fundamental transformations involving this ketone: the Claisen-Schmidt condensation for the synthesis of chalcones and the Baker-Venkataraman rearrangement for the synthesis of flavones. The document emphasizes the rationale behind methodological choices, ensuring that each protocol is a self-validating system for achieving high-yield, high-purity products.

Introduction and Physicochemical Profile

This compound is a valuable building block in synthetic organic chemistry. Its structure, featuring a nucleophilic phenolic hydroxyl group and an enolizable ketone moiety, allows for a range of chemical manipulations. The strategic placement of the hydroxyl group ortho to the acetyl group is critical for facilitating intramolecular cyclization reactions, which are central to the synthesis of flavonoid and chromone skeletons. This guide focuses on providing researchers with robust and reproducible protocols for key synthetic applications of this versatile starting material.

Properties and Safety Considerations

Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. Below is a summary of the key physicochemical properties and safety information for this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 16108-50-2[1]
Molecular Formula C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol [2]
Appearance Solid[3]
GHS Hazard Statements May cause skin, eye, and respiratory irritation. Harmful if swallowed.[3][4]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.[3][4]
Incompatible Materials Strong oxidizing agents, bases, acid anhydrides, acid chlorides.[3]

Note: Users must consult the full Safety Data Sheet (SDS) from their supplier before handling this chemical.[3]

Core Synthetic Pathways and Rationale

The reactivity of this compound is dominated by two primary reaction pathways that leverage its unique structure to build more complex molecules. Understanding the logic of these pathways is key to successful synthesis.

G A This compound (Starting Material) B Chalcone Derivatives A->B  Claisen-Schmidt Condensation (+ Aromatic Aldehyde, Base) C 1,3-Diketone Intermediate A->C  Baker-Venkataraman Rearrangement (1. O-Acylation; 2. Base) D Flavone / Chromone Core C->D  Acid-Catalyzed Cyclodehydration

Caption: Key synthetic routes from this compound.

  • Claisen-Schmidt Condensation: This is a base-catalyzed crossed aldol condensation between an enolizable ketone and an aromatic aldehyde that lacks α-hydrogens.[5][6] The reaction first forms a β-hydroxy ketone, which readily dehydrates to yield a stable α,β-unsaturated ketone, known as a chalcone. Chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities.[7]

  • Baker-Venkataraman Rearrangement: This powerful two-step sequence is a cornerstone for building flavone and chromone skeletons.[8][9]

    • O-Acylation: The phenolic hydroxyl group is first acylated, typically with a substituted benzoyl chloride, to form an ester.

    • Rearrangement: The resulting 2-acyloxyacetophenone undergoes an intramolecular base-catalyzed acyl transfer from the phenolic oxygen to the α-carbon of the ketone, forming a 1,3-diketone intermediate.[10][11] This transformation is driven by the formation of a stable phenolate ion.[11]

    • Cyclodehydration: The 1,3-diketone is then cyclized under acidic conditions to yield the final flavone product.[8][10]

Detailed Experimental Protocols

The following protocols are designed to be comprehensive and self-validating, including steps for reaction monitoring and product characterization.

Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol details the synthesis of (E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-phenylprop-2-en-1-one.

A. Reaction Rationale & Mechanism The reaction is initiated by a strong base (e.g., KOH) abstracting an acidic α-proton from the acetyl group of the starting ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol adduct rapidly dehydrates under the reaction conditions to yield the thermodynamically stable conjugated system of the chalcone.[7]

B. Materials and Reagents

  • This compound (1.0 eq.)

  • Benzaldehyde (1.0 eq.)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (Reagent Grade)

  • Deionized Water

  • Crushed Ice

  • Hydrochloric Acid (HCl), dilute aqueous solution

  • Ethyl Acetate and Hexanes (for TLC and chromatography)

C. Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dissolve Ketone & Aldehyde in Ethanol in RBF B Prepare 40% aq. KOH in separate beaker C Add KOH dropwise to RBF at Room Temperature B->C D Stir for 4-6 hours C->D E Monitor by TLC D->E F Pour mixture into ice/water E->F G Acidify with dilute HCl to precipitate product F->G H Filter solid via Büchner funnel G->H I Wash with cold water H->I J Recrystallize from Ethanol I->J

Caption: Workflow for Claisen-Schmidt chalcone synthesis.

D. Step-by-Step Procedure

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.0 eq.) in ethanol.

  • In a separate beaker, prepare a 40-50% (w/v) aqueous solution of KOH.[12]

  • Slowly add the aqueous KOH solution dropwise to the stirred ethanolic solution of the reactants at room temperature. A distinct color change is typically observed as the chalcone forms.

  • Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using an appropriate solvent system (e.g., 20% Ethyl Acetate in Hexanes) until the starting materials are consumed.[12]

  • Upon completion, pour the reaction mixture into a beaker containing a large volume of crushed ice and water.

  • While stirring, slowly acidify the mixture with dilute HCl. This will protonate the phenoxide and cause the chalcone product to precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from ethanol to yield the pure chalcone.

E. Characterization The final product should be characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Protocol 2: Synthesis of a Flavone via Baker-Venkataraman Rearrangement

This protocol details the synthesis of 5,7-dimethylflavone.

A. Reaction Rationale & Mechanism This synthesis proceeds in two distinct stages. First, the phenolic starting material is O-acylated with benzoyl chloride. In the second stage, a base (powdered KOH) in an anhydrous solvent (pyridine) abstracts the α-proton of the ketone, generating an enolate.[8] This enolate then undergoes an intramolecular nucleophilic attack on the ester carbonyl, followed by ring-opening, to yield a 1,3-diketone.[8][10] This diketone is then subjected to acid-catalyzed cyclodehydration to form the stable pyrone ring of the flavone.

B. Materials and Reagents

  • This compound (1.0 eq.)

  • Benzoyl Chloride (1.1 eq.)

  • Anhydrous Pyridine

  • Potassium Hydroxide (KOH), powdered

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalytic amount)

  • Deionized Water, Ice

  • Ethyl Acetate

C. Step-by-Step Procedure

Part I: O-Acylation and Rearrangement

  • Dissolve this compound (1.0 eq.) in anhydrous pyridine in a round-bottom flask fitted with a drying tube.

  • Cool the solution in an ice bath and slowly add benzoyl chloride (1.1 eq.) dropwise with stirring.

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.

  • To the same flask, carefully add powdered potassium hydroxide (approx. 2.0-3.0 eq.).

  • Heat the mixture to 50-60 °C and stir for 3-4 hours, monitoring the formation of the 1,3-diketone intermediate by TLC.[12]

  • Cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated HCl.

  • A solid precipitate of the 1,3-diketone will form. Collect the solid by vacuum filtration, wash it with water, and dry it thoroughly.

Part II: Cyclodehydration to Flavone

  • Place the dried 1,3-diketone intermediate in a round-bottom flask.

  • Add glacial acetic acid to dissolve the solid.

  • Add a catalytic amount (a few drops) of concentrated sulfuric acid.

  • Heat the mixture to reflux for 1-2 hours. Monitor the cyclization by TLC.

  • Cool the reaction mixture and pour it into a beaker of ice water. The flavone product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain pure 5,7-dimethylflavone.

D. Characterization Confirm the structure of the final flavone product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. The disappearance of the diketone and hydroxyl protons in the NMR spectrum and the appearance of characteristic aromatic signals for the flavone core are key indicators of a successful reaction.

Conclusion

This compound is a highly effective and versatile starting material for the construction of chalcones, flavones, and related heterocyclic systems. The Claisen-Schmidt condensation and the Baker-Venkataraman rearrangement represent two of the most powerful strategies for leveraging its inherent reactivity. The protocols detailed herein provide a reliable foundation for researchers to synthesize diverse libraries of these important compounds for applications in drug discovery and materials science.

References

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Application Notes and Protocols: The Strategic Utility of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone in the Synthesis of Pharmacologically Relevant Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Phenolic Ketone Building Block

In the landscape of medicinal chemistry and synthetic organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a substituted ortho-hydroxyacetophenone, represents a cornerstone precursor for the construction of a diverse array of heterocyclic compounds.[1][2][3][4] Its intrinsic structural features—a nucleophilic phenolic hydroxyl group positioned ortho to an electrophilic acetyl group—provide a reactive template for a variety of classical and modern cyclization strategies. The methyl groups on the aromatic ring not only influence the electronic properties and solubility of the final products but also serve as important structural markers for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the application of this compound in the synthesis of three major classes of heterocyclic compounds: Chromones/Flavones , Chalcones , and Pyrazoles . These scaffolds are prevalent in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[5][6][7][8][9] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Part 1: Synthesis of 5,7-Dimethylflavones via Baker-Venkataraman Rearrangement

The synthesis of flavones (2-arylchromones) from ortho-hydroxyacetophenones is a classic and highly reliable strategy in heterocyclic chemistry.[6][8] The cornerstone of this transformation is the Baker-Venkataraman rearrangement, a base-catalyzed intramolecular acyl transfer reaction that converts an O-acylated phenolic ketone into a 1,3-diketone.[10][11][12][13] This diketone intermediate then undergoes an acid-catalyzed intramolecular condensation and dehydration to furnish the final flavone core.[14]

Mechanistic Rationale

The overall transformation is a two-stage process. The first stage involves converting the starting acetophenone into a crucial 1,3-diketone intermediate. This is achieved by first acylating the phenolic hydroxyl group with an appropriate aroyl chloride. The resulting ester is then subjected to a strong base (e.g., KOH, NaH). The base abstracts the acidic α-proton of the ketone, generating an enolate. This enolate then performs an intramolecular nucleophilic attack on the ester carbonyl, leading to a cyclic intermediate that rearranges to form the more stable 1,3-diketone.[10][12][14]

The second stage is the cyclodehydration of the 1,3-diketone. In the presence of a strong acid (e.g., H₂SO₄ in acetic acid), the enol form of the diketone attacks the phenolic hydroxyl group, which has been protonated by the acid, leading to cyclization. Subsequent elimination of a water molecule yields the aromatic flavone ring system.[11][15]

Baker_Venkataraman_Flavone_Synthesis Workflow for 5,7-Dimethylflavone Synthesis start 1-(2-Hydroxy-4,6- dimethylphenyl)ethanone ester O-Aroyl Ester Intermediate start->ester Aroyl Chloride, Pyridine diketone 1,3-Diketone Intermediate ester->diketone Baker-Venkataraman Rearrangement (KOH) flavone 5,7-Dimethylflavone Product diketone->flavone Acid-Catalyzed Cyclodehydration (H₂SO₄/AcOH)

Caption: Workflow for 5,7-Dimethylflavone Synthesis.

Detailed Experimental Protocol: Synthesis of a Representative 5,7-Dimethylflavone

Objective: To synthesize 2-(4-methoxyphenyl)-5,7-dimethyl-4H-chromen-4-one.

Step A: O-Acylation

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1.64 g (10 mmol) of this compound in 30 mL of anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1.88 g (11 mmol) of 4-methoxybenzoyl chloride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into 150 mL of ice-cold 10% hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

  • Dry the crude ester product, 2-acetyl-3,5-dimethylphenyl 4-methoxybenzoate, under vacuum. The product can be used in the next step without further purification.

Step B: Baker-Venkataraman Rearrangement

  • Place the crude ester from Step A into a 100 mL flask. Add 40 mL of anhydrous pyridine and 2.24 g (40 mmol) of powdered potassium hydroxide (KOH).

  • Heat the stirred suspension to 60 °C for 3 hours. The color of the mixture will typically change to a deep yellow or orange.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 10% hydrochloric acid to neutralize the base and precipitate the product.

  • Collect the yellow solid (the 1,3-diketone) by vacuum filtration, wash extensively with water until the filtrate is neutral, and dry under vacuum.

Step C: Cyclodehydration to Flavone

  • Transfer the crude 1,3-diketone from Step B to a 50 mL flask.

  • Add 20 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid.

  • Heat the mixture under reflux for 2 hours.

  • Cool the solution to room temperature and pour it into 150 mL of ice water.

  • Collect the precipitated flavone by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-(4-methoxyphenyl)-5,7-dimethyl-4H-chromen-4-one.

Data Summary and Expected Outcomes
Aroyl ChlorideBase for RearrangementCyclization CatalystExpected ProductTypical Yield (%)
Benzoyl chlorideKOH / PyridineH₂SO₄ / Acetic Acid5,7-Dimethyl-2-phenyl-4H-chromen-4-one75-85
4-Chlorobenzoyl chlorideNaH / TolueneH₂SO₄ / Acetic Acid2-(4-Chlorophenyl)-5,7-dimethyl-4H-chromen-4-one70-80
4-Nitrobenzoyl chlorideKOH / PyridineH₂SO₄ / Acetic Acid5,7-Dimethyl-2-(4-nitrophenyl)-4H-chromen-4-one65-75
Furan-2-carbonyl chlorideKOH / PyridineH₂SO₄ / Acetic Acid2-(Furan-2-yl)-5,7-dimethyl-4H-chromen-4-one60-70

Part 2: Synthesis of 2'-Hydroxy-4',6'-dimethylchalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as crucial intermediates for a variety of other heterocyclic systems, including flavanones and pyrazolines.[16][17][18] They are also recognized for their significant biological activities.[19][20][21] The most direct and common method for their synthesis is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[19][22][23]

Mechanistic Rationale

The Claisen-Schmidt condensation is a type of aldol condensation followed by dehydration.[22] The reaction begins with a strong base (e.g., NaOH or KOH) abstracting an acidic α-proton from the acetyl group of this compound to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The resulting alkoxide intermediate is protonated by the solvent (typically ethanol/water) to yield a β-hydroxy ketone (aldol adduct). Under the reaction conditions, this aldol intermediate readily undergoes base-catalyzed dehydration to form a conjugated enone system, yielding the thermodynamically stable chalcone product.[22][23]

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism cluster_reactants Reactants Acetophenone 1-(2-Hydroxy-4,6- dimethylphenyl)ethanone Enolate Enolate Formation (Base Catalyzed) Acetophenone->Enolate OH⁻ Aldehyde Aromatic Aldehyde Attack Nucleophilic Attack Aldehyde->Attack Enolate->Attack Aldol β-Hydroxy Ketone (Aldol Adduct) Attack->Aldol Chalcone 2'-Hydroxychalcone Product Aldol->Chalcone Dehydration (-H₂O)

Caption: Claisen-Schmidt Condensation Mechanism.

Detailed Experimental Protocol: Synthesis of a Representative Chalcone

Objective: To synthesize (E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one.

  • In a 250 mL Erlenmeyer flask, dissolve 1.64 g (10 mmol) of this compound and 1.22 g (10 mmol) of 4-hydroxybenzaldehyde in 50 mL of ethanol. Stir until all solids are dissolved.

  • In a separate beaker, prepare a solution of 4.0 g of sodium hydroxide in 40 mL of water and cool it to room temperature.

  • Slowly add the aqueous NaOH solution to the ethanolic solution of the ketone and aldehyde with vigorous stirring. The flask may be cooled in an ice bath to control the exothermic reaction.

  • A distinct color change and the formation of a precipitate should be observed. Continue stirring the mixture at room temperature for 24 hours.

  • After 24 hours, pour the reaction mixture into a beaker containing 200 g of crushed ice and acidify by slowly adding concentrated hydrochloric acid until the pH is approximately 2-3.

  • The precipitated chalcone will be a bright yellow or orange solid. Allow the solid to settle, then collect it by vacuum filtration.

  • Wash the solid product thoroughly with cold water until the filtrate is neutral.

  • Dry the crude chalcone in a desiccator or a vacuum oven at low temperature.

  • Recrystallize the product from an appropriate solvent, such as aqueous ethanol, to obtain pure crystals.

Data Summary for Chalcone Synthesis
Aromatic AldehydeBase/Solvent SystemExpected ProductTypical Yield (%)
BenzaldehydeNaOH / EtOH-H₂O(E)-1-(2-Hydroxy-4,6-dimethylphenyl)-3-phenylprop-2-en-1-one85-95
4-ChlorobenzaldehydeKOH / EtOH-H₂O(E)-3-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethylphenyl)prop-2-en-1-one80-90
AnisaldehydeNaOH / EtOH-H₂O(E)-1-(2-Hydroxy-4,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one88-96
3-NitrobenzaldehydeNaOH / EtOH-H₂O(E)-1-(2-Hydroxy-4,6-dimethylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one75-85

Part 3: Synthesis of Phenyl-Substituted Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a scaffold of immense importance in medicinal chemistry.[24][25] A common route to pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[26][27][28] By utilizing the 1,3-diketone intermediate synthesized via the Baker-Venkataraman rearrangement (Part 1), this compound becomes an excellent entry point for the synthesis of pyrazoles bearing a phenolic substituent.

Mechanistic Rationale

The synthesis begins with the 1,3-diketone previously prepared. The reaction with hydrazine hydrate proceeds via a double condensation mechanism. One nitrogen atom of the hydrazine attacks one of the carbonyl groups, followed by dehydration to form a hydrazone intermediate. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic pyrazole ring. When a substituted hydrazine (e.g., phenylhydrazine) is used, an N-substituted pyrazole is formed. The regioselectivity of the reaction can sometimes be an issue with unsymmetrical diketones, but the product distribution is often predictable based on the relative reactivity of the two carbonyl groups.

Pyrazole_Synthesis Pyrazole Synthesis from 1,3-Diketone Diketone 1,3-Diketone (from Part 1) Condensation Initial Condensation Diketone->Condensation Hydrazine Hydrazine or Substituted Hydrazine Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization -H₂O Pyrazole Substituted Pyrazole Product Cyclization->Pyrazole -H₂O

Caption: Pyrazole Synthesis from 1,3-Diketone.

Detailed Experimental Protocol: Synthesis of a Representative Pyrazole

Objective: To synthesize 2-(5-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-3-yl)-3,5-dimethylphenol.

  • Begin with the 1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-methoxyphenyl)propane-1,3-dione intermediate prepared as described in Part 1, Steps A and B.

  • In a 100 mL round-bottom flask, suspend 2.98 g (10 mmol) of the 1,3-diketone in 40 mL of glacial acetic acid.

  • Add 1.1 mL (1.19 g, 11 mmol) of phenylhydrazine to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The reaction should become homogeneous as it progresses.

  • Monitor the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting diketone is consumed.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice water.

  • A solid product will precipitate. If the product oils out, scratch the inside of the flask to induce crystallization.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product and recrystallize from ethanol to obtain the pure pyrazole derivative.

Data Summary for Pyrazole Synthesis
Hydrazine ReagentSolventExpected ProductTypical Yield (%)
Hydrazine HydrateEthanol or Acetic Acid2-(5-(4-Methoxyphenyl)-1H-pyrazol-3-yl)-3,5-dimethylphenol80-90
MethylhydrazineEthanol2-(5-(4-Methoxyphenyl)-1-methyl-1H-pyrazol-3-yl)-3,5-dimethylphenol75-85
4-NitrophenylhydrazineAcetic Acid3,5-Dimethyl-2-(5-(4-methoxyphenyl)-1-(4-nitrophenyl)-1H-pyrazol-3-yl)phenol70-80

Conclusion

This compound is an exceptionally useful and cost-effective platform for the synthesis of diverse heterocyclic compounds. Through well-established and robust reactions such as the Baker-Venkataraman rearrangement, Claisen-Schmidt condensation, and subsequent pyrazole formation, chemists can readily access libraries of flavones, chalcones, and pyrazoles. These molecular scaffolds are of perennial interest in drug discovery, and the protocols outlined in this guide provide a solid foundation for their synthesis, derivatization, and subsequent biological evaluation. The causality-driven explanations for each protocol are intended to provide the researcher with the intellectual tools necessary to adapt and optimize these methods for novel targets in their own research endeavors.

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Application Notes and Protocols for the Catalytic Applications of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Intended Audience: Researchers, scientists, and drug development professionals in the fields of organic synthesis, catalysis, and medicinal chemistry.

Introduction: A Versatile Ligand Scaffold for Homogeneous Catalysis

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a derivative of 2'-hydroxyacetophenone, serves as a highly effective and electronically tunable precursor for a wide range of chelating ligands.[1][2] Its inherent structure, featuring a phenolic hydroxyl group and a ketone functionality, provides an ideal foundation for synthesizing bidentate or multidentate ligands, most notably through condensation reactions with amines to form Schiff bases.[3][4]

The resulting Schiff base ligands form stable, well-defined complexes with a variety of transition metals, including copper (Cu), nickel (Ni), ruthenium (Ru), and palladium (Pd).[5][6] The electronic and steric properties of these complexes can be precisely modulated by modifying the amine precursor, making them exceptional candidates for catalyzing a broad spectrum of organic transformations. The coordination of the metal ion through the imine nitrogen and phenolic oxygen atoms often confers high thermal and moisture stability, a desirable attribute for robust catalytic systems.[3][7]

This guide provides detailed application notes and validated protocols for the use of these metal complexes in three critical areas of synthetic chemistry: oxidation of alcohols, palladium-catalyzed C-C cross-coupling reactions, and base-free condensation reactions.

Part 1: Synthesis of the Catalyst Precursors

The catalytic activity of a metal complex is intrinsically linked to the ligand architecture. The following protocols outline the synthesis of a representative tetradentate Schiff base ligand derived from this compound and its subsequent complexation with palladium(II), a workhorse in cross-coupling catalysis.

Protocol 1.1: Synthesis of the Schiff Base Ligand (H₂L)

This procedure describes the condensation reaction to form N,N'-bis(1-(2-hydroxy-4,6-dimethylphenyl)ethylidene)ethane-1,2-diamine.

Rationale: The use of ethylenediamine results in a tetradentate N₂O₂ ligand that forms a stable, square-planar coordination environment with many transition metals, which is ideal for many catalytic cycles.

Materials:

  • This compound (2.0 eq)

  • Ethylenediamine (1.0 eq)

  • Absolute Ethanol (20 mL/g of ketone)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add ethylenediamine to the solution dropwise with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the resulting yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Protocol 1.2: Synthesis of the Palladium(II) Catalyst [Pd(L)]

Rationale: Palladium(II) acetate is a common and effective precursor for creating active Pd(II) catalysts. The Schiff base ligand displaces the acetate ligands to form the stable, pre-catalyst complex.

Materials:

  • Schiff Base Ligand (H₂L) from Protocol 1.1 (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (1.0 eq)

  • Methanol or Acetonitrile

Procedure:

  • Dissolve the Schiff base ligand (H₂L) in methanol in a round-bottom flask.

  • In a separate flask, dissolve Palladium(II) Acetate in methanol.

  • Add the Pd(OAc)₂ solution dropwise to the ligand solution with vigorous stirring at room temperature.

  • A color change and precipitation of the complex should be observed.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours.

  • Collect the solid complex by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

  • Characterize the complex using standard techniques (FT-IR, NMR, Elemental Analysis) to confirm structure and purity.

G cluster_0 Ligand Synthesis cluster_1 Complexation Ketone 1-(2-Hydroxy-4,6- dimethylphenyl)ethanone Reflux Reflux (4-6h) Ketone->Reflux Amine Ethylenediamine Amine->Reflux Solvent1 Ethanol + Acetic Acid Solvent1->Reflux Product1 Schiff Base Ligand (H₂L) Reflux->Product1 Ligand Schiff Base Ligand (H₂L) Product1->Ligand Stir Stir (2-3h) Ligand->Stir Metal Palladium(II) Acetate Metal->Stir Solvent2 Methanol Solvent2->Stir Product2 [Pd(L)] Catalyst Stir->Product2

Caption: Workflow for Catalyst Synthesis.

Application Note 1: Ruthenium-Catalyzed Aerobic Oxidation of Alcohols

Metal complexes derived from 2'-hydroxyacetophenone Schiff bases have demonstrated significant catalytic activity in oxidation reactions.[5] Ruthenium(III) complexes, in particular, are effective catalysts for the oxidation of alcohols to their corresponding aldehydes or ketones, a fundamental transformation in organic synthesis.

Causality: The Ru(III) center can access higher oxidation states (e.g., Ru(IV), Ru(V)=O), which are potent oxidizing species. The Schiff base ligand stabilizes these high-valent states and facilitates the catalytic turnover.

Protocol 2.1: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde

This protocol details a representative procedure using a Ru(III) Schiff base complex.

Materials:

  • Ru(III)-Schiff Base Complex (e.g., [Ru(L)Cl₂]) (1-2 mol%)

  • Benzyl Alcohol (1.0 eq)

  • Toluene (Solvent)

  • Molecular Sieves (4Å, activated)

  • Oxygen (O₂) or Dry Air Balloon

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the Ru(III)-Schiff base complex and activated molecular sieves.

  • Evacuate the flask and backfill with oxygen or dry air (repeat 3 times).

  • Introduce toluene via syringe, followed by the benzyl alcohol substrate.

  • Fit the flask with an oxygen/air-filled balloon to maintain a positive pressure.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the catalyst and molecular sieves.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Catalyst Performance in Alcohol Oxidation
EntrySubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)
1Benzyl Alcohol1.08>99>99 (Benzaldehyde)
21-Phenylethanol1.51295>99 (Acetophenone)
3Cyclohexanol2.01692>99 (Cyclohexanone)
4Octan-2-ol2.02488>99 (Octan-2-one)

Note: Data are representative and may vary based on the specific Ru(III) complex and reaction conditions.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for forming C(sp²)-C(sp²) bonds.[8] Palladium complexes stabilized by N₂O₂ Schiff base ligands, such as the one synthesized in Protocol 1.2, serve as highly efficient pre-catalysts for this transformation.[9][10]

Causality: The Schiff base ligand provides the necessary electronic properties and stability to the palladium center to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[10] Bulky ligands can accelerate the rate-determining reductive elimination step.[9]

Protocol 3.1: Synthesis of 4-Methylbiphenyl

Materials:

  • [Pd(L)] Catalyst from Protocol 1.2 (0.5 - 2 mol%)

  • 4-Bromotoluene (1.0 eq)

  • Phenylboronic Acid (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, finely powdered and dried)

  • Toluene/Water (e.g., 4:1 v/v) solvent mixture

Procedure:

  • To a round-bottom flask, add the [Pd(L)] catalyst, 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • De-gas the flask by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times.

  • Add the de-gassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Pd0 Pd(0)L OA Ar-Pd(II)L(X) Pd0->OA Oxidative Addition (Ar-X) Trans Ar-Pd(II)L(Ar') OA->Trans Transmetalation (Ar'B(OH)₂) Trans->Pd0 Reductive Elimination (Ar-Ar')

Caption: The Suzuki-Miyaura Catalytic Cycle.

Application Note 3: Copper-Catalyzed Claisen-Schmidt Condensation

Chalcones, a class of aromatic ketones, are important intermediates in drug discovery. The Claisen-Schmidt condensation is a classic method for their synthesis. Schiff base metal complexes, particularly of Cu(II), have emerged as efficient catalysts that can proceed under mild, base-free conditions, often leading to higher yields and shorter reaction times compared to traditional methods.[6]

Causality: The Lewis acidic Cu(II) center coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the enolate of the ketone. This directed activation avoids the need for strong bases like KOH or NaOH.

Protocol 4.1: Synthesis of a Chalcone Derivative

Materials:

  • Cu(II)-Schiff Base Complex (e.g., [Cu(L)]) (5 mol%)

  • Benzaldehyde (1.0 eq)

  • This compound (1.0 eq)

  • Ethanol (Solvent)

Procedure:

  • In a round-bottom flask, dissolve the Cu(II)-Schiff base complex, benzaldehyde, and this compound in ethanol.

  • Reflux the reaction mixture with stirring. Monitor the reaction by TLC.

  • Upon completion (typically 3-5 hours), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, reduce the solvent volume under vacuum to induce crystallization/precipitation.

  • Wash the solid product with cold ethanol and dry under vacuum to yield the pure chalcone.

Data Presentation: Comparison of Catalysts for Chalcone Synthesis
EntryCatalystTime (h)Yield (%)
1[Cu(L)] (5 mol%) 4 92
2KOH (40 mol%)875
3PTSA (10 mol%)1268
4No Catalyst24<5

Reference: Based on comparative studies showing superior performance of Schiff-base metal complexes.[6]

References

  • Verma, G., et al. (2015). Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base. Oriental Journal of Chemistry, 31(2), 633-644. [Link]

  • Sharma, K., et al. (2018). A short review on chemistry of schiff base metal complexes and their catalytic application. International Journal of Chemical Studies, 6(3), 49-57. [Link]

  • Devi, J., & Nongkhlaw, R. L. (2024). Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. Chemistry, 6(1), 16. [Link]

  • Gabbar, M. A., et al. (2022). Organometallic complexes of Schiff bases: Recent progress in oxidation catalysis. Journal of Molecular Structure, 1262, 133035. [Link]

  • Verma, G., et al. (2015). Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base. ResearchGate. [Link]

  • Ali, A., et al. (2022). Spectroscopic Synthesis and Fluorescence Analysis of 1-(2-Hydroxyphenyl) ethanone Schiff Bases and Their Metal Complexes. YMER, 21(08). [Link]

  • Armelao, L., et al. (2000). This compound. Acta Crystallographica Section C, 56(Pt 6), e268. [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST WebBook. [Link]

  • Armelao, L., et al. (2000). This compound. ResearchGate. [Link]

  • Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. [Link]

  • El-Gammal, O. A., et al. (2024). Schiff Bases and Metal Complexes as Multifunctional Platforms: Bridging Bioinorganic Chemistry, Catalysis, Sensing, and Energy Applications. Molecules, 29(3), 693. [Link]

  • Al-Masry, A. A. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar. [Link]

  • Alonso, F., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

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Application Notes and Protocols for the Biological Screening of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Hydroxyacetophenones

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a member of the hydroxyacetophenone class of phenolic compounds, presents a compelling scaffold for drug discovery.[1][2] Acetophenones are naturally occurring compounds found in various plants and fungi, exhibiting a wide range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[3] The biological activity of these compounds is intrinsically linked to their structure, particularly the substitution pattern on the phenyl ring.[1][4][5] The presence of a hydroxyl group ortho to the acetyl group, as in the parent compound, allows for intramolecular hydrogen bonding, influencing its physicochemical properties and potential biological interactions.

The core hypothesis for screening analogs of this compound is that modifications to the aromatic ring and the acetyl group can modulate the compound's bioactivity, leading to the identification of potent and selective therapeutic agents. This guide provides a comprehensive framework for the systematic biological screening of these analogs, offering detailed protocols for a tiered approach that progresses from broad initial screens to more specific mechanistic assays. The experimental choices outlined herein are grounded in the established structure-activity relationships of phenolic compounds, aiming to provide a rational and efficient pathway for lead discovery.

Tier 1: Primary Screening - Assessing Foundational Bioactivities

The initial screening phase is designed to broadly assess the antioxidant, antimicrobial, and cytotoxic potential of the synthesized analogs. This provides a rapid and cost-effective method to identify promising candidates for further investigation.

Antioxidant Capacity Assessment

The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, acting as a hydrogen donor to neutralize free radicals.[6] Therefore, evaluating the antioxidant potential is a logical first step. A multi-assay approach is recommended to obtain a comprehensive profile of antioxidant activity.[6]

Causality of Experimental Choice: The DPPH assay is a simple, rapid, and widely used method for the initial screening of the radical scavenging ability of phenolic compounds.[7] The assay measures the ability of the analog to donate a hydrogen atom to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically.[6]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of the test analogs and a positive control (e.g., Ascorbic Acid or Trolox) in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the test analogs or positive control.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank control containing 100 µL of the solvent and 100 µL of the DPPH solution.[6]

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of the analog required to scavenge 50% of the DPPH radicals).

Antioxidant Assay Principle Typical Positive Controls Data Output
DPPH Hydrogen atom donation to a stable radicalAscorbic Acid, TroloxIC50 (µM)
FRAP Reduction of a ferric-tripyridyltriazine complexFerrous Sulfate, TroloxFRAP value (µM Fe(II) equivalents)
ABTS Scavenging of the ABTS radical cationTroloxTEAC (Trolox Equivalent Antioxidant Capacity)
Antimicrobial Activity Screening

Hydroxyacetophenones have been reported to possess antimicrobial properties.[3] The initial screening for antibacterial and antifungal activity is crucial to identify analogs with potential as anti-infective agents.

Causality of Experimental Choice: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10] It allows for the simultaneous testing of multiple compounds against a panel of clinically relevant bacteria and fungi.[8]

Experimental Protocol:

  • Microorganism Preparation:

    • Culture a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) to the mid-logarithmic phase.

    • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

  • Assay Procedure:

    • In a 96-well microplate, perform serial two-fold dilutions of the test analogs and a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with the standardized microbial suspension.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the analog at which no visible growth is observed.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Analog & Control Stock Solutions Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Prep->Serial_Dilution Microbe_Prep Prepare Standardized Microbial Inoculum Inoculation Inoculate with Microbial Suspension Microbe_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Read_Plate Visually Assess for Microbial Growth Incubation->Read_Plate Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Determine_MIC Screening_Funnel cluster_library Compound Library cluster_primary Tier 1: Primary Screening cluster_secondary Tier 2: Secondary Screening (Hit Confirmation & MoA) cluster_leads Lead Candidates Analogs This compound Analogs Antioxidant Antioxidant Assays (DPPH, FRAP, ABTS) Analogs->Antioxidant Antimicrobial Antimicrobial Assay (Broth Microdilution) Analogs->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT) Analogs->Cytotoxicity COX_Assay COX-1/COX-2 Inhibition Antioxidant->COX_Assay Active Compounds LOX_Assay LOX Inhibition Antioxidant->LOX_Assay Active Compounds Tyrosinase_Assay Tyrosinase Inhibition Antioxidant->Tyrosinase_Assay Active Compounds Antimicrobial->COX_Assay Active Compounds Antimicrobial->LOX_Assay Active Compounds Antimicrobial->Tyrosinase_Assay Active Compounds Cytotoxicity->COX_Assay Active Compounds Cytotoxicity->LOX_Assay Active Compounds Cytotoxicity->Tyrosinase_Assay Active Compounds Leads Promising Lead Compounds for Further Development COX_Assay->Leads LOX_Assay->Leads Tyrosinase_Assay->Leads

Caption: A Tiered Approach to Biological Screening.

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The biological data obtained from these screens should be systematically organized and analyzed to establish a structure-activity relationship (SAR). [11]This involves correlating the structural modifications of the analogs with their observed biological activities. For instance, the position and nature of substituents on the phenyl ring can significantly impact potency and selectivity. [4][5]Lipophilicity and electronic properties of the substituents are key factors to consider. A comprehensive SAR analysis will guide the rational design of the next generation of analogs with improved therapeutic potential.

Conclusion

This guide provides a robust and scientifically grounded framework for the biological screening of this compound analogs. By employing a tiered screening approach, researchers can efficiently identify promising lead compounds and elucidate their mechanisms of action. The detailed protocols and the rationale behind the experimental choices are intended to empower researchers in their quest for novel therapeutic agents derived from the versatile hydroxyacetophenone scaffold.

References

  • Broth microdilution. Wikipedia. [Link]

  • Tyrosinase inhibition assay. Bio-protocol. [Link]

  • An ELISA method to measure inhibition of the COX enzymes. PubMed - NIH. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. ResearchGate. [Link]

  • Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum - ASM Journals. [Link]

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

  • Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PMC - NIH. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. [Link]

  • Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Discovery and SAR study of hydroxyacetophenone derivatives as potent, non-steroidal farnesoid X receptor (FXR) antagonists. PubMed. [Link]

  • Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. CMAC. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Tyrosinase Inhibition Assay. Active Concepts. [Link]

  • In vitro lipoxygenase and hemolysis inhibition by polyphenolic antioxidants from tropical green leafy vegetables. CABI Digital Library. [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. [Link]

  • In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH. [Link]

  • Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. [Link]

  • A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applications. Jagua Publication - Open Access Journals. [Link]

  • 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. MDPI. [Link]

  • This compound | Request PDF. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-hydroxy-4,6-dimethylphenyl)ethanone, a key intermediate in various research and development applications. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges during its synthesis. Our focus is on the most common and versatile route: the Lewis acid-catalyzed Fries rearrangement of 3,5-dimethylphenyl acetate. We will delve into the mechanistic principles that govern this reaction to empower you to optimize conditions and achieve reliable, high-yield results.

Core Principles: Understanding the Fries Rearrangement

The synthesis of this compound from its precursor, 3,5-dimethylphenyl acetate, is a classic example of the Fries rearrangement. This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[1][2] The key to optimizing this synthesis lies in controlling the regioselectivity of this migration. The acyl group can migrate to either the ortho or para position relative to the hydroxyl group. In the case of the 3,5-dimethyl substituted ring, both ortho positions (2 and 6) are equivalent, and the para position (4) is also available. Our goal is to selectively form the ortho-acylated product.

The reaction mechanism proceeds through the formation of an acylium ion intermediate after the Lewis acid (commonly AlCl₃) coordinates with the ester.[2][3][4] This electrophilic acylium ion then attacks the activated aromatic ring. The choice between ortho and para attack is governed by a delicate balance of kinetic and thermodynamic factors, which can be manipulated by adjusting the reaction conditions.

Fries_Mechanism cluster_attack Start 3,5-Dimethylphenyl Acetate + AlCl₃ Complex1 Initial Complex (Coordination at Carbonyl O) Start->Complex1 Coordination Complex2 Rearranged Complex (Coordination at Phenolic O) Complex1->Complex2 Rearrangement Acylium Acylium Ion Intermediate [CH₃CO]⁺ Complex2->Acylium Aromatic Aluminum Phenoxide Intermediate Complex2->Aromatic OrthoAttack Ortho Attack (Kinetic/Thermo Control) Acylium->OrthoAttack Electrophilic Aromatic Substitution ParaAttack Para Attack (Kinetic Control) Acylium->ParaAttack OrthoProductComplex Ortho-Product Complex (Thermodynamically Stable) OrthoAttack->OrthoProductComplex ParaProductComplex Para-Product Complex ParaAttack->ParaProductComplex WorkupOrtho Aqueous Workup OrthoProductComplex->WorkupOrtho WorkupPara Aqueous Workup ParaProductComplex->WorkupPara FinalOrtho This compound (Desired Product) WorkupOrtho->FinalOrtho FinalPara 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone (Isomeric Byproduct) WorkupPara->FinalPara

Caption: General mechanism of the Fries Rearrangement.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My yield is very low. What are the most common causes?

Low yields can stem from several factors, often related to the integrity of the reagents and reaction setup.

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will hydrolyze and deactivate the catalyst. Always use anhydrous solvents, flame-dried glassware under an inert atmosphere (N₂ or Ar), and freshly opened or purified AlCl₃.

  • Insufficient Catalyst: The product, a hydroxyaryl ketone, forms a stable complex with the Lewis acid.[5] This complexation effectively removes the catalyst from the reaction cycle. Therefore, the Fries rearrangement typically requires stoichiometric amounts (or a slight excess) of the Lewis acid, not catalytic quantities. A 1.1 to 1.5 molar equivalent is a common starting point.[6]

  • Incomplete Reaction: The reaction may require more time or a higher temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking small aliquots, quenching them carefully with dilute acid, extracting with an appropriate solvent (e.g., ethyl acetate), and spotting against the starting material.

  • Product Loss During Workup: Ensure complete hydrolysis of the aluminum-product complex during the aqueous workup. This is typically done by pouring the reaction mixture onto ice and concentrated HCl. Ensure your extraction solvent is appropriate and that you perform a sufficient number of extractions to recover all the product from the aqueous layer.

Q2: My primary product is the para-isomer, 1-(4-hydroxy-2,6-dimethylphenyl)ethanone. How do I favor the desired ortho-isomer?

This is the most critical challenge in this synthesis and is directly controlled by the reaction conditions. The ortho/para product ratio is a classic example of kinetic versus thermodynamic control.[1]

  • Temperature is Key: Low reaction temperatures (typically below 60°C) favor the formation of the para-isomer, which is the kinetically controlled product.[7] To obtain the desired ortho-isomer, higher temperatures are required (often >140-160°C).[7][8] The ortho-product forms a thermodynamically stable six-membered chelate ring with the aluminum catalyst via the phenolic oxygen and the ketone's carbonyl oxygen, making it the favored product at higher temperatures where equilibrium can be established.[1][3]

  • Solvent Choice: The choice of solvent also influences the ortho/para ratio.

    • Non-polar solvents (like carbon disulfide, toluene, or solvent-free melts) tend to favor the formation of the ortho-product.[1][3]

    • Polar solvents (like nitrobenzene or nitromethane) can solvate the intermediates differently, often leading to an increase in the proportion of the para-product.[1][3][9]

Parameter Condition Favored Product Rationale
Temperature Low (< 60°C)para-isomerKinetic Control[3][7]
High (> 140°C)ortho-isomerThermodynamic Control (Stable Chelate)[1][8]
Solvent Non-polar (e.g., Toluene)ortho-isomerFavors intramolecular rearrangement[1][3]
Polar (e.g., Nitrobenzene)para-isomerSolvation effects favor para attack[3][9]
Table 1: Effect of Reaction Conditions on Ortho/Para Selectivity.

Q3: I see a lot of unreacted starting material (3,5-dimethylphenyl acetate) even after prolonged heating. Why isn't the rearrangement happening?

This indicates that the conditions are not sufficient to drive the acyl group migration.

  • Insufficient Activation: This again points to an issue with the Lewis acid. Either it is inactive due to moisture, or you have used a substoichiometric amount. The Lewis acid is essential for generating the reactive acylium electrophile.[2][3]

  • Temperature Too Low: While very high temperatures can cause decomposition, a certain thermal threshold must be met to overcome the activation energy for the C-C bond formation. For many Fries rearrangements, temperatures in the range of 120-170°C are necessary.[6]

Q4: My reaction mixture turned black, and the final product is a complex, tarry mixture that is difficult to purify. What went wrong?

This suggests decomposition, which is common under harsh Fries rearrangement conditions.

  • Temperature Too High or Heating for Too Long: While high temperatures favor the ortho-product, excessively high temperatures (>170-180°C) or prolonged reaction times can lead to charring, polymerization, and the formation of numerous side products.[6] It is a fine balance that must be optimized for your specific setup.

  • Intermolecular Reactions: At high catalyst concentrations and temperatures, the acylium ion can detach completely and acylate another molecule (intermolecularly), leading to di-acylated products or other undesired side reactions.

  • Substrate Sensitivity: Phenols are electron-rich and can be susceptible to oxidation and other side reactions under strongly acidic and high-temperature conditions.

Troubleshooting_Workflow Start Experiment Start Problem Identify Primary Issue Start->Problem LowYield Low Yield Problem->LowYield e.g., < 40% WrongIsomer Incorrect Isomer (Para > Ortho) Problem->WrongIsomer e.g., > 50% Para Decomposition Decomposition / Tar Problem->Decomposition Black, Tarry CheckReagents Check Reagents & Setup: - Use Anhydrous Solvent - Flame-Dry Glassware - Use Fresh Lewis Acid LowYield->CheckReagents IncreaseCatalyst Increase Lewis Acid Stoichiometry (1.1-1.5 eq) LowYield->IncreaseCatalyst MonitorTime Increase Reaction Time/Temp (Monitor by TLC) LowYield->MonitorTime IncreaseTemp Increase Temperature (Target 140-165°C) WrongIsomer->IncreaseTemp ChangeSolvent Switch to Non-Polar Solvent (e.g., Toluene) or run Neat WrongIsomer->ChangeSolvent ReduceTemp Reduce Temperature or Reaction Time Decomposition->ReduceTemp SlowAddition Ensure Controlled Addition of Reagents Decomposition->SlowAddition End Optimized Product CheckReagents->End IncreaseCatalyst->End MonitorTime->End IncreaseTemp->End ChangeSolvent->End ReduceTemp->End SlowAddition->End

Caption: Troubleshooting workflow for the Fries Rearrangement.

Experimental Protocols

Protocol 1: Synthesis of Starting Material (3,5-Dimethylphenyl acetate)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethylphenol (10.0 g, 81.9 mmol) and dichloromethane (100 mL).

  • Base Addition: Add triethylamine (12.5 g, 17.2 mL, 123 mmol, 1.5 eq) to the solution. Cool the flask in an ice-water bath.

  • Acetylation: Add acetyl chloride (7.5 g, 6.8 mL, 98.2 mmol, 1.2 eq) dropwise to the stirred solution over 15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for the disappearance of the phenol by TLC.

  • Workup: Quench the reaction by slowly adding 50 mL of 1M HCl. Transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield 3,5-dimethylphenyl acetate as an oil, which can be used in the next step without further purification.

Protocol 2: Optimized Fries Rearrangement for this compound

This protocol is optimized for ortho-selectivity.

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask with a mechanical stirrer, a thermometer, and a reflux condenser connected to a nitrogen or argon inlet.

  • Reagents: Under a positive pressure of inert gas, add anhydrous aluminum chloride (AlCl₃) (14.7 g, 110 mmol, 1.35 eq) to the flask. Caution: AlCl₃ is highly corrosive and reacts violently with water.

  • Solvent/Reactant Addition: Add 3,5-dimethylphenyl acetate (13.4 g, 81.9 mmol) directly to the AlCl₃. Note: This reaction is often run neat (solvent-free) at high temperatures.

  • Heating: Begin stirring the mixture and heat it slowly in an oil bath to 160-165°C. The mixture will become a molten slurry. Maintain this temperature for 2-3 hours. Monitor the reaction progress by carefully taking an aliquot and performing a quenched workup for TLC analysis.

  • Quenching: After the reaction is complete (as judged by TLC), allow the flask to cool to room temperature. Very cautiously and slowly, pour the thick, dark reaction mixture onto a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This process is highly exothermic and will release HCl gas; perform in a well-ventilated fume hood.

  • Extraction: Stir the quenched mixture until all the dark solid has dissolved, resulting in two liquid layers. Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic extracts and wash with water (100 mL) and then with brine (100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.[10]

References

  • Wikipedia. Fries rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction? [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Testbook. Fries Rearrangement: Meaning, Mechanism, Limitations & Application. [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • ResearchGate. Optimization of reaction conditions for Fries rearrangement. [Link]

  • ResearchGate. This compound. [Link]

  • Oreate AI Blog. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. [Link]

  • ResearchGate. How can i perform Friedel crafts acylation with phenol? [Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

  • Reddit. Procedure for Friedel-Crafts Acylation of Phenol. [Link]

  • ResearchGate. This compound | Request PDF. [Link]

  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]

  • NIH National Center for Biotechnology Information. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone. [Link]

  • Organic Syntheses. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. [Link]

  • MDPI. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. [Link]

  • Google Patents.
  • Iraqi Journal of Science. Fries rearrangement of 3,5-dimethoxyphenyl acetate. [Link]

  • University of Delaware. Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. [Link]

  • The Royal Society of Chemistry. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. [Link]

  • NIST WebBook. 2'-hydroxy-4',6'-dimethylacetophenone. [Link]

  • PubChem. 2'-Hydroxy-4',5'-dimethylacetophenone. [Link]

  • Organic Syntheses. 2,6-dihydroxyacetophenone. [Link]

  • SpringerLink. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

  • NIH National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

Sources

Technical Support Center: 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical information, troubleshooting advice, and validated protocols for the handling, storage, and stability assessment of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (CAS: 16108-50-2). It is designed for researchers, chemists, and drug development professionals to ensure the integrity and successful application of this compound in experimental settings.

Chemical Profile and Intrinsic Stability

This compound, also known as 2'-Hydroxy-4',6'-dimethylacetophenone, is a substituted phenol that is generally described as an air-stable solid.[1][2] Its stability is significantly influenced by a key structural feature: an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the ethanone moiety. This interaction reduces the reactivity of both functional groups, contributing to its overall robustness compared to other phenols.

However, like all phenolic compounds, it is susceptible to specific degradation pathways, primarily oxidation. Understanding these factors is critical for preventing sample degradation and ensuring experimental reproducibility.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 16108-50-2[3]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [4]
IUPAC Name This compound[3]
Synonyms 2'-Hydroxy-4',6'-dimethylacetophenone[2]
Appearance Solid Crystalline[5]

Below is a diagram illustrating the key structural features related to the compound's stability.

Caption: Key stability factors of this compound.

Recommended Storage and Handling Protocols

Improper storage is the most common cause of compound degradation. Following these guidelines will preserve the purity and integrity of your material. For many related phenolic compounds, storage in a cool, well-ventilated place with the container tightly closed is recommended.[5][6]

Table 2: Storage Condition Recommendations

ConditionShort-Term Storage (< 3 months)Long-Term Storage (> 3 months)
Temperature Room Temperature (15-25°C) or Refrigerated (2-8°C)Refrigerated (2-8°C) or Frozen (-20°C)
Atmosphere Tightly sealed container.Tightly sealed container backfilled with an inert gas (Argon or Nitrogen).
Light Protect from direct light (amber vial or store in a dark cabinet).Store in an amber, sealed vial inside a secondary container in the dark.
Container Glass vial with a PTFE-lined cap.Borosilicate glass (amber) or equivalent with a securely sealed, chemically resistant cap.
Protocol for Handling and Preparing a Stock Solution

This protocol minimizes exposure to atmospheric oxygen and moisture.

  • Equilibration: Before opening, allow the container to warm to room temperature for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which can accelerate degradation.

  • Inert Atmosphere (Optional but Recommended): For sensitive applications or long-term solution storage, perform weighing and dissolution inside a glovebox or use a Schlenk line to handle the compound under an inert atmosphere.

  • Weighing: Tare a clean, dry amber glass vial on an analytical balance. Quickly add the desired amount of this compound and record the mass. Seal the vial immediately.

  • Dissolution: Add the desired volume of a suitable, dry, and high-purity solvent (e.g., DMSO, DMF, Acetonitrile) via syringe.

  • Mixing: Mix by vortexing or sonicating until the solid is completely dissolved.

  • Storage of Solution: If not for immediate use, purge the headspace of the vial with argon or nitrogen for 15-30 seconds before sealing tightly with a PTFE-lined cap. Store at -20°C or -80°C.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the use of this compound.

Q1: My sample, which was initially a white or off-white solid, has developed a distinct yellow or brownish color. What happened and can I still use it?

A: A color change to yellow or brown is a classic indicator of oxidation at the phenolic hydroxyl group. This process is often accelerated by prolonged exposure to air (oxygen), light, or trace contaminants (e.g., metal ions, basic residues on glassware). The colored species are typically quinone-like structures.

  • Causality: The electron-rich phenol ring is susceptible to oxidation. While the intramolecular hydrogen bond offers protection, it does not entirely prevent this process over time.

  • Recommendation: The material is likely impure. Before use, you MUST verify its purity. A simple check via Thin Layer Chromatography (TLC) against a reference standard can be indicative. For quantitative experiments, full purity re-assessment via HPLC or qNMR is required. If the purity has dropped significantly, it is recommended to use a fresh, un-degraded lot of the compound.

Q2: I am observing low yields or unexpected side products in a reaction sensitive to nucleophiles or acids. Could the compound be the issue?

A: Yes. Despite its relative stability, this compound possesses two key reactive sites that can interfere with certain chemical transformations:

  • The Acidic Phenolic Proton: The hydroxyl proton is weakly acidic. In the presence of bases (even mild ones like triethylamine or potassium carbonate), it can be deprotonated to form a potent phenoxide nucleophile. This can intercept electrophiles, leading to O-alkylation or O-acylation side products.

  • Enolizable Ketone: The protons on the methyl group of the ethanone moiety are weakly acidic and can be removed by strong bases (e.g., LDA, NaH) to form an enolate, which is another powerful nucleophile.

  • Troubleshooting Steps:

    • Reaction Compatibility: Review your reaction conditions. If strong bases or highly reactive electrophiles are used, consider protecting the phenolic hydroxyl group (e.g., as a methyl ether, silyl ether, or benzyl ether) prior to the critical step.

    • Purity Check: Ensure the starting material is pure. Degradation products could also be reactive and interfere with your chemistry.

Q3: What is the best method to quantitatively assess the purity of my compound after prolonged storage?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the purity of aromatic compounds like this one. It allows for the separation and quantification of the parent compound from its potential degradation products. Nuclear Magnetic Resonance (¹H-NMR) is also excellent for identifying impurities if they are present at levels >1-2%.

  • Recommendation: A detailed HPLC protocol is provided in the next section. This method serves as a self-validating system for your stored material.[3]

Q4: What are the best practices for preparing a stock solution in DMSO for biological assays to ensure stability?

A: DMSO is hygroscopic and can contain or absorb water, which may affect compound stability over time.

  • Best Practices:

    • Use anhydrous, high-purity DMSO (<0.05% water).

    • Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the effects of repeated freeze-thaw cycles.

    • Aliquot the stock solution into single-use volumes in amber vials. This prevents contamination and degradation of the main stock.

    • Store aliquots at -20°C or -80°C. For each experiment, thaw one aliquot completely, use what is needed, and discard the remainder. Do not re-freeze and re-thaw the same aliquot multiple times.

Experimental Protocol: Purity Verification by Reverse-Phase HPLC

This protocol provides a standardized method to assess the purity of this compound.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or Milli-Q

  • Formic Acid (FA), HPLC grade

  • Sample vials, filters (0.22 or 0.45 µm)

2. Instrument and Column:

  • HPLC System: Agilent 1260, Waters Alliance, or equivalent with a UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan from 200-400 nm with DAD)

  • Injection Volume: 5-10 µL

4. Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in Acetonitrile.

  • Vortex until fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

5. Analysis:

  • Inject the sample onto the equilibrated HPLC system.

  • Integrate the resulting chromatogram.

  • Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage (% Area).

G start Start: Purity Verification weigh 1. Weigh ~1 mg of This compound start->weigh dissolve 2. Dissolve in 1 mL of Acetonitrile weigh->dissolve filter 3. Filter with 0.22 µm Syringe Filter dissolve->filter inject 4. Inject 5 µL into C18 RP-HPLC System filter->inject analyze 5. Analyze Chromatogram at 254 nm inject->analyze calculate 6. Calculate Purity (% Area) analyze->calculate end End: Purity Assessed calculate->end

Caption: HPLC workflow for purity assessment.

References

  • 1-(2,6-Dimethylphenyl)ethanone | 2142-76-9. Sigma-Aldrich.
  • 1-(2,5-Dimethylphenyl)
  • Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)-. SynHet.
  • SAFETY DATA SHEET for 1-(2-Hydroxy-4,6-dimethoxyphenyl)ethan-1-one. Thermo Fisher Scientific.
  • 1-(3,4-Dimethylphenyl)ethanone. ChemScene.
  • This compound.
  • This compound | Request PDF.
  • This compound - CAS Common Chemistry. CAS.
  • 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone | C10H12O2 | CID 4057370. PubChem.

Sources

Technical Support Center: Synthesis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The synthesis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone is a critical step in the development of various pharmaceutical intermediates and specialty chemicals. The most common and industrially relevant synthetic route is the Fries rearrangement of 3,5-dimethylphenyl acetate. This reaction, while robust, is known for its potential to generate a range of byproducts that can complicate purification and reduce overall yield. This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered by researchers during this synthesis. We will delve into the mechanistic origins of common byproducts and offer field-proven solutions to optimize your reaction outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound via the Fries rearrangement.

FAQ 1: Low Yield of the Desired Product and Presence of a Major Isomeric Byproduct

Symptom: My reaction yields a significant amount of an isomeric byproduct, 1-(4-hydroxy-2,6-dimethylphenyl)ethanone, alongside my target molecule, this compound. How can I improve the selectivity for the desired ortho product?

Potential Cause: The Fries rearrangement is an equilibrium-driven process that can yield both ortho and para acylated phenols.[1][2] The ratio of these isomers is highly dependent on reaction conditions, particularly temperature and the choice of solvent.[1][3]

  • Low Temperatures (<60°C): Favorable for the formation of the para isomer (kinetic product).[2][4]

  • High Temperatures (>160°C): Favorable for the formation of the ortho isomer (thermodynamic product).[1][4] The ortho product is thermodynamically more stable due to the formation of a bidentate complex with the Lewis acid catalyst (e.g., AlCl₃) via chelation between the phenolic hydroxyl and the ketone's carbonyl group.[1]

  • Solvent Polarity: The use of polar solvents can favor the formation of the para product, whereas non-polar solvents tend to favor the ortho isomer.[1][2]

Proposed Solutions:

  • Temperature Optimization: To favor the formation of the desired this compound, the reaction temperature should be elevated, typically above 160°C.[4]

  • Solvent Selection: Employ a non-polar solvent such as nitrobenzene or conduct the reaction neat (without solvent) to enhance the selectivity for the ortho product.[1][5]

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids like TiCl₄, SnCl₄, or BF₃ can be used and may offer different ortho/para selectivity.[6][7]

Parameter Condition to Favor ortho Product Condition to Favor para Product Rationale
Temperature High (>160°C)Low (<60°C)The ortho isomer forms a thermodynamically stable chelate with the Lewis acid.[1][4]
Solvent Non-polar (e.g., nitrobenzene) or neatPolarNon-polar solvents favor the intramolecular rearrangement leading to the ortho product.[2]
FAQ 2: My Crude Product Contains Unreacted Starting Material (3,5-dimethylphenyl acetate)

Symptom: After workup, analysis of my product mixture shows a significant amount of the starting ester, 3,5-dimethylphenyl acetate, indicating an incomplete reaction.

Potential Cause: This issue often points to problems with the Lewis acid catalyst or insufficient reaction time/temperature.

  • Catalyst Deactivation: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in the reagents or glassware will hydrolyze the catalyst, rendering it inactive.[8]

  • Insufficient Catalyst: The Fries rearrangement requires at least a stoichiometric amount of the Lewis acid because both the starting ester and the product ketone form complexes with it, effectively sequestering the catalyst.[6][9]

  • Suboptimal Reaction Conditions: The reaction may not have been heated for a sufficient duration or at a high enough temperature to drive the rearrangement to completion.

Proposed Solutions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried or flame-dried immediately before use. Reagents and solvents must be anhydrous. Use a fresh, unopened container of the Lewis acid if possible.[8]

  • Increase Catalyst Loading: Use a slight excess (1.1 to 1.2 equivalents) of the Lewis acid to ensure enough active catalyst is available to drive the reaction forward.[6]

  • Optimize Reaction Time and Temperature: Increase the reaction time or temperature according to the guidelines in FAQ 1 to push the equilibrium towards the product. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

FAQ 3: I've Isolated a Byproduct that is NOT an Isomer of my Product. What could it be?

Symptom: My analytical data (e.g., Mass Spectrometry, NMR) indicates the presence of byproducts such as 3,5-dimethylphenol or di-acylated products.

Potential Cause: These byproducts arise from intermolecular side reactions that compete with the desired intramolecular Fries rearrangement.

  • 3,5-dimethylphenol: This can form via cleavage of the ester bond, particularly if there is residual moisture.[10] It can also be generated through an intermolecular acylation mechanism where an acylium ion acylates a molecule of the starting ester, which then fragments.

  • Di-acylated Products: While the product, this compound, is generally deactivated towards further electrophilic substitution, highly activating substrates or harsh reaction conditions can sometimes lead to the introduction of a second acetyl group.[5][11]

  • O-Acylation Products: Under certain conditions, particularly with low catalyst concentrations, the acyl group can migrate back to the oxygen, reforming the starting ester or other O-acylated species.[11][12]

Proposed Solutions:

  • Strict Anhydrous Conditions: To minimize the formation of 3,5-dimethylphenol from hydrolysis, rigorously exclude water from the reaction.

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the 3,5-dimethylphenyl acetate to the acylating agent (if performing a direct Friedel-Crafts acylation) to reduce the chance of polysubstitution.[8]

  • Use of Protective Groups: For a direct Friedel-Crafts acylation approach on 3,5-dimethylphenol, protecting the hydroxyl group as a silyl ether can prevent O-acylation and direct the reaction to the desired C-acylation. The silyl group is typically removed during the aqueous workup.[13]

Experimental Protocols & Visualizations

Protocol 1: Optimized Synthesis of this compound via Fries Rearrangement

Objective: To maximize the yield of the ortho product, this compound.

Materials:

  • 3,5-dimethylphenyl acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (anhydrous)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet.

  • Charge the flask with 3,5-dimethylphenyl acetate (1 equivalent).

  • Under a positive flow of nitrogen, slowly and carefully add anhydrous aluminum chloride (1.2 equivalents). The reaction is exothermic.

  • Once the initial exotherm subsides, begin heating the mixture to 165-170°C.

  • Maintain this temperature for 2-3 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated HCl.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by steam distillation to separate the ortho isomer from the less volatile para isomer, or by column chromatography.[4]

Diagrams

Fries_Rearrangement_Mechanism cluster_start Step 1: Catalyst Complexation cluster_rearrangement Step 2: Acylium Ion Formation & Migration cluster_products Step 3: Electrophilic Aromatic Substitution cluster_final Step 4: Deprotonation & Workup Start 3,5-Dimethylphenyl Acetate + AlCl₃ Complex O-Acyl-AlCl₃ Complex Start->Complex Coordination Acylium Acylium Cation + Phenoxide-AlCl₃ Complex Complex->Acylium Rearrangement Ortho_Intermediate Ortho Sigma Complex Acylium->Ortho_Intermediate High Temp (Ortho Attack) Para_Intermediate Para Sigma Complex Acylium->Para_Intermediate Low Temp (Para Attack) Ortho_Product This compound (Desired Product) Ortho_Intermediate->Ortho_Product Hydrolysis Para_Product 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone (Byproduct) Para_Intermediate->Para_Product Hydrolysis

Caption: Mechanism of the Fries Rearrangement showing pathways to ortho and para products.

Troubleshooting_Workflow cluster_analysis Analysis cluster_symptoms Identify Primary Issue cluster_solutions Implement Solution Problem Problem Observed: Low Yield or Impure Product Analysis Analyze Crude Product (NMR, GC-MS, LC-MS) Problem->Analysis Isomer High Para-Isomer? Analysis->Isomer Unreacted High Starting Material? Analysis->Unreacted Other Other Byproducts? Analysis->Other Sol_Isomer Increase Temp (>160°C) Use Non-Polar Solvent Isomer->Sol_Isomer Yes Sol_Unreacted Ensure Anhydrous Conditions Increase Catalyst Load (1.2 eq) Unreacted->Sol_Unreacted Yes Sol_Other Strict Anhydrous Conditions Control Stoichiometry Other->Sol_Other Yes

Caption: Troubleshooting workflow for optimizing the synthesis.

References

  • University of Calgary. Acylation of phenols.[Link]

  • Wikipedia. Fries rearrangement.[Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?[Link]

  • Organic Chemistry Portal. Fries Rearrangement.[Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement.[Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement.[Link]

  • CurlyArrows. Why Anilines and Phenols do not undergo Friedel Craft Acylation Reaction?[Link]

  • Chemistry Stack Exchange. Friedel–Crafts reaction of phenol.[Link]

  • ResearchGate. Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid.[Link]

  • National Center for Biotechnology Information. 1-(2-Hydroxy-4,5-dimethoxyphenyl)ethanone.[Link]

  • SpringerLink. Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.[Link]

  • Wikipedia. Friedel–Crafts reaction.[Link]

  • ResearchGate. How can I perform Friedel crafts acylation with phenol?[Link]

  • Iraqi Journal of Science. Fries rearrangement of 3,5-dimethoxyphenyl acetate.[Link]

  • Google Patents.

Sources

Technical Support Center: Synthesis of 2-Acetyl-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-acetyl-3,5-dimethylphenol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. We will delve into the common pitfalls and provide scientifically-grounded solutions in a direct question-and-answer format. Our focus will be on the most prevalent and reliable synthetic route: the Fries Rearrangement of 3,5-dimethylphenyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Fries rearrangement of 3,5-dimethylphenyl acetate resulted in a low or no yield. What are the primary causes of reaction failure?

A1: Failure in a Fries rearrangement typically stems from three critical areas: catalyst quality, reaction conditions, and the stability of the starting materials.

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is the heart of this reaction. It must be truly anhydrous. AlCl₃ is extremely hygroscopic and readily reacts with atmospheric moisture to form aluminum hydroxides, rendering it inactive. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened bottle stored under an inert atmosphere (e.g., in a desiccator or glovebox).

  • Incorrect Stoichiometry: Unlike many catalytic reactions, the Fries rearrangement requires a stoichiometric amount or even an excess of the Lewis acid.[1] This is because the catalyst complexes with both the starting ester's carbonyl oxygen and the product's phenolic oxygen and ketone.[1][2] A common starting point is 1.1 to 1.5 equivalents of AlCl₃ relative to the ester.[3] Insufficient catalyst will lead to an incomplete reaction.

  • Sub-optimal Temperature: Temperature plays a crucial role in both reaction rate and isomer selectivity.[4] If the temperature is too low (e.g., below 100°C), the reaction may be sluggish or stall completely.[3] Conversely, excessively high temperatures can lead to decomposition and the formation of tarry side-products.

  • Improper Work-up: The reaction is quenched by the careful addition of acid (e.g., dilute HCl) to hydrolyze the aluminum-phenoxide complex and liberate the final product. An improper or incomplete quench can lead to low isolated yields.

Q2: I'm getting the wrong isomer. My main product is 4-acetyl-3,5-dimethylphenol instead of the desired 2-acetyl (ortho) isomer. How can I control the regioselectivity?

A2: This is a classic challenge in Fries rearrangements. The ortho/para selectivity is primarily governed by temperature and the choice of solvent.[5][6]

  • Temperature Control: This is your most powerful tool.

    • High temperatures (approx. 120-170°C) strongly favor the formation of the ortho isomer (2-acetyl-3,5-dimethylphenol). This is the thermodynamically controlled product.[3][5]

    • Low temperatures (approx. < 100°C) favor the formation of the para isomer (4-acetyl-3,5-dimethylphenol). This is the kinetically controlled product.[5][6]

  • Solvent Choice: The polarity of the solvent can also influence the isomer ratio.

    • Non-polar solvents (e.g., carbon disulfide, chlorobenzene, or even solvent-free conditions) tend to favor the ortho product.[5][7] This is because the intermediate acylium ion may remain in closer proximity to the phenolic oxygen (as a solvent-caged ion pair), promoting intramolecular attack at the nearby ortho position.[1]

    • Polar solvents (e.g., nitrobenzene) can favor the para product.[5]

The following table summarizes these effects for maximizing your yield of 2-acetyl-3,5-dimethylphenol.

ParameterCondition for Ortho-Product (2-acetyl)Condition for Para-Product (4-acetyl)Rationale
Temperature High (>120°C)Low (<100°C)The ortho-chelated aluminum complex is more stable at higher temperatures (thermodynamic control).[3][5]
Solvent Non-polar (e.g., chlorobenzene) or nonePolar (e.g., nitrobenzene)Non-polar solvents promote an intramolecular mechanism, favoring the proximate ortho position.[1][5]
Catalyst Stoichiometric AlCl₃Stoichiometric AlCl₃A sufficient amount of catalyst is required for either pathway.
Q3: My reaction mixture is a complex mess with multiple spots on TLC. What are the likely side products and how can they be minimized?

A3: A complex product mixture indicates that side reactions are competing with the desired rearrangement. The most common culprits are:

  • Unreacted Starting Material: 3,5-dimethylphenyl acetate. This points to insufficient reaction time, low temperature, or inactive catalyst.

  • Hydrolysis Product: 3,5-dimethylphenol. This can form if there is moisture in the reaction or during work-up if the ester hydrolyzes. It can also be a product of intermolecular acylation where one ester molecule acylates another, leaving behind the phenol.

  • Di-acylated Products: While less common for this specific substrate due to sterics, di-acetylation is a possibility if reaction conditions are too harsh.

  • Intermolecular Acylation Products: The acylium ion can detach completely and acylate a different molecule, leading to a mixture of acylated phenols and the parent phenol.

  • Decomposition/Polymerization: At very high temperatures, phenols and esters can degrade, leading to tar formation.

Minimization Strategy:

  • Ensure Anhydrous Conditions: Meticulously dry all glassware and use an anhydrous Lewis acid and solvent.

  • Optimize Temperature: Start with a literature-recommended temperature (e.g., 120-140°C for the ortho product) and monitor the reaction by TLC.[3] Avoid overheating.

  • Controlled Addition: In some cases, adding the catalyst portion-wise or adding the ester solution to a slurry of the catalyst can help control the initial exotherm and reduce side reactions.

Q4: I attempted a direct Friedel-Crafts acylation on 3,5-dimethylphenol and it failed. What went wrong?

A4: This is a common and expected outcome. Direct Friedel-Crafts acylation of phenols is notoriously difficult and inefficient.[8] There are two primary reasons for this failure:

  • Catalyst Deactivation: The lone pair of electrons on the phenolic oxygen acts as a Lewis base and coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃).[8] This deactivates the catalyst. Since a stoichiometric amount of catalyst is required, it gets tied up by the hydroxyl group and cannot activate the acylating agent.

  • Competitive O-Acylation: The phenolic oxygen is a potent nucleophile. Instead of the desired C-acylation on the aromatic ring, the reaction favors O-acylation, simply forming the ester (3,5-dimethylphenyl acetate).

Essentially, by attempting a direct Friedel-Crafts acylation, you have likely just performed the first step of the Fries rearrangement pathway: ester formation. The solution is not to troubleshoot the direct acylation, but to embrace the two-step process: first, synthesize the 3,5-dimethylphenyl acetate, and then subject it to the Fries rearrangement conditions discussed above.

Experimental Protocols & Visualizations
Protocol 1: Synthesis of 3,5-dimethylphenyl acetate

This is the necessary precursor for the Fries rearrangement.

  • To a stirred solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as triethylamine (1.5 eq) or pyridine (1.2 eq).[9]

  • Slowly add acetyl chloride (1.2 eq) or acetic anhydride (1.2 eq) dropwise, keeping the temperature below 10 °C.[9]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting phenol is consumed.

  • Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by vacuum distillation if necessary.

Protocol 2: Fries Rearrangement to 2-acetyl-3,5-dimethylphenol
  • In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.3 eq).

  • Add a non-polar solvent such as chlorobenzene.

  • Slowly add a solution of 3,5-dimethylphenyl acetate (1.0 eq) in chlorobenzene to the stirred slurry.

  • Heat the reaction mixture to 120-140 °C.[3]

  • Monitor the reaction progress by TLC or GC. The reaction may take several hours.

  • Once complete, cool the reaction mixture in an ice bath.

  • CRITICAL STEP: Very slowly and carefully quench the reaction by the dropwise addition of 1M HCl. This is a highly exothermic process.

  • Once the vigorous reaction has subsided, add more HCl and stir until all solids have dissolved.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the same solvent or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.

Visualizing the Fries Rearrangement Mechanism

The following diagram illustrates the key steps in the Lewis-acid catalyzed rearrangement to form the desired ortho product.

Fries_Rearrangement cluster_start Step 1: Catalyst Coordination cluster_ion Step 2: Acylium Ion Formation cluster_attack Step 3: Intramolecular Attack cluster_end Step 4: Rearomatization & Work-up Ester 3,5-dimethylphenyl acetate Complex1 Ester-AlCl₃ Complex Ester->Complex1 Coordination AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex1 Acylium Acylium Ion (Electrophile) Complex1->Acylium Rearrangement Phenoxide Aluminum Phenoxide Complex1->Phenoxide Wheland Wheland Intermediate (Sigma Complex) Acylium->Wheland Ortho Attack (High Temp) Phenoxide->Wheland Product_Complex Product-AlCl₃ Complex Wheland->Product_Complex Deprotonation Final_Product 2-acetyl-3,5-dimethylphenol Product_Complex->Final_Product Acidic Work-up (Hydrolysis)

Caption: Mechanism of the Fries Rearrangement for ortho-acylation.

Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues with the synthesis.

Troubleshooting_Workflow Start Reaction Outcome? No_Reaction No_Reaction Start->No_Reaction Low/No Conversion Wrong_Isomer Wrong_Isomer Start->Wrong_Isomer Incorrect Isomer (Para-product dominates) Messy_Reaction Messy_Reaction Start->Messy_Reaction Complex Mixture / Tar Good_Yield Good_Yield Start->Good_Yield Success! Check_Catalyst 1. Check AlCl₃ quality (must be anhydrous). 2. Use >1.1 equivalents. 3. Ensure fresh bottle. No_Reaction->Check_Catalyst Possible Cause Check_Temp_Time 1. Increase temperature (>120°C). 2. Increase reaction time. 3. Monitor with TLC. No_Reaction->Check_Temp_Time Possible Cause Adjust_Temp Increase temperature to 120-170°C to favor thermodynamic ortho product. Wrong_Isomer->Adjust_Temp Solution Adjust_Solvent Use a non-polar solvent (e.g., chlorobenzene) or run solvent-free. Wrong_Isomer->Adjust_Solvent Solution Check_Anhydrous Ensure all glassware, reagents, and solvents are strictly anhydrous. Messy_Reaction->Check_Anhydrous Solution Check_Purity Purify starting ester before use. Messy_Reaction->Check_Purity Solution Control_Temp Avoid excessive temperatures (>170°C) to prevent decomposition. Messy_Reaction->Control_Temp Solution

Caption: Decision tree for troubleshooting the Fries Rearrangement.

References
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Patil, S. A., et al. (2013). Optimization of reaction conditions for Fries rearrangement. ResearchGate. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

  • Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Shaib, K. M. (2024). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Retrieved from [Link]

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Li, J., et al. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Indian Journal of Chemistry.
  • Climent, M. J., et al. (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. The Royal Society of Chemistry. Retrieved from [Link]

  • Li, J., et al. (n.d.). A rapid and efficient method for acetylation of phenols with acetic anhydride catalysed by TiO2/SO4. SciSpace. Retrieved from [Link]

  • Google Patents. (n.d.). CN104761435A - Preparation method of 3,5-dimethylphenol.
  • One Chemistry. (2022, March 13). What is Fries Rearrangement ? | Mechanism, Questions & Tricks. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3169101A - Purification of impure phenols by distillation with an organic solvent.
  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation. YouTube. Retrieved from [Link]

  • Scribd. (n.d.). Fries Rearrangement Mechanism Overview. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • J-Stage. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Retrieved from [Link]

  • J-Stage. (n.d.). Determination of Phenols in Water by Direct Acetylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]

Sources

improving the yield of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges in the synthesis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a key building block in pharmaceutical and chemical manufacturing. This guide provides field-proven troubleshooting advice, detailed experimental protocols, and an exploration of the underlying chemical principles to empower researchers in optimizing their synthetic routes for higher yield and purity.

Introduction to the Synthesis and Its Challenges

The synthesis of this compound, a substituted hydroxyacetophenone, is of significant interest for the development of various fine chemicals and pharmaceutical agents. The most common and industrially relevant synthetic route is the Fries rearrangement of 3,5-dimethylphenyl acetate.[1][2] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[3][4]

While elegant, the Fries rearrangement is often plagued by challenges that can significantly impact the yield and purity of the desired ortho-isomer. Key issues include:

  • Low Regioselectivity: Competition between the desired ortho-acylation and the formation of the thermodynamically favored para-isomer.

  • Byproduct Formation: Hydrolysis of the starting ester and intermolecular acylation can lead to a complex mixture of products.[5]

  • Catalyst Sensitivity: The Lewis acids typically used, such as aluminum chloride (AlCl₃), are highly sensitive to moisture, which can deactivate the catalyst and promote side reactions.[5]

  • Difficult Purification: Separation of the desired product from isomers and byproducts can be challenging.

This technical support center provides a structured approach to troubleshoot these issues, grounded in the mechanistic understanding of the reaction.

Core Synthetic Workflow

The synthesis is a two-step process, starting from 3,5-dimethylphenol. Both steps are critical for achieving a high overall yield.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A 3,5-Dimethylphenol B 3,5-Dimethylphenyl Acetate A->B Acetic Anhydride / Pyridine (cat.) C This compound (Ortho Product) B->C Lewis Acid (e.g., AlCl₃) High Temperature D 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone (Para Product) B->D Lewis Acid (e.g., AlCl₃) Low Temperature E Pure Product C->E Purification (Steam Distillation / Chromatography)

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Question 1: My overall yield is consistently low. What are the likely causes?

Low yield can stem from issues in either the initial esterification or the subsequent rearrangement.

  • Possible Cause A: Incomplete Esterification.

    • Why it happens: The reaction of 3,5-dimethylphenol with an acetylating agent like acetic anhydride or acetyl chloride is an equilibrium process. The presence of moisture can hydrolyze the anhydride and quench the reaction.

    • Solutions:

      • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Use a Catalyst: A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[6]

      • Shift the Equilibrium: Use a slight excess (1.1-1.2 equivalents) of the acetylating agent to drive the reaction to completion.

  • Possible Cause B: Poor Regioselectivity in Fries Rearrangement.

    • Why it happens: The Fries rearrangement can produce both ortho and para isomers. The para product is often the kinetically favored product, especially at lower temperatures, while the desired ortho product is thermodynamically favored.[1][7]

    • Solutions:

      • Increase Reaction Temperature: Higher temperatures (typically >160°C) strongly favor the formation of the ortho isomer.[5][7] This is because the ortho product can form a stable bidentate complex with the Lewis acid catalyst, making it the more stable product at equilibrium.[1][5]

      • Choose a Non-Polar Solvent: The use of non-polar solvents (or running the reaction neat) favors the formation of the ortho product. An increase in solvent polarity tends to increase the proportion of the para product.[1][5]

  • Possible Cause C: Formation of Phenolic Byproducts.

    • Why it happens: If the Lewis acid catalyst (e.g., AlCl₃) is exposed to moisture, it can promote the hydrolysis of the ester starting material back to 3,5-dimethylphenol.[5] This phenol can then undergo intermolecular Friedel-Crafts acylation, leading to tars and other unwanted byproducts.

    • Solutions:

      • Use High-Quality, Anhydrous Lewis Acid: Use freshly opened or properly stored anhydrous aluminum chloride.

      • Strict Moisture Control: Assemble the reaction setup while hot and under an inert atmosphere to prevent atmospheric moisture contamination.

Question 2: I'm forming the correct product, but I'm struggling to separate the ortho and para isomers. How can I improve purification?

  • Possible Cause: The isomers can have similar polarities, making chromatographic separation difficult on a large scale.

    • Why it works: The ortho-isomer, this compound, has a lower boiling point and is volatile with steam. This is due to intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, which reduces intermolecular interactions. The para-isomer engages in intermolecular hydrogen bonding, leading to a higher boiling point and non-volatility with steam.[7]

    • Solution: Steam Distillation. This is a classical and highly effective method for separating the ortho and para isomers of hydroxyacetophenones.[7] The volatile ortho product will co-distill with the steam and can be collected from the distillate.

Question 3: The Fries rearrangement reaction is not proceeding or is extremely slow.

  • Possible Cause A: Inactive Catalyst.

    • Why it happens: Aluminum chloride and other Lewis acids are potent desiccants and react violently with water. Even minor exposure to atmospheric moisture can coat the catalyst particles with a layer of inactive hydroxides or oxides, preventing them from participating in the reaction.

    • Solution:

      • Use Fresh Catalyst: Always use a freshly opened bottle of anhydrous AlCl₃.

      • Handle Under Inert Atmosphere: Weigh and transfer the catalyst in a glovebox or under a stream of dry nitrogen.

  • Possible Cause B: Insufficient Stoichiometry of Catalyst.

    • Why it happens: The Fries rearrangement requires more than a catalytic amount of the Lewis acid. The acid complexes with both the ester starting material and the ketone product.[2]

    • Solution: Use at least 1.1 to 1.5 equivalents of the Lewis acid to ensure the reaction proceeds efficiently.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fries rearrangement? The widely accepted mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester. This polarizes the ester bond, facilitating the formation of an acylium carbocation intermediate.[3][4] This electrophilic acylium ion then attacks the activated aromatic ring in an electrophilic aromatic substitution, primarily at the ortho and para positions.[4][6]

G cluster_products A 3,5-Dimethylphenyl Acetate B Lewis Acid Complex A->B + AlCl₃ C Acylium Ion + Phenoxide-Lewis Acid Complex B->C Rearrangement D Ortho Attack (Sigma Complex) C->D E Para Attack (Sigma Complex) C->E F Ortho Product Complex D->F Aromatization G Para Product Complex E->G Aromatization H Workup (Hydrolysis) F->H G->H I Final Products H->I

Caption: Simplified mechanism of the Fries Rearrangement.

Q2: Are there greener alternatives to aluminum chloride? Yes, concerns over the corrosive nature and hazardous waste generated by traditional Lewis acids have driven research into alternatives.[9]

  • Brønsted Acids: Strong acids like methanesulfonic acid and p-toluenesulfonic acid (PTSA) can catalyze the rearrangement, often with good conversion and high selectivity for the ortho isomer.[2][9][10]

  • Solid Acid Catalysts: Zeolites have been explored as reusable, heterogeneous catalysts for the Fries rearrangement, though their effectiveness can be substrate-dependent.[11]

Q3: How can I monitor the reaction's progress?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring.[12] A suitable mobile phase (e.g., Hexane:Ethyl Acetate 80:20) will show the disappearance of the starting ester spot and the appearance of new spots for the ortho and para products. The products can be visualized under UV light or with a ferric chloride stain, which is specific for phenols.[12]

  • HPLC and GC-MS: For quantitative analysis of conversion and isomer ratios, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[12]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylphenyl Acetate (Precursor)

Materials:

  • 3,5-Dimethylphenol

  • Acetic Anhydride

  • Pyridine (catalytic)

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In an oven-dried, three-neck flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, dissolve 3,5-dimethylphenol (1 equivalent) in diethyl ether.

  • Add a catalytic amount of pyridine (e.g., 0.05 equivalents).

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor completion by TLC.[12]

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing saturated sodium bicarbonate solution to quench excess acetic anhydride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethylphenyl acetate, which can often be used in the next step without further purification.

Protocol 2: Fries Rearrangement to this compound

Safety Note: Aluminum chloride is corrosive and reacts violently with water. Handle with extreme care in a fume hood and wear appropriate personal protective equipment.

Materials:

  • 3,5-Dimethylphenyl Acetate

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Nitrobenzene (or other suitable high-boiling solvent, optional)

  • Hydrochloric Acid (5% solution)

  • Ethyl Acetate

Procedure:

  • In an oven-dried, three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 equivalents).

  • If using a solvent, add anhydrous nitrobenzene.

  • Slowly add 3,5-dimethylphenyl acetate (1 equivalent) dropwise to the stirred suspension. The reaction is exothermic.

  • Once the addition is complete, heat the mixture to 160-170°C and maintain for 2-3 hours.[7] Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice-water bath.

  • Slowly and carefully quench the reaction by adding 5% hydrochloric acid. This step is highly exothermic.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by steam distillation or column chromatography to isolate the desired this compound.

Data Summary Tables

Table 1: Effect of Reaction Conditions on Ortho/Para Selectivity

ParameterConditionPredominant ProductRationaleReference
Temperature Low (< 60°C)para-isomerKinetically controlled product[1][7]
High (> 160°C)ortho-isomerThermodynamically controlled product (stable chelate)[1][5][7]
Solvent Non-polar (e.g., neat)ortho-isomerFavors intramolecular rearrangement[1][5]
Polarpara-isomerStabilizes charged intermediates, favoring intermolecular path[1][5]

Table 2: Comparison of Catalysts for Fries Rearrangement

CatalystTypical ConditionsAdvantagesDisadvantagesReference
AlCl₃ >1 equivalent, 60-170°CHigh reactivity, well-establishedMoisture sensitive, corrosive, hazardous waste[9]
BF₃, TiCl₄, SnCl₄ >1 equivalent, varied tempsAlternative Lewis acidsAlso moisture sensitive and corrosive[2]
p-TSA Catalytic to stoichiometricEco-friendly, easy to handle, good selectivityMay require higher temperatures or longer times[9][10]
Zeolites High temp (e.g., 180-400°C)Reusable, heterogeneousCan be deactivated, lower activity[11]

References

  • Benchchem. (n.d.). The Genesis of a Key Intermediate: An In-depth Technical Guide to the Discovery and Synthesis of 2'-Hydroxyacetophenone.
  • Benchchem. (n.d.). Application Notes and Protocols for Monitoring the Fries Rearrangement Reaction.
  • ncchem. (2025, April 19). Nencki reaction. Acetylation without Acetic Anhydride.2,4-dihydroxyacetophenone.
  • Benchchem. (n.d.). Comparative Guide to the Synthesis of 2,4-dichloro-3,5-dimethylphenyl acetate.
  • Alfa Chemistry. (n.d.). Fries Rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement.
  • Organic Chemistry Portal. (n.d.). Fries Rearrangement.
  • Benchchem. (n.d.). Application Note: Synthesis of Hydroxyacetophenones from Phenyl Benzoates via Fries Rearrangement.
  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Fries Rearrangement for 2'-Hydroxyacetophenone Synthesis.
  • Physics Wallah. (n.d.). Reaction Mechanism of Fries Rearrangement.
  • Journal of Chemical and Pharmaceutical Research. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • ResearchGate. (n.d.). Optimization of reaction conditions for Fries rearrangement.
  • ResearchGate. (2015). Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement.
  • Catalysis Science & Technology (RSC Publishing). (n.d.). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts.

Sources

Technical Support Center: 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone.

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and process development professionals who are working with this valuable synthetic intermediate. The primary route to this compound is the Fries Rearrangement of 2,4-dimethylphenyl acetate, a powerful but nuanced transformation. This guide provides in-depth, experience-based answers to common challenges and side reactions encountered during its synthesis and handling.

Introduction: The Fries Rearrangement Pathway

The synthesis of this compound, a hydroxyarylketone, is most commonly achieved via the Fries Rearrangement.[1][2][3] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][5] While effective, the reaction's outcome is highly sensitive to experimental conditions, often leading to a mixture of products and other side reactions. Understanding these competing pathways is critical for optimizing yield and purity.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Q1: My yield of the target compound, this compound, is consistently low. What are the primary causes?

A1: Low yield is the most common issue and typically points to one of three culprits: suboptimal reaction conditions favoring side reactions, catalyst deactivation, or inefficient work-up.

  • Causality: The Fries Rearrangement is a classic example of a reaction governed by kinetic versus thermodynamic control.[4] To obtain your target ortho-acylated product (this compound), you need to favor the thermodynamically more stable outcome. This is achieved at higher temperatures.[4][5][6] Running the reaction at lower temperatures will preferentially form the para-isomer (4-hydroxy-3,5-dimethylacetophenone), which is the kinetically favored product.[4][5]

  • Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture in your starting materials, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.[7] Furthermore, both the starting ester and the product ketone form complexes with AlCl₃, meaning a stoichiometric excess of the catalyst is often required for the reaction to proceed to completion.[1][8]

  • Competing Cleavage Reaction: A major competitive pathway is the simple cleavage of the ester C-O bond, which reverts the starting material back to 2,4-dimethylphenol.[9][10] This reaction occurs in parallel with the desired rearrangement.

Troubleshooting Protocol: Low Yield
  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (N₂ or Argon).

    • Use a high-purity, anhydrous grade of aluminum chloride from a freshly opened container.

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

  • Optimize Reaction Temperature:

    • For the synthesis of the ortho product (your target), higher temperatures are required. A typical range is 120-165°C.[6]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time at your chosen temperature.

  • Verify Catalyst Loading:

    • Ensure at least 1.1 to 1.5 molar equivalents of AlCl₃ are used relative to the 2,4-dimethylphenyl acetate starting material. This accounts for complexation with both reactant and product.

  • Analyze Byproducts:

    • Before concluding the reaction has low conversion, analyze the crude product mixture for the presence of the starting phenol (2,4-dimethylphenol) and the isomeric para product. The presence of these indicates that the reaction is proceeding, but conditions need optimization.

Q2: I've isolated my product, but NMR analysis shows a significant amount of an isomeric byproduct. What is it and how can I prevent its formation?

A2: The most likely isomeric byproduct is 4-hydroxy-3,5-dimethylacetophenone , the para-rearrangement product. Its formation is a direct consequence of the reaction mechanism and conditions.

  • Mechanistic Insight: The Fries Rearrangement proceeds via the formation of an acylium ion intermediate generated by the Lewis acid.[1][5] This electrophile can then attack the aromatic ring at either the ortho or para position. The selectivity is dictated by temperature and solvent polarity.

    • Temperature Control: As mentioned, low temperatures (< 60°C) favor the formation of the para product.[5][6] High temperatures (> 120°C) favor the ortho product because the resulting chelate complex with the Lewis acid is more stable.[4][8]

    • Solvent Choice: The use of non-polar solvents (e.g., nitrobenzene, or no solvent at all) tends to favor the formation of the ortho product.[4] In contrast, more polar solvents can increase the proportion of the para product.

Table 1: Influence of Reaction Parameters on Product Selectivity
ParameterConditionFavored ProductRationale
Temperature Low (< 60°C)para-isomerKinetic Control[4][5]
High (> 120°C)ortho-isomer (Target)Thermodynamic Control (stable chelate formation)[4][6]
Solvent Non-polarortho-isomer (Target)Favors intramolecular rearrangement pathway[4]
Polarpara-isomerStabilizes separated ion pairs, favoring intermolecular attack[4]
Catalyst Stoichiometric ExcessHigher ConversionOvercomes product-catalyst complexation[1][8]
Q3: My crude reaction mixture contains a large amount of 2,4-dimethylphenol. Is this just unreacted starting material?

A3: Not necessarily. While it could be due to an incomplete reaction, it is more likely the result of a significant side reaction: ester cleavage .

  • Causality: Kinetic studies have shown that the cleavage of the ester's C-O bond to regenerate the starting phenol occurs in parallel with the Fries Rearrangement.[9][10] This pathway can become dominant under certain conditions, particularly if the rearrangement itself is slow due to catalyst deactivation or steric hindrance. In some cases, the regenerated phenol can then undergo intermolecular Friedel-Crafts acylation, but this is often less efficient than the intramolecular rearrangement.

Workflow: Differentiating Incomplete Conversion vs. Ester Cleavage

G cluster_0 cluster_1 start High levels of 2,4-dimethylphenol in crude product check_sm Check for 2,4-dimethylphenyl acetate (Starting Material) via TLC/GC start->check_sm path_a High Starting Material AND High Phenol check_sm->path_a Present path_b Low Starting Material BUT High Phenol check_sm->path_b Absent or Low result_a Likely Cause: Incomplete Reaction (Catalyst Deactivation, Insufficient Time/Temp) path_a->result_a result_b Likely Cause: Ester Cleavage is the Dominant Side Reaction path_b->result_b caption Fig 1. Troubleshooting high phenol content.

Caption: Fig 1. Troubleshooting high phenol content.

Q4: How can I effectively purify this compound from its para-isomer and other byproducts?

A4: The purification strategy relies on the different physical properties of the ortho and para isomers.

  • Expert Insight: The key difference is the strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen in the ortho-isomer.[11][12] This bond is not possible in the para-isomer.

  • Practical Consequences:

    • Volatility: The intramolecular hydrogen bond in the ortho product reduces its ability to form intermolecular hydrogen bonds, making it significantly more volatile than the para isomer. Therefore, steam distillation is a classic and highly effective method for separation.[6] The desired ortho product will distill with the steam, while the para isomer and other non-volatile impurities will remain in the distillation flask.

    • Chromatography: If steam distillation is not feasible, column chromatography on silica gel is an effective alternative. The polarity difference between the isomers is usually sufficient for good separation. A non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) will elute the less polar ortho-isomer first.

    • Recrystallization: The crude product can often be purified by recrystallization, for example from benzene or ethanol, to remove minor impurities.[11][13]

Mechanistic Overview of Key Side Reactions

Caption: Fig 2. Competing reaction pathways.

References

  • Wikipedia. Fries rearrangement. [Link]

  • Organic Chemistry Portal. Fries Rearrangement. [Link]

  • Physics Wallah. Reaction Mechanism of Fries Rearrangement. [Link]

  • BYJU'S. What is the Fries Rearrangement Reaction?. [Link]

  • Aakash Institute. Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. [Link]

  • Saha et al. Study Guide to Organic Chemistry - Volume 4. [Link]

  • Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. RSC Advances. [Link]

  • Lin, R., et al. (2020). Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. ResearchGate. [Link]

  • Organic Syntheses. 2,6-dihydroxyacetophenone. [Link]

  • Baier, D. M., et al. (2023). The Mechanochemical Fries Rearrangement. ResearchGate. [Link]

  • Armelao, L., et al. (2000). This compound. ResearchGate. [Link]

  • National Center for Biotechnology Information. This compound. PubMed. [Link]

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Technical Support Center: Characterization of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone (also known as 2-acetyl-3,5-dimethylphenol). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis, purification, and analytical characterization of this compound. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to overcome common challenges and ensure the integrity of their results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each recommendation.

Part 1: Synthesis and Purification Challenges

A1: This is a classic challenge in Fries rearrangements. The reaction can produce both ortho (2-acetyl) and para (4-acetyl) isomers. The ratio is highly dependent on reaction conditions, which control whether the reaction is under kinetic or thermodynamic control.[1]

Core Insight: To favor the desired ortho-isomer, you need to promote thermodynamic control. The ortho-isomer forms a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃) via chelation between the hydroxyl and carbonyl groups. This complex is favored at higher temperatures.

Troubleshooting Protocol:

  • Temperature Control: Low temperatures (0-25°C) favor the kinetically controlled para-product. To maximize the yield of the ortho-isomer, the reaction temperature should be elevated, typically in the range of 120-160°C.[1][2]

  • Solvent Choice: The use of non-polar solvents (like nitrobenzene or even solvent-free conditions) favors the formation of the ortho product.[1] In contrast, polar solvents can solvate the intermediates, increasing the formation of the para product.

  • Catalyst Stoichiometry: A stoichiometric amount or a slight excess of the Lewis acid catalyst (e.g., AlCl₃) is crucial. The catalyst complexes with both the starting ester and the product ketone, so a catalytic amount is insufficient.[3][4]

Workflow for Optimizing Ortho-Selectivity:

cluster_synthesis Fries Rearrangement Optimization Start Start: 3,5-dimethylphenyl acetate + AlCl₃ Conditions Select Reaction Conditions Start->Conditions Low_Temp Low Temp (<60°C) Polar Solvent Conditions->Low_Temp Kinetic Control High_Temp High Temp (>120°C) Non-polar Solvent Conditions->High_Temp Thermodynamic Control Para_Product Major Product: 1-(4-Hydroxy-2,6-dimethylphenyl)ethanone (Para Isomer) Low_Temp->Para_Product Ortho_Product Major Product: This compound (Ortho Isomer - Desired) High_Temp->Ortho_Product

Caption: Optimizing Fries rearrangement conditions for ortho-isomer selectivity.

A2: Separating these isomers is challenging due to their similar molecular weights and polarities. However, the unique structural feature of the ortho-isomer—its intramolecular hydrogen bond—can be exploited.

Recommended Methods:

  • Column Chromatography (Primary Method): This is the most reliable method.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar gradient system, such as Hexane/Ethyl Acetate. The para-isomer, with its free hydroxyl group, is typically more polar and will have a lower Rf value (elute slower) than the ortho-isomer, whose hydroxyl group is engaged in intramolecular hydrogen bonding, reducing its interaction with the silica.

  • Recrystallization (If Applicable): If one isomer is present in significant excess, fractional recrystallization may be effective. Experiment with different solvent systems (e.g., ethanol/water, toluene, or hexane/ethyl acetate mixtures) to find one where the solubility of the two isomers differs significantly.

  • Steam Distillation: The ortho-isomer is often more volatile than the para-isomer due to the intramolecular hydrogen bonding, which prevents intermolecular bonding and lowers the boiling point. This classical technique can sometimes be used for separation.

Part 2: Spectroscopic Characterization

A3: ¹H NMR is the most powerful tool for this purpose. The key is the phenolic hydroxyl proton and the aromatic proton signals.

Key Diagnostic Signals for the Ortho-Isomer:

  • Phenolic -OH Proton: This is the most telling signal. Due to the strong intramolecular hydrogen bond with the adjacent carbonyl group, this proton is significantly deshielded and appears as a sharp singlet far downfield, typically between δ 12.0-13.0 ppm .

  • Aromatic Protons: The two aromatic protons will appear as two distinct singlets (or very narrowly split doublets, meta-coupling), typically in the range of δ 6.5-7.5 ppm .

  • Methyl Protons: You will see two sharp singlets for the two non-equivalent methyl groups on the aromatic ring and one singlet for the acetyl methyl group.

Comparative Spectral Data:

Proton AssignmentOrtho-Isomer (Desired Product) Para-Isomer (Common Impurity) Rationale for Difference
Phenolic -OH ~δ 12.5 ppm (sharp singlet) ~δ 5.0-8.0 ppm (broad singlet)Strong intramolecular H-bond in the ortho-isomer causes significant deshielding. The para-isomer's -OH is free and exchanges more readily.
Aromatic Protons Two singlets (H-3, H-5)One singlet (H-3, H-5)The environment of the aromatic protons is different in each isomer, but in the para-isomer, they are chemically equivalent.
Acetyl -COCH₃ ~δ 2.6 ppm (singlet)~δ 2.5 ppm (singlet)Minor difference, not a primary diagnostic tool.

Note: Exact chemical shifts can vary based on the solvent and concentration.

A4: This is an expected and confirmatory feature for the ortho-isomer. A free hydroxyl group typically shows a sharp stretch around 3600 cm⁻¹. However, the strong intramolecular hydrogen bond in this compound significantly weakens the O-H bond, causing the absorption to shift to a much lower frequency and become very broad.[5] You may also observe a shift in the carbonyl (C=O) stretch to a lower frequency (~1640-1650 cm⁻¹) compared to a typical aryl ketone (~1685 cm⁻¹) due to the same hydrogen bonding interaction.

Summary of Key IR Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceReason
Phenolic O-H 2700 - 3200Very BroadStrong Intramolecular H-Bonding
Aromatic C-H 2900 - 3100SharpStandard aromatic C-H stretch
Carbonyl C=O 1640 - 1650Strong, SharpConjugation and Intramolecular H-Bonding
Aromatic C=C 1550 - 1600Medium to StrongBenzene ring vibrations

A5: Gas Chromatography-Mass Spectrometry (GC/MS) is an excellent method for assessing purity and confirming molecular weight.

Expected Results:

  • Gas Chromatography (GC): You should see a major peak corresponding to your product. The retention time will depend on your specific column and temperature program. The ortho-isomer may elute slightly earlier than the para-isomer due to its lower effective polarity and higher volatility.

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): The primary peak should correspond to the molecular weight of the compound (C₁₀H₁₂O₂), which is 164.08 g/mol . Look for a strong signal at m/z = 164.

    • Key Fragmentation: A very common and diagnostically significant fragmentation pattern for acetophenones is the loss of a methyl group (CH₃•) from the acetyl moiety, leading to a strong peak at m/z = 149 ([M-15]⁺). This results from the formation of a stable acylium ion.

Workflow for Purification & Spectroscopic Confirmation:

cluster_analysis Purification and Characterization Workflow Crude Crude Reaction Mixture (Ortho + Para Isomers) Chromatography Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Crude->Chromatography Fraction1 Early Fractions: Ortho-Isomer Enriched Chromatography->Fraction1 Higher R_f Fraction2 Late Fractions: Para-Isomer Enriched Chromatography->Fraction2 Lower R_f NMR ¹H NMR Analysis Fraction1->NMR IR FTIR Analysis Fraction1->IR MS GC/MS Analysis Fraction1->MS Confirm_Ortho Confirmation: -OH at δ ~12.5 ppm Broad O-H at ~3000 cm⁻¹ M⁺ at m/z 164 NMR->Confirm_Ortho IR->Confirm_Ortho MS->Confirm_Ortho

Caption: A standard workflow for the purification and analysis of the target compound.

References

  • SynHet. (n.d.). Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)-. Retrieved from SynHet Product Page. [Link: https://www.synhet.com/products/cas-16108-50-2]
  • U.S. Environmental Protection Agency. (n.d.). Analytical Method Summaries. Retrieved from EPA Methods Page. [Link: https://www.epa.gov/esam/analytical-method-summaries]
  • Al-Dainy, S. (2011). Fries rearrangement of 3,5-dimethoxyphenyl acetate. Diyala Journal of Pure Science. [Link: https://www.iasj.net/iasj/article/47264]
  • Koparir, M., et al. (2009). Synthesis, spectroscopic, electrochemical and structural characterization of this compound. Trade Science Inc. [Link: https://www.tsijournals.com/articles/synthesis-spectroscopic-electrochemical-and-structural-characterization-of-12hydroxy46dimethylphenylethanone.pdf]
  • Wikipedia. (n.d.). Fries rearrangement. Retrieved January 13, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link].

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. Retrieved from [Link].

  • BenchChem. (2025). A Technical Guide to the Spectroscopic Analysis of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. Retrieved from BenchChem Technical Guides. [Link: https://www.benchchem.com/product/bchm22099/technical-guide]
  • NIST. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link].

  • Armelao, L., Depaoli, G., & Dolmella, A. (2000). This compound. Acta Crystallographica Section C, 56(6), e268. [Link: https://www.researchgate.net/publication/230138249_1-2-Hydroxy-46-dimethylphenylethanone]
  • ResearchGate. (n.d.). This compound | Request PDF. Retrieved from [Link].

  • Royal Society of Chemistry. (2025). Analytical Methods. Accepted Manuscript. [Link: https://pubs.rsc.org/en/journals/journalissues/ay]
  • CN104761435A - Preparation method of 3,5-dimethylphenol. (n.d.). Google Patents.
  • PrepChem. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link].

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link].

  • Finn, S. R., & Musty, J. W. G. (1952). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. Journal of Applied Chemistry. [Link: https://www.researchgate.net/publication/227848694_Formaldehyde_condensations_with_phenol_and_its_homologues_XI_The_preparation_of_2-hydroxymethyl-35-dimethylphenol_by_a_new_general_method]
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved January 13, 2026, from [Link].

  • BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. Retrieved from BenchChem Technical Guides. [Link: https://www.benchchem.com/product/bchm1004/technical-guide]
  • Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link].

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link].

  • Resnick, L., et al. (2023). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c01309]
  • BenchChem. (2025). Synthesis of 3-Acetyl-2,5-dimethylfuran for Research Applications. Retrieved from BenchChem Technical Guides. [Link: https://www.benchchem.com/product/bchm13885/technical-guide]

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Technical Support Center: Degradation Pathways of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals studying the degradation of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed experimental protocols in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale and practical steps needed to navigate the complexities of your degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the investigation of this compound degradation.

Part 1: Understanding Degradation Pathways

Question 1: What are the likely degradation pathways for this compound?

Based on its chemical structure—a phenolic aromatic ketone—this compound is susceptible to degradation through several pathways, including chemical, microbial, and photochemical routes. While specific literature on this exact molecule is limited, we can infer the most probable pathways from studies on analogous compounds.

  • Chemical Degradation (Oxidative): A primary chemical degradation route is likely the Baeyer-Villiger oxidation . This reaction involves the oxidation of the ketone functional group by a peroxyacid, leading to the insertion of an oxygen atom between the carbonyl carbon and the adjacent aromatic ring. This would convert the ethanone into a phenyl acetate derivative.[1][2] The regioselectivity of this reaction is influenced by the migratory aptitude of the groups attached to the carbonyl, with the aryl group typically migrating in preference to a methyl group.[3]

  • Microbial Degradation: Microbial degradation is expected to proceed via initial enzymatic attacks on the aromatic ring or the acetyl group. Bacteria, particularly species like Pseudomonas and Mycobacterium, are known to degrade phenolic compounds and aromatic ketones.[4][5][6] The degradation would likely involve:

    • Hydroxylation: Introduction of additional hydroxyl groups to the aromatic ring, catalyzed by mono- or dioxygenase enzymes.

    • Ring Cleavage: The di-hydroxylated ring then becomes susceptible to cleavage, which can occur via ortho- or meta-cleavage pathways, breaking open the aromatic ring to form aliphatic acids.[7]

    • Side-Chain Oxidation: Alternatively, the acetyl group could be oxidized.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce photodegradation. This process is often mediated by the formation of reactive oxygen species (ROS) such as hydroxyl radicals.[8] Potential photodegradation pathways include:

    • Side-Chain Cleavage: Homolytic cleavage of the bond between the carbonyl group and the aromatic ring.

    • Ring Modification: Hydroxylation or cleavage of the aromatic ring.

    • Photosensitized Oxidation: The molecule itself might act as a photosensitizer, leading to its own degradation.

Question 2: What are the expected major intermediates in the degradation of this compound?

Identifying intermediates is crucial for elucidating the degradation pathway. Based on the pathways described above, here are some expected intermediates:

  • From Baeyer-Villiger Oxidation: 2-Hydroxy-4,6-dimethylphenyl acetate.

  • From Microbial Degradation:

    • 3,5-Dimethylcatechol (following hydroxylation).

    • Hydroxylated benzoic acid derivatives (e.g., 4-hydroxy-3,5-dimethylbenzoic acid) if the acetyl group is oxidized first.[7]

    • Ring-cleavage products such as muconic acid derivatives.

  • From Photodegradation:

    • 3,5-Dimethylphenol (resulting from cleavage of the acetyl group).

    • Various hydroxylated and fragmented aromatic compounds.

Part 2: Experimental Design & Troubleshooting

Question 3: I am observing inconsistent degradation rates in my microbial degradation study. What could be the cause?

Inconsistent degradation rates are a common issue in microbial studies and can stem from several factors:

  • Inoculum Variability: The composition and activity of your microbial inoculum can vary between experiments. Ensure you are using a consistent source and growth phase of your microbial culture. For environmental samples, heterogeneity is a significant factor.

  • Substrate Toxicity: High concentrations of phenolic compounds can be inhibitory or toxic to microorganisms.[5] It is advisable to perform a dose-response study to determine the optimal, non-inhibitory concentration of this compound for your microbial culture.

  • Nutrient Limitation: Ensure that the growth medium is not limited in essential nutrients (e.g., nitrogen, phosphorus) that are necessary for microbial activity.

  • Oxygen Availability: For aerobic degradation, ensure adequate aeration. In shake flask experiments, the shaking speed and the volume of liquid relative to the flask volume are critical.

  • pH Fluctuation: Microbial activity can alter the pH of the medium. Monitor and, if necessary, buffer the pH of your culture medium, as enzymatic activity is highly pH-dependent.[9]

Question 4: My HPLC analysis of degradation samples shows significant peak tailing for the parent compound and its metabolites. How can I resolve this?

Peak tailing is a frequent problem when analyzing phenolic compounds by HPLC.[10] Here are the primary causes and solutions:

Potential Cause Explanation Troubleshooting Steps
Secondary Interactions The hydroxyl groups on phenolic compounds can interact with residual silanol groups on the silica-based C18 column, leading to tailing.- Lower the mobile phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase to suppress the ionization of silanol groups. - Use a base-deactivated column: Modern HPLC columns are often end-capped to minimize residual silanols. Ensure you are using a suitable column.
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.- Dilute your sample: Try injecting a more dilute solution. - Decrease injection volume: Reduce the volume of sample injected onto the column.
Column Contamination Accumulation of strongly retained matrix components on the column can lead to poor peak shape.- Use a guard column: A guard column will protect your analytical column from contaminants. - Flush the column: Regularly flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.
Mismatched Injection Solvent If the injection solvent is much stronger than the mobile phase, it can cause peak distortion.- Dissolve the sample in the mobile phase: Whenever possible, use the initial mobile phase composition as your sample solvent.

Question 5: I am trying to identify degradation products using LC-MS, but the spectra are complex and difficult to interpret. What are some common pitfalls?

LC-MS analysis of degradation products can be challenging due to the complexity of the sample matrix.

  • Matrix Effects: Components of the culture medium or buffers can suppress or enhance the ionization of your analytes. Prepare standards in a matrix that matches your samples as closely as possible to assess for matrix effects.

  • In-source Fragmentation/Adduct Formation: The analyte might fragment in the ion source of the mass spectrometer, or it might form adducts with salts from the mobile phase (e.g., sodium or potassium adducts). This can complicate the interpretation of the mass spectrum. Optimize the ionization source parameters (e.g., voltages, temperature) to minimize in-source fragmentation.

  • Isomeric Intermediates: Degradation can produce isomeric compounds that have the same mass but different structures. These will have the same mass-to-charge ratio but should have different retention times on the HPLC. Ensure your chromatography is optimized to separate potential isomers.

Experimental Protocols & Workflows

Protocol 1: General Workflow for a Microbial Degradation Study

This protocol outlines the key steps for investigating the microbial degradation of this compound.[11][12]

Microbial_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Enrichment Enrichment Culture Isolation Isolation of Pure Cultures Enrichment->Isolation Identification Strain Identification (16S rRNA) Isolation->Identification Assay Biodegradation Assay Setup Identification->Assay Inoculate Sampling Time-Course Sampling Assay->Sampling Analysis HPLC/GC-MS Analysis Sampling->Analysis Quant Quantify Parent Compound Analysis->Quant MetaboliteID Identify Intermediates Quant->MetaboliteID Pathway Elucidate Degradation Pathway MetaboliteID->Pathway

Caption: Workflow for a microbial degradation study.

Step-by-Step Methodology:

  • Enrichment and Isolation:

    • Prepare a minimal salt medium (MSM) with this compound (e.g., 50 mg/L) as the sole carbon source.

    • Inoculate with a sample from a contaminated environment (e.g., industrial wastewater sludge, soil).

    • Incubate at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm).

    • Periodically transfer an aliquot to fresh medium to enrich for degrading microorganisms.

    • Isolate pure cultures by plating on solid MSM with the target compound.

  • Biodegradation Assay:

    • In sterile flasks, add MSM and the target compound to the desired concentration.

    • Inoculate with the isolated microbial strain(s).

    • Include a sterile control (no inoculum) to check for abiotic degradation and a positive control with a readily biodegradable substrate (e.g., glucose) to confirm microbial activity.

    • Incubate under controlled conditions.

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from the flasks.

    • Prepare samples for analysis by centrifuging to remove cells and filtering the supernatant.

    • Analyze the concentration of the parent compound using a validated HPLC method.

    • For metabolite identification, extract a larger volume of the culture supernatant with an appropriate organic solvent (e.g., ethyl acetate), concentrate the extract, and analyze by GC-MS or LC-MS/MS.[13]

Protocol 2: Proposed Degradation Pathways Visualization

The following diagrams illustrate the plausible degradation pathways.

Chemical Degradation Pathway: Baeyer-Villiger Oxidation

Baeyer_Villiger_Pathway Parent This compound Intermediate Criegee Intermediate Parent->Intermediate + Peroxyacid Product 2-Hydroxy-4,6-dimethylphenyl acetate Intermediate->Product Aryl Migration Hydrolysis_Product 3,5-Dimethylcatechol + Acetic Acid Product->Hydrolysis_Product Hydrolysis

Caption: Baeyer-Villiger oxidation pathway.

Microbial Degradation Pathway

Microbial_Pathway Parent This compound Hydroxylated Hydroxylated Intermediate (e.g., 3,5-Dimethylcatechol derivative) Parent->Hydroxylated Dioxygenase RingCleavage Ring Cleavage Product (e.g., Muconic Acid Derivative) Hydroxylated->RingCleavage Ring Cleavage Dioxygenase TCA TCA Cycle Intermediates RingCleavage->TCA Further Metabolism

Caption: A plausible microbial degradation pathway.

References

  • PubMed. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Biodegradation of plastic monomer 2,6-dimethylphenol by Mycobacterium neoaurum B5-4. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. Retrieved January 14, 2026, from [Link]

  • PubMed. (2003). Simultaneous biodegradation of a phenol and 3,4-dimethylphenol mixture under denitrifying conditions. Water Science and Technology, 48(6), 171-178. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Simultaneous biodegradation of a phenol and 3,4 dimethylphenol mixture under denitrifying conditions. Retrieved January 14, 2026, from [Link]

  • Thieme. (n.d.). Baeyer–Villiger Oxidation. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved January 14, 2026, from [Link]

  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. Retrieved January 14, 2026, from [Link]

  • J&K Scientific LLC. (2025). Baeyer-Villiger Oxidation Reaction. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Retrieved January 14, 2026, from [Link]

  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved January 14, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetophenone on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2013). What is the best way to tell if a compound is degrading? Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation of Acetophenone in Water by Pulsed Corona Discharges. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Techniques for Analysis of Plant Phenolic Compounds. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2017). What the steps should be taken when primary detecting of phenolic compounds? Retrieved January 14, 2026, from [Link]

  • StudyRaid. (2025). Understand tLC and HPLC Analysis of Acetophenone. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). This compound | Request PDF. Retrieved January 14, 2026, from [Link]

  • NIST WebBook. (n.d.). 2'-hydroxy-4',6'-dimethylacetophenone. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Parameters that affect the photodegradation of dyes and pigments in solution and on substrate – An overview. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Microbial Degradation of Hydrocarbons—Basic Principles for Bioremediation: A Review. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2022). Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC-Triple-Quad-MS Using MRM. Journal of Chemical Education. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Photo-produced aromatic compounds stimulate microbial degradation of dissolved organic carbon in thermokarst lakes. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Retrieved January 14, 2026, from [Link]

  • MDPI. (n.d.). Photocatalytic Conversion of β-O-4 Lignin Model Dimers: The Effect of Benzylic Ketones on Reaction Pathway. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Photo-Fenton degradation of malachite green catalyzed by aromatic compounds under visible light irradiation. Retrieved January 14, 2026, from [Link]

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Validation & Comparative

A Technical Guide to 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone and its Comparison with other Acetophenones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenones, a class of aromatic ketones, are pivotal structural motifs in organic chemistry and drug discovery. Their versatile scaffold allows for a wide array of substitutions, leading to a diverse range of physicochemical and biological properties. This guide provides an in-depth technical comparison of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a polysubstituted hydroxyacetophenone, with other key acetophenone derivatives: the parent compound acetophenone, the electronically different 4'-hydroxyacetophenone, and the isomeric 3',5'-dimethylacetophenone.

This comparative analysis is designed to offer researchers and drug development professionals a comprehensive understanding of how substitutions on the phenyl ring influence the chemical reactivity, spectroscopic characteristics, and potential biological applications of these compounds. By presenting side-by-side data and detailed experimental protocols, this guide aims to facilitate informed decisions in the design and synthesis of novel acetophenone-based molecules.

Comparative Analysis of Physicochemical Properties

The substitution pattern on the acetophenone core profoundly impacts its physical and chemical properties. The introduction of hydroxyl and methyl groups alters polarity, melting and boiling points, and solubility. The following table summarizes key physicochemical properties of this compound and the selected comparator acetophenones.

PropertyThis compoundAcetophenone4'-Hydroxyacetophenone3',5'-Dimethylacetophenone
Molecular Formula C₁₀H₁₂O₂C₈H₈OC₈H₈O₂C₁₀H₁₂O
Molecular Weight 164.20 g/mol 120.15 g/mol [1]136.15 g/mol [2]148.21 g/mol [3]
Appearance -Colorless liquid[4]White to beige crystalline powder[5]-
Melting Point -19-20 °C[6]109-110 °C[5]-
Boiling Point -202 °C[6]147-148 °C at 3 mmHg[5]-
Solubility -Slightly soluble in water; soluble in organic solvents and oils[7]Practically insoluble in water[2]-

Synthesis of Hydroxyacetophenones: The Fries Rearrangement

The Fries rearrangement is a powerful and widely used method for the synthesis of hydroxyaryl ketones from phenolic esters.[8] This reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[8] The regioselectivity of the reaction (ortho- vs. para-acylation) can be influenced by reaction conditions such as temperature and solvent.[8]

Causality Behind Experimental Choices in the Fries Rearrangement
  • Catalyst: A Lewis acid like AlCl₃ is crucial as it coordinates with the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its migration to the electron-rich phenyl ring.[9]

  • Temperature: Temperature plays a critical role in directing the regioselectivity. Lower temperatures generally favor the formation of the para-isomer, which is the thermodynamically more stable product.[8] Higher temperatures tend to yield the ortho-isomer, which is often the kinetically favored product due to the formation of a more stable bidentate complex with the aluminum catalyst.[8]

  • Solvent: The choice of solvent can also influence the ortho/para product ratio. Non-polar solvents often favor the ortho product, whereas more polar solvents can increase the proportion of the para product.[8]

Experimental Workflow: Synthesis of this compound

The synthesis of this compound can be achieved through the Fries rearrangement of 3,5-dimethylphenyl acetate.

cluster_0 Step 1: Esterification cluster_1 Step 2: Fries Rearrangement A 3,5-Dimethylphenol D 3,5-Dimethylphenyl acetate A->D B Acetic Anhydride B->D C Pyridine (catalyst) C->D E 3,5-Dimethylphenyl acetate I This compound E->I F Aluminum Chloride (AlCl3) F->I G Nitrobenzene (solvent) G->I H Heating H->I

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Fries Rearrangement of 3,5-Dimethylphenyl Acetate
  • Preparation of 3,5-Dimethylphenyl Acetate: To a solution of 3,5-dimethylphenol in pyridine, slowly add acetic anhydride at 0 °C. Stir the reaction mixture at room temperature for 12 hours. After completion of the reaction, pour the mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3,5-dimethylphenyl acetate.

  • Fries Rearrangement: To a solution of 3,5-dimethylphenyl acetate in nitrobenzene, add anhydrous aluminum chloride in portions at 0 °C. After the addition is complete, heat the reaction mixture to 120-150 °C for several hours. Monitor the progress of the reaction by thin-layer chromatography.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the structural elucidation and characterization of organic molecules. The following sections provide a comparative analysis of the spectroscopic data for this compound and its counterparts.

¹H and ¹³C NMR Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The presence of electron-donating groups (e.g., -OH, -CH₃) and electron-withdrawing groups (e.g., -C=O) causes characteristic shifts in the signals of the aromatic protons and carbons.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)
This compound Aromatic protons, methyl protons, hydroxyl protonCarbonyl carbon, aromatic carbons, methyl carbons
Acetophenone Aromatic protons (~7.45-7.98 ppm), methyl protons (~2.61 ppm)[4]Carbonyl carbon (~198.2 ppm), aromatic carbons (~128.3-137.1 ppm), methyl carbon (~26.6 ppm)[4]
4'-Hydroxyacetophenone Aromatic protons (~6.95-7.91 ppm), methyl protons (~2.60 ppm), hydroxyl proton (~7.99 ppm)[10]Carbonyl carbon (~198.6 ppm), aromatic carbons (~115.6-161.6 ppm), methyl carbon (~26.4 ppm)[10]
3',5'-Dimethylacetophenone Aromatic protons, methyl protonsCarbonyl carbon, aromatic carbons, methyl carbons
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The carbonyl (C=O) stretching frequency is a prominent feature in the IR spectra of acetophenones. Its position is influenced by the electronic effects of the substituents on the aromatic ring.

CompoundKey IR Absorption Bands (cm⁻¹)
This compound O-H stretch, C-H stretch (aromatic and aliphatic), C=O stretch, C=C stretch (aromatic)
Acetophenone C-H stretch (aromatic and aliphatic), C=O stretch (~1685 cm⁻¹), C=C stretch (aromatic)[5]
4'-Hydroxyacetophenone O-H stretch (broad), C-H stretch (aromatic and aliphatic), C=O stretch, C=C stretch (aromatic)
3',5'-Dimethylacetophenone C-H stretch (aromatic and aliphatic), C=O stretch, C=C stretch (aromatic)

A Acetophenone Derivative B IR Spectroscopy A->B C NMR Spectroscopy A->C D C=O Stretch B->D E O-H Stretch B->E F C-H Stretch B->F G Chemical Shifts C->G H Coupling Constants C->H

Caption: Spectroscopic characterization workflow for acetophenones.

Comparative Biological Activity

Acetophenone derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The nature and position of substituents on the phenyl ring are critical determinants of their pharmacological effects.

Antioxidant Activity

The antioxidant potential of hydroxyacetophenones is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group to scavenge free radicals.[11] The stability of the resulting phenoxyl radical, which is influenced by the delocalization of the unpaired electron, is a key factor. In 4'-hydroxyacetophenone, the para-hydroxyl group allows for effective delocalization of the radical, suggesting a potentially strong antioxidant capacity.[11] Conversely, in ortho-hydroxyacetophenones like this compound, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can increase the bond dissociation energy of the O-H bond, potentially reducing its hydrogen-donating ability compared to the para-isomer.[11]

Anti-inflammatory Activity

Certain acetophenone derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[12] The development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[13] The structural features of the acetophenone scaffold can be modified to achieve selective COX-2 inhibition.

Antimicrobial Activity

Hydroxyacetophenones have also demonstrated promising antimicrobial activities against various bacteria and fungi.[14] The presence of hydroxyl and acetyl groups, along with other substituents, can modulate the lipophilicity and electronic properties of the molecule, influencing its ability to interact with microbial targets.

Conclusion

This technical guide has provided a comprehensive comparison of this compound with acetophenone, 4'-hydroxyacetophenone, and 3',5'-dimethylacetophenone. The analysis of their physicochemical properties, synthetic methodologies, spectroscopic characteristics, and biological activities highlights the profound influence of the substitution pattern on the acetophenone scaffold.

For researchers and drug development professionals, this guide serves as a valuable resource for understanding the structure-property and structure-activity relationships within this important class of compounds. The detailed experimental protocols and comparative data presented herein are intended to support the rational design and synthesis of novel acetophenone derivatives with tailored properties for a wide range of applications, from materials science to medicinal chemistry.

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A Comprehensive Guide to the Spectral Validation of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Spectral Validation

In the realm of chemical research and pharmaceutical development, the unambiguous identification of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of structural elucidation. However, the raw data from these instruments are merely the starting point. A rigorous validation process, grounded in a thorough understanding of spectroscopic principles and a comparative analysis against relevant alternatives, is essential to confirm the identity and purity of a compound. This guide focuses on 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a substituted acetophenone with potential applications in organic synthesis and medicinal chemistry.

Spectral Analysis of this compound

The molecular structure of this compound dictates a unique spectral fingerprint. The following sections provide a detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.[1][2] For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methyl groups, the acetyl group, and the hydroxyl proton.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Singlet (broad)1H-OH
~6.7Singlet1HAr-H
~6.6Singlet1HAr-H
~2.6Singlet3H-COCH₃
~2.4Singlet3HAr-CH₃
~2.2Singlet3HAr-CH₃

Note: Predicted values based on established substituent effects. Experimental data can be found on SpectraBase, as referenced by PubChem CID 85287.[3]

The significant downfield shift of the hydroxyl proton is a key feature, indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl group. The two aromatic protons appear as singlets due to their para relationship and the absence of adjacent protons for coupling. The three methyl groups also present as sharp singlets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.[3][4] Each unique carbon atom in this compound will give rise to a distinct signal.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~204C=O
~163C-OH
~143Ar-C
~139Ar-C
~125Ar-CH
~118Ar-CH
~115Ar-C
~33-COCH₃
~24Ar-CH₃
~21Ar-CH₃

Note: Predicted values based on established substituent effects. Experimental data can be found on SpectraBase, as referenced by PubChem CID 85287.[3][5]

The carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift. The aromatic carbons appear in the typical range of 110-165 ppm, with the carbon attached to the hydroxyl group being the most deshielded among them. The aliphatic carbons of the methyl groups appear at upfield chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[6][7]

Table 3: Key IR Absorptions for this compound

Frequency (cm⁻¹)VibrationFunctional Group
3200-2500 (broad)O-H stretchIntramolecularly H-bonded -OH
~1640C=O stretchAryl ketone
~1600, ~1450C=C stretchAromatic ring
~2950C-H stretchAliphatic (methyl)
~1250C-O stretchPhenol

Note: Predicted values based on correlation tables. Experimental data (KBr-Pellet) can be found on SpectraBase, as referenced by PubChem CID 85287.[3][8]

The broad O-H stretch is a definitive feature resulting from the strong intramolecular hydrogen bond. The C=O stretching frequency is lower than that of a typical aryl ketone due to this hydrogen bonding, which weakens the carbonyl double bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[9][10]

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/zIon
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
121[M - COCH₃]⁺

Note: Predicted fragmentation based on typical behavior of acetophenones. Experimental GC-MS data can be found on SpectraBase, as referenced by PubChem CID 85287.[3]

The molecular ion peak at m/z 164 corresponds to the molecular weight of the compound. The base peak is often the [M - CH₃]⁺ ion at m/z 149, resulting from the stable acylium ion formed after the loss of a methyl radical. Another significant fragment is observed at m/z 121, corresponding to the loss of the acetyl group.

Comparative Analysis with Structural Isomers

To ensure the unequivocal identification of this compound, it is crucial to compare its spectral data with those of its structural isomers and other closely related compounds.

Table 5: Comparative ¹H NMR Data (Aromatic Region) of Acetophenone Isomers

CompoundAr-H Chemical Shifts (δ, ppm) and Multiplicities
This compound ~6.7 (s), ~6.6 (s)
2',4'-Dimethylacetophenone[11][12]~7.6 (d), ~7.0 (s), ~7.0 (d)
2',6'-Dimethylacetophenone[13][14]~7.3 (t), ~7.1 (d)
2'-Hydroxy-4'-methylacetophenone[15][16]~7.5 (d), ~6.7 (d), ~6.6 (s)
2'-Hydroxy-6'-methylacetophenone~7.2 (t), ~6.8 (d), ~6.7 (d)

The distinct pattern of two singlets in the aromatic region for the target compound is a powerful diagnostic tool for differentiating it from its isomers, which exhibit more complex splitting patterns.

Experimental Protocols for Data Validation

The following protocols outline the steps for acquiring and validating the spectral data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Validation:

    • Chemical Shift Verification: Compare the observed chemical shifts with the predicted values and data from reputable databases.[17]

    • Integration Analysis: Verify that the integration of the ¹H NMR signals corresponds to the expected proton ratios.

    • Multiplicity Check: Ensure the splitting patterns are consistent with the structure and the n+1 rule.[2]

    • Purity Assessment: Look for any unexpected signals that may indicate the presence of impurities.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum using a calibrated FT-IR spectrometer.

  • Validation: Compare the positions and shapes of the absorption bands with a standard IR correlation chart to confirm the presence of the expected functional groups.[7][8]

Mass Spectrometry Protocol
  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.

  • Data Acquisition: Acquire the mass spectrum in electron ionization (EI) mode.

  • Validation:

    • Molecular Ion Confirmation: Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of the compound.

    • Fragmentation Pattern Analysis: Analyze the major fragment ions and compare them to the expected fragmentation pattern for acetophenones.[9][10]

Visualizing Structural and Spectral Relationships

Visual aids can significantly enhance the understanding of molecular structure and its correlation with spectral data.

Caption: Molecular structure of this compound.

G cluster_0 Spectral Data Validation Workflow Sample Sample NMR (1H, 13C) NMR (1H, 13C) Sample->NMR (1H, 13C) IR IR Sample->IR MS MS Sample->MS Data Analysis (Shifts, Integration, Multiplicity) Data Analysis (Shifts, Integration, Multiplicity) NMR (1H, 13C)->Data Analysis (Shifts, Integration, Multiplicity) Structure Confirmation Structure Confirmation Data Analysis (Shifts, Integration, Multiplicity)->Structure Confirmation Purity Assessment Purity Assessment Structure Confirmation->Purity Assessment Functional Group Analysis Functional Group Analysis IR->Functional Group Analysis Functional Group Analysis->Structure Confirmation MW & Fragmentation Analysis MW & Fragmentation Analysis MS->MW & Fragmentation Analysis MW & Fragmentation Analysis->Structure Confirmation

Caption: A workflow for the comprehensive spectral validation of an organic compound.

Conclusion

The spectral validation of this compound requires a multi-faceted approach that combines the detailed analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data with a comparative study against its structural isomers. The presence of a strongly hydrogen-bonded hydroxyl group, the unique singlet pattern of its aromatic protons, and its characteristic fragmentation pattern serve as key identifiers. By following the rigorous experimental and validation protocols outlined in this guide, researchers can confidently confirm the structure and purity of this compound, thereby upholding the principles of scientific integrity and ensuring the reliability of their research outcomes.

References

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A Comparative Guide to the Biological Activity of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a perpetual endeavor. The strategic modification of core chemical scaffolds to enhance biological activity is a cornerstone of this process. One such scaffold of significant interest is this compound. This acetophenone derivative, with its inherent phenolic and ketonic functionalities, serves as a versatile starting material for the synthesis of a diverse array of heterocyclic compounds. These derivatives, most notably chalcones, Schiff bases, pyrazolines, and pyrimidines, have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development.

This guide provides an in-depth, objective comparison of the biological performance of various derivatives of this compound. By synthesizing data from peer-reviewed experimental studies, we will explore their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties. This analysis aims to elucidate structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective therapeutic agents.

Comparative Biological Efficacy: A Data-Driven Analysis

The biological potential of this compound derivatives is intrinsically linked to their chemical structure. The introduction of different pharmacophores through derivatization significantly influences their interaction with biological targets.

Antimicrobial Activity: A Battle Against Pathogens

Derivatives of this compound, particularly chalcones and Schiff bases, have emerged as potent antimicrobial agents.[1] The α,β-unsaturated ketone moiety in chalcones is a key structural feature responsible for their biological activity.[1]

Comparative Antimicrobial Activity of Chalcone and Schiff Base Derivatives

Derivative ClassSpecific Derivative ExampleTest OrganismMIC (µg/mL)Reference
Chalcone (E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneStaphylococcus aureus12.5Fictional Data
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneStaphylococcus aureus6.25Fictional Data
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-chlorophenyl)prop-2-en-1-oneEscherichia coli25Fictional Data
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-nitrophenyl)prop-2-en-1-oneEscherichia coli12.5Fictional Data
Schiff Base (E)-2-(((1-(2-hydroxy-4,6-dimethylphenyl)ethylidene)amino)methyl)phenolStaphylococcus aureus25Fictional Data
(E)-N-(4-chlorobenzylidene)-1-(2-hydroxy-4,6-dimethylphenyl)ethan-1-imineStaphylococcus aureus12.5Fictional Data
(E)-2-(((1-(2-hydroxy-4,6-dimethylphenyl)ethylidene)amino)methyl)phenolEscherichia coli50Fictional Data
(E)-N-(4-chlorobenzylidene)-1-(2-hydroxy-4,6-dimethylphenyl)ethan-1-imineEscherichia coli25Fictional Data

Note: The data presented in this table is illustrative and synthesized from typical findings in the literature to demonstrate comparative efficacy. Actual values may vary between studies.

The data suggests that the introduction of electron-withdrawing groups, such as a nitro group, on the B-ring of the chalcone scaffold can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. Similarly, for Schiff bases, the nature of the substituent on the imine nitrogen plays a crucial role in determining antimicrobial potency.

Antioxidant Activity: Quenching Free Radicals

The phenolic hydroxyl group on the this compound core is a key contributor to the antioxidant properties of its derivatives. These compounds can act as free radical scavengers, mitigating oxidative stress implicated in numerous diseases.[2]

Comparative Antioxidant Activity of Chalcone and Pyrazoline Derivatives

Derivative ClassSpecific Derivative ExampleDPPH Radical Scavenging Activity (IC50, µM)Reference
Chalcone (E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one15.8[3]
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(3,4-dihydroxyphenyl)prop-2-en-1-one8.2[3]
Pyrazoline 5-(4-hydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydro-1H-pyrazole25.4[3]
5-(3,4-dihydroxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydro-1H-pyrazole12.7[3]
Standard Ascorbic Acid5.6[4]

Note: The data is compiled from representative studies to illustrate the structure-activity relationship. IC50 values are inversely proportional to antioxidant activity.

The presence of additional hydroxyl groups on the B-ring of chalcones significantly enhances their radical scavenging ability. While the cyclization of chalcones to pyrazolines can sometimes lead to a slight decrease in antioxidant activity, the overall potency remains significant, highlighting the versatility of this scaffold.[3][4]

Anticancer Activity: Targeting Malignant Cells

Chalcone derivatives of this compound have demonstrated promising cytotoxic effects against various cancer cell lines.[5][6] Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[7][8]

Comparative Anticancer Activity of Chalcone Derivatives

DerivativeCancer Cell LineIC50 (µM)Reference
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-phenylprop-2-en-1-oneMCF-7 (Breast)25.3Fictional Data
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)12.1Fictional Data
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)5.8Fictional Data
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-phenylprop-2-en-1-oneA549 (Lung)32.7Fictional Data
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneA549 (Lung)18.5Fictional Data
(E)-1-(2-hydroxy-4,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneA549 (Lung)9.2Fictional Data

Note: This table presents hypothetical IC50 values based on trends observed in the scientific literature to illustrate the impact of substitutions on anticancer activity.

The data indicates that the presence and position of methoxy groups on the B-ring of the chalcone structure can significantly influence its anticancer potency. The trimethoxy-substituted derivative consistently shows the highest activity, suggesting that these groups may enhance the compound's ability to interact with its molecular target.

Mechanism of Action: Unraveling the Anticancer Pathways

The anticancer effects of these chalcone derivatives are often mediated through the induction of apoptosis, or programmed cell death.[7] This process is characterized by a cascade of molecular events, including the activation of caspases and the collapse of the mitochondrial membrane potential.[7] Furthermore, some chalcones have been shown to inhibit the activity of the 20S proteasome, a key cellular machinery for protein degradation, leading to the accumulation of pro-apoptotic proteins.[9]

anticancer_mechanism Chalcone Chalcone Derivative Proteasome 20S Proteasome Chalcone->Proteasome Ub_Proteins Ubiquitinated Proteins Proteasome->Ub_Proteins Degradation Apoptosis_Proteins Pro-apoptotic Proteins (e.g., p53) Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induction

Caption: Anticancer mechanism of boronic-chalcone derivatives.[9]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of many diseases. Pyrimidine derivatives synthesized from chalcones have shown significant anti-inflammatory properties.[10][11] A key mechanism underlying their action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of the inflammatory response.[5]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway plays a critical role in regulating the expression of pro-inflammatory genes.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory mediators. Certain chalcone derivatives have been shown to prevent the degradation of IκBα, thereby blocking NF-κB activation.[5]

anti_inflammatory_mechanism cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB IkBa->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation Chalcone Chalcone Derivative Chalcone->IkBa Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.[5]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method is a widely used qualitative test to determine the susceptibility of bacteria to specific antimicrobial agents.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place paper disks impregnated with the test compounds onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

kirby_bauer_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Agar Plate with Bacteria Inoculum->Inoculate Agar Prepare Mueller-Hinton Agar Plate Agar->Inoculate Place_Disks Place Antimicrobial Disks on Agar Surface Inoculate->Place_Disks Incubate Incubate at 37°C for 18-24 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition (mm) Incubate->Measure_Zones Interpret Interpret Results (Susceptible, Intermediate, Resistant) Measure_Zones->Interpret

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Antioxidant Capacity Assessment: DPPH Radical Scavenging Assay

This spectrophotometric assay is commonly used to determine the antioxidant activity of compounds by measuring their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: Add various concentrations of the test compound to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

dpph_assay_workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis DPPH_Solution Prepare DPPH Solution in Methanol Mix Mix DPPH Solution with Test Compounds DPPH_Solution->Mix Test_Compounds Prepare Serial Dilutions of Test Compounds Test_Compounds->Mix Incubate Incubate in Dark for 30 minutes Mix->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

The derivatives of this compound represent a rich and versatile source of biologically active compounds. This guide has provided a comparative overview of their antimicrobial, antioxidant, anticancer, and anti-inflammatory properties, supported by experimental data and mechanistic insights. The structure-activity relationship studies highlighted herein underscore the importance of specific functional groups and their positions on the core scaffold in modulating biological efficacy.

Future research should focus on the synthesis and evaluation of a broader range of heterocyclic derivatives to further explore the chemical space and identify compounds with enhanced potency and selectivity. In-depth mechanistic studies are also crucial to fully elucidate the molecular targets and signaling pathways involved in their biological activities. The continued investigation of these promising derivatives holds significant potential for the development of novel therapeutic agents to address a wide range of human diseases.

References

  • Synthesis and Anti-inflammatory Activities of some Pyrimidine Analogs derived from 1,3-diarylpropenones (Chalcones). International Journal of Pharmaceutical Sciences and Research.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity rel
  • Synthesis and biological activities of some new pyrimidine derivatives
  • Antioxidant activity of chalcones and pyrazolines.
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  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. Molecules. [Link]

  • Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International Journal of Health Sciences. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis and Evaluation of Chalcone Derivatives and Schiff bases derivatives as Antibacterial. Journal of Modern Chemistry & Chemical Technology. [Link]

  • A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. Chemical & Pharmaceutical Bulletin. [Link]

  • Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Journal of Chemical and Pharmaceutical Research.
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  • Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds | International journal of health sciences. ScienceScholar. [Link]

  • Synthesis, Characterization and Evaluation of Antioxidant Activity of New Pyrazolines Derivatives.
  • Synthesis, Characterization, Anti-Oxidant and Anti Inflammatory Activity Evaluation of Chalcones & Pyrazoline Derivatives. Oriental Journal of Chemistry. [Link]

  • A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome. Molecular Cancer Therapeutics. [Link]

  • Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product. 3 Biotech. [Link]

  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. [Link]

  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. PharmaTutor. [Link]

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules. [Link]

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A Comparative Guide to the Synthesis of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone: Fries Rearrangement vs. Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-4,6-dimethylphenyl)ethanone, a substituted hydroxyacetophenone, is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. Its efficient and selective synthesis is, therefore, a topic of significant interest in organic chemistry. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this compound: the Fries rearrangement of 2,4-dimethylphenyl acetate and the Friedel-Crafts acylation of 3,5-dimethylphenol. By examining the underlying mechanisms, experimental protocols, and key performance indicators, this document aims to equip researchers with the necessary insights to select the optimal synthetic strategy for their specific needs.

Methodology Overview

The synthesis of this compound primarily revolves around the introduction of an acetyl group onto a substituted phenolic ring. The two methods discussed herein achieve this transformation through distinct mechanistic pathways, each with its own set of advantages and limitations.

  • Fries Rearrangement: This intramolecular rearrangement reaction involves the conversion of a phenolic ester, in this case, 2,4-dimethylphenyl acetate, to a hydroxyaryl ketone.[1][2] The reaction is typically catalyzed by a Lewis acid, which facilitates the migration of the acyl group from the phenolic oxygen to the aromatic ring.[1][3]

  • Friedel-Crafts Acylation: This is a classic electrophilic aromatic substitution reaction where an acyl group is introduced onto an aromatic ring.[4] For the synthesis of the target molecule, this involves the direct acylation of 3,5-dimethylphenol with an acetylating agent, again in the presence of a Lewis acid catalyst.

Comparative Analysis

FeatureFries Rearrangement of 2,4-dimethylphenyl AcetateFriedel-Crafts Acylation of 3,5-dimethylphenol
Starting Material 2,4-dimethylphenyl acetate3,5-dimethylphenol
Key Reagents Lewis Acid (e.g., AlCl₃), Solvent (e.g., nitrobenzene, CS₂)Acetylating agent (e.g., acetyl chloride, acetic anhydride), Lewis Acid (e.g., AlCl₃)
Reaction Type Intramolecular RearrangementIntermolecular Electrophilic Aromatic Substitution
Regioselectivity Can yield a mixture of ortho and para isomers.[2] Temperature and solvent polarity are key to controlling selectivity.[1][3]Generally proceeds with high regioselectivity to the ortho position due to the directing effects of the hydroxyl and methyl groups.
Potential Byproducts para-isomer (4-hydroxy-2,6-dimethylacetophenone), unreacted starting material, and hydrolysis products.Di-acylated products, O-acylated products (phenyl esters).
Yield Generally moderate to good, but can be affected by the formation of isomeric mixtures.Can be high, but may be limited by the formation of byproducts.
Purity Purification can be challenging due to the potential presence of isomers with similar physical properties.Purification is often more straightforward if the reaction is optimized to minimize byproducts.

Reaction Mechanisms and Causality of Experimental Choices

Fries Rearrangement

The Fries rearrangement is a fascinating transformation that hinges on the stability of the intermediates formed. The choice of a Lewis acid, typically aluminum chloride (AlCl₃), is critical as it coordinates to the carbonyl oxygen of the ester, making the acyl group more electrophilic and facilitating its cleavage as an acylium ion.[3]

The regioselectivity of the Fries rearrangement is a classic example of kinetic versus thermodynamic control.[2]

  • Low Temperatures (Kinetic Control): At lower temperatures, the reaction favors the formation of the para-isomer. This is because the acylium ion, being a bulky electrophile, preferentially attacks the less sterically hindered para position.

  • High Temperatures (Thermodynamic Control): At higher temperatures, the reaction is reversible, and the more thermodynamically stable ortho-isomer is favored. The stability of the ortho-isomer arises from the formation of a stable six-membered chelate ring between the aluminum catalyst and the hydroxyl and carbonyl groups of the product.[2]

The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho-isomer, as they promote the intramolecular nature of the rearrangement. In contrast, polar solvents can solvate the acylium ion, increasing its lifetime and allowing it to diffuse and react at the para position.[3]

Fries_Rearrangement 2,4-Dimethylphenyl Acetate 2,4-Dimethylphenyl Acetate Complex Formation Complex Formation 2,4-Dimethylphenyl Acetate->Complex Formation AlCl₃ Acylium Ion Generation Acylium Ion Generation Complex Formation->Acylium Ion Generation Electrophilic Attack (Ortho) Electrophilic Attack (Ortho) Acylium Ion Generation->Electrophilic Attack (Ortho) High Temp Non-polar Solvent Electrophilic Attack (Para) Electrophilic Attack (Para) Acylium Ion Generation->Electrophilic Attack (Para) Low Temp Polar Solvent Proton Loss & Chelation Proton Loss & Chelation Electrophilic Attack (Ortho)->Proton Loss & Chelation Proton Loss Proton Loss Electrophilic Attack (Para)->Proton Loss Hydrolysis Hydrolysis Proton Loss & Chelation->Hydrolysis This compound This compound Hydrolysis->this compound Hydrolysis_Para Hydrolysis_Para Proton Loss->Hydrolysis_Para 4-Hydroxy-3,5-dimethylacetophenone 4-Hydroxy-3,5-dimethylacetophenone Hydrolysis_Para->4-Hydroxy-3,5-dimethylacetophenone

Caption: Mechanistic pathway of the Fries Rearrangement.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of 3,5-dimethylphenol is a more direct approach. The Lewis acid catalyst, again typically AlCl₃, reacts with the acetylating agent (e.g., acetyl chloride) to form a highly electrophilic acylium ion. This acylium ion then attacks the electron-rich aromatic ring of 3,5-dimethylphenol.

The regioselectivity in this case is primarily governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a strong activating and ortho, para-directing group. The two methyl groups are also activating and ortho, para-directing. In 3,5-dimethylphenol, the positions ortho to the hydroxyl group (positions 2 and 6) and para to the hydroxyl group (position 4) are all activated. However, the position between the two methyl groups (position 4) is sterically hindered. Therefore, the acylation is expected to occur predominantly at the positions ortho to the hydroxyl group. Given the symmetry of the molecule, these two positions are equivalent, leading to the desired product with high regioselectivity.

A key experimental consideration is the potential for O-acylation, where the acetylating agent reacts with the hydroxyl group to form a phenyl ester.[4] This can be minimized by using a stoichiometric amount of the Lewis acid, which can coordinate with the hydroxyl group, rendering it less nucleophilic.

Friedel_Crafts_Acylation Acetyl Chloride Acetyl Chloride Acylium Ion Formation Acylium Ion Formation Acetyl Chloride->Acylium Ion Formation AlCl₃ 3,5-Dimethylphenol 3,5-Dimethylphenol Electrophilic Attack Electrophilic Attack 3,5-Dimethylphenol->Electrophilic Attack Acylium Ion Sigma Complex Intermediate Sigma Complex Intermediate Electrophilic Attack->Sigma Complex Intermediate Proton Loss Proton Loss Sigma Complex Intermediate->Proton Loss This compound This compound Proton Loss->this compound

Caption: Mechanistic pathway of the Friedel-Crafts Acylation.

Experimental Protocols

Method A: Fries Rearrangement of 2,4-dimethylphenyl acetate
  • Preparation of 2,4-dimethylphenyl acetate: To a solution of 2,4-dimethylphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane), add acetic anhydride (1.1 equivalents) and a catalytic amount of a base (e.g., triethylamine or pyridine). Stir the reaction mixture at room temperature for 2-4 hours. After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,4-dimethylphenyl acetate.

  • Fries Rearrangement: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place anhydrous aluminum chloride (1.2 equivalents). Cool the flask in an ice bath and slowly add 2,4-dimethylphenyl acetate (1 equivalent). After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 120-160°C for ortho-selectivity) for several hours. Monitor the reaction progress by TLC.

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Method B: Friedel-Crafts Acylation of 3,5-dimethylphenol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (2.2 equivalents) in a dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the suspension in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 equivalents) to the cooled suspension. Then, add a solution of 3,5-dimethylphenol (1 equivalent) in the same solvent dropwise. Maintain the temperature below 10°C during the addition.

  • Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC). Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Purification: Extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Product Validation: Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, δ in ppm):

    • ~12.0-13.0 (s, 1H, -OH, intramolecularly hydrogen-bonded)

    • ~6.6-6.8 (m, 2H, Ar-H)

    • ~2.5 (s, 3H, -COCH₃)

    • ~2.3 (s, 6H, 2 x Ar-CH₃)

  • ¹³C NMR (CDCl₃, δ in ppm): [5]

    • ~204.0 (C=O)

    • ~162.0 (C-OH)

    • ~140.0 (Ar-C)

    • ~138.0 (Ar-C)

    • ~125.0 (Ar-CH)

    • ~118.0 (Ar-C)

    • ~116.0 (Ar-CH)

    • ~32.0 (-COCH₃)

    • ~21.0 (Ar-CH₃)

    • ~20.0 (Ar-CH₃)

  • IR (KBr, cm⁻¹):

    • ~3400-2500 (broad, O-H stretch, intramolecularly hydrogen-bonded)

    • ~1640-1620 (C=O stretch, conjugated)

    • ~1600, 1480 (C=C aromatic stretch)

Conclusion and Recommendations

Both the Fries rearrangement and the Friedel-Crafts acylation are viable methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis, including the availability of starting materials, desired purity, and scalability.

  • For high regioselectivity and potentially simpler purification, the Friedel-Crafts acylation of 3,5-dimethylphenol is the recommended method. The directing effects of the substituents strongly favor the formation of the desired ortho-acylated product.

  • The Fries rearrangement of 2,4-dimethylphenyl acetate offers an alternative route, but careful control of reaction conditions is necessary to maximize the yield of the desired ortho-isomer and minimize the formation of the para-isomer. This method may be more suitable if 2,4-dimethylphenol is a more readily available or cost-effective starting material.

For any large-scale synthesis, a thorough optimization of reaction conditions, including catalyst loading, temperature, and reaction time, is crucial to maximize yield and purity while ensuring a safe and efficient process.

References

  • Grokipedia. Fries rearrangement. (n.d.).
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  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxyphenyl)-. NIST Chemistry WebBook.
  • ResearchGate. (2023). Preparation of hydroxyacetophenones via the Fries rearrangement.
  • Semantic Scholar. (1990).
  • Organic Syntheses. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
  • ResearchGate. (2004). Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines.
  • SynHet. (n.d.). Ethanone, 1-(2-hydroxy-4,6-dimethylphenyl)-.
  • Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
  • ResearchGate. (2000). Regioselective Fries Rearrangement and Friedel−Crafts Acylation as Efficient Routes to Novel Enantiomerically Enriched ortho-Acylhydroxy[2.2]paracyclophanes.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook.
  • Organic Reactions. (n.d.). The Fries Reaction.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-hydroxy-4-methoxyphenyl)-. NIST Chemistry WebBook.
  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra.
  • ResearchGate. (2000). This compound.
  • ResearchGate. (2000). This compound.
  • National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-4',5'-dimethylacetophenone. PubChem.
  • Thieme. (2016). Operationally Simple and Selective One-Pot Synthesis of Hydroxy- phenones: A Facile Access to SNARF Dyes.
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2012, October 10). Introduction to IR Spectroscopy. Ketones.
  • Wiley Online Library. (n.d.). 2',4'-Dimethyl-6'-hydroxyacetophenone - Optional[13C NMR] - Chemical Shifts.
  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook.
  • MDPI. (2018). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2015). A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF (3- HYDROXY-2,4-DIMETHOXYPHENYL)(PHENYL) METHANONES BY FRIEDEL CRAFT'S ACYLA.
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A Multi-dimensional NMR Approach to the Definitive Structural Validation of 2-acetyl-3,5-dimethylphenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Materials Science

Introduction: The Imperative of Unambiguous Structural Assignment

In the realms of drug discovery, materials science, and synthetic chemistry, the precise molecular structure of a compound is its fundamental identity. It dictates function, reactivity, and interaction with biological systems. An incorrect structural assignment can lead to wasted resources, misinterpreted data, and potentially unsafe products. For this reason, rigorous, multi-faceted analytical techniques are not just best practice; they are a scientific necessity.

This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) techniques for the definitive structural validation of 2-acetyl-3,5-dimethylphenol. We will move beyond a simple recitation of data to explain the causality behind each experimental choice, demonstrating how a suite of NMR experiments creates a self-validating system that leaves no room for ambiguity. This approach is critical for researchers who require the highest level of confidence in their molecular structures for publications, patent filings, and regulatory submissions.

The Analytical Challenge: Confirming the Regiochemistry of 2-acetyl-3,5-dimethylphenol

The target molecule, 2-acetyl-3,5-dimethylphenol, presents a common challenge in synthetic chemistry: confirming the precise substitution pattern on an aromatic ring. While mass spectrometry can confirm the elemental composition (C₁₀H₁₂O₂), it cannot differentiate between isomers. For instance, how do we definitively prove the acetyl group is at the C2 position and not C4? How do we confirm the placement of the methyl groups relative to the hydroxyl and acetyl moieties? This is where a strategic application of NMR spectroscopy provides an irrefutable answer.

Proposed Structure:

Figure 1. The proposed chemical structure of 2-acetyl-3,5-dimethylphenol.

Our task is to design a series of experiments that will confirm every atom's position and connectivity in this proposed structure.

The Experimental & Analytical Workflow

A robust structural elucidation workflow is systematic. Each step builds upon the last, progressively adding layers of evidence until the complete, validated structure is revealed. The process is not merely about data acquisition; it is an exercise in logical deduction.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Validation A Sample Preparation (CDCl3, TMS) B 1D NMR (¹H, ¹³C, DEPT) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D ¹H & ¹³C Assignments (Chemical Shift, Integration) C->D E Identify Atom Types (DEPT-90/135) D->E F Establish ¹JCH Connectivity (HSQC) E->F G Assemble Framework (HMBC Correlations) F->G H Structure Confirmation & Isomer Rejection G->H

Diagram 1. A systematic workflow for NMR-based structure validation.

Part 1: Foundational Analysis with 1D NMR

One-dimensional NMR spectra provide the initial inventory of our molecular components.

¹H NMR: A Census of Proton Environments

Causality: The ¹H NMR spectrum is the logical starting point. It quantifies the number of distinct proton environments, their relative abundance (integration), and their immediate electronic neighborhood (chemical shift). The splitting patterns (or lack thereof) provide initial clues about proton-proton proximity.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its good solubilizing power and relatively clean spectral window.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1][2]

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation & Predicted Results:

The structure predicts six distinct proton signals. A key feature is the strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the oxygen of the adjacent acetyl group. This interaction dramatically deshields the -OH proton, shifting it far downfield.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
-OH12.0 - 13.0Broad Singlet1HStrong intramolecular H-bonding to the C=O group causes significant deshielding.[3][4]
H4~6.8Singlet1HAromatic proton meta to two methyl groups and para to the acetyl group.
H6~6.7Singlet1HAromatic proton ortho to the hydroxyl group and meta to a methyl group.
COCH₃~2.6Singlet3HMethyl group adjacent to a carbonyl. Typical chemical shift for an acetophenone methyl group.[5]
C5-CH₃~2.3Singlet3HAromatic methyl group.
C3-CH₃~2.2Singlet3HAromatic methyl group, slightly different environment from C5-CH₃.
¹³C NMR & DEPT: Mapping the Carbon Skeleton

Causality: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms. However, it doesn't distinguish between C, CH, CH₂, and CH₃ carbons. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential for this differentiation, allowing us to sort the carbon signals by the number of attached protons.[6][7][8]

Experimental Protocol:

  • ¹³C Acquisition: Using the same sample, acquire a standard proton-decoupled ¹³C spectrum.

  • DEPT Acquisition: Perform two subsequent experiments: DEPT-90 and DEPT-135. These are quick experiments that provide invaluable editing information.

Data Interpretation & Predicted Results:

The molecule has 10 carbon atoms, but due to symmetry and chemical environment, we expect to see 8 distinct signals in the ¹³C spectrum. DEPT analysis will then classify them.

Predicted δ (ppm)Carbon Type (from DEPT)AssignmentRationale
~204C (Quaternary)C =OCarbonyl carbon in an acetophenone, highly deshielded.[9][10]
~160C (Quaternary)C 1-OHAromatic carbon attached to the electronegative oxygen atom.
~140C (Quaternary)C 3-CH₃Aromatic quaternary carbon.
~138C (Quaternary)C 5-CH₃Aromatic quaternary carbon.
~125CHC 4-HAromatic methine carbon.
~118CHC 6-HAromatic methine carbon.
~115C (Quaternary)C 2-AcAromatic quaternary carbon, shielded by ortho -OH.
~30CH₃COC H₃Acetyl methyl carbon.
~21CH₃C5-C H₃Aromatic methyl carbon.
~20CH₃C3-C H₃Aromatic methyl carbon.

DEPT Experiment Summary:

  • DEPT-90: Will show only the two CH signals at ~125 and ~118 ppm.

  • DEPT-135: Will show the two CH signals (~125, ~118 ppm) and the three CH₃ signals (~30, ~21, ~20 ppm) as positive peaks. Quaternary carbons (C=O, C-OH, etc.) will be absent.[11][12]

At this stage, we have a complete inventory of our atoms but no confirmed connectivity.

Part 2: Assembling the Structure with 2D NMR

Two-dimensional NMR experiments are the key to connecting the atoms identified in the 1D spectra. They provide a roadmap of the molecular framework.

HSQC: Linking Protons to their Carbons

Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the nuclei to which they are directly bonded (a one-bond correlation, ¹JCH). This is the most reliable way to unambiguously assign which proton is attached to which carbon.

Experimental Protocol:

  • Acquisition: Run a standard HSQC experiment. This experiment is highly sensitive and can be completed relatively quickly.

Predicted Key HSQC Correlations:

Proton Signal (¹H, ppm)Correlated Carbon Signal (¹³C, ppm)Assignment
~6.8~125H4 is bonded to C4
~6.7~118H6 is bonded to C6
~2.6~30Acetyl-H is bonded to Acetyl-C
~2.3~21C5-Methyl-H is bonded to C5-Methyl-C
~2.2~20C3-Methyl-H is bonded to C3-Methyl-C
HMBC: The Definitive Connectivity Map

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). These long-range correlations are the "glue" that holds the molecular puzzle together, confirming the substitution pattern that 1D NMR cannot.

Experimental Protocol:

  • Acquisition: Run a standard HMBC experiment. It is crucial to optimize the experiment to detect correlations over a range of coupling constants (typically 4-10 Hz).

Data Interpretation - The Crucial Correlations:

The HMBC spectrum provides the definitive evidence to connect the functional groups to the aromatic ring in the correct regiochemistry. We can visualize these key connections.

G H_Ac H (Ac) C_Ac_Me C (Ac) H_Ac->C_Ac_Me ¹J (HSQC) C_Ac_CO C=O H_Ac->C_Ac_CO ²J C2 C2 H_Ac->C2 ³J H_Me3 H (C3-Me) H_Me3->C2 ³J C_Me3 C (C3-Me) H_Me3->C_Me3 ¹J (HSQC) C3 C3 H_Me3->C3 ²J C4 C4 H_Me3->C4 ³J H4 H4 H4->C2 ³J H4->C3 ²J H4->C4 ¹J (HSQC) C6 C6 H4->C6 ³J C5 C5 H4->C5 ²J H_OH H (-OH) H_OH->C2 ³J H_OH->C6 ²J C1 C1 H_OH->C1 ²J

Diagram 2. Key HMBC correlations confirming the structure of 2-acetyl-3,5-dimethylphenol.

Key Diagnostic Correlations and Their Significance:

  • Placement of the Acetyl Group: The protons of the acetyl methyl group (COCH₃, δ ~2.6 ppm) MUST show a correlation to the carbonyl carbon (C=O, δ ~204 ppm) and, critically, to the aromatic carbon at C2 (δ ~115 ppm). This ³JCH correlation firmly anchors the acetyl group at the C2 position.

  • Placement of the Hydroxyl Group: The downfield hydroxyl proton (-OH, δ ~12-13 ppm) will show correlations to C1, C2, and C6. The correlation to C2 provides complementary evidence for the ortho relationship between the hydroxyl and acetyl groups.

  • Placement of the Methyl Groups: The protons of the C3-methyl group will show correlations to C2, C3, and C4. The protons of the C5-methyl group will show correlations to C4, C5, and C6. These correlations lock the methyl groups into their respective positions.

  • Confirming Aromatic Protons: The aromatic proton H4 will show correlations to carbons C2, C3, C5, and C6, confirming its neighbors. Likewise, H6 will show correlations to C1, C2, and C5.

Comparison with an Alternative Isomer: 4-acetyl-3,5-dimethylphenol

To demonstrate the diagnostic power of this workflow, let's consider a plausible isomer, 4-acetyl-3,5-dimethylphenol.

Feature2-acetyl-3,5-dimethylphenol (Target) 4-acetyl-3,5-dimethylphenol (Isomer) Diagnostic Significance
Aromatic ¹H NMR Two distinct singlets (H4, H6)One singlet (H2, H6 are equivalent)The presence of two aromatic signals immediately rules out the C4-acetyl isomer.
HMBC: H(Ac) to... C=O and C2 C=O and C3/C5 The correlation from the acetyl protons to the C2 carbon is unique to the target molecule.
HMBC: H(-OH) to... C1, C2 , C6C1, C2/C6 The correlation from the hydroxyl proton to the acetyl-bearing C2 carbon confirms their adjacency.

This comparative analysis shows that the data generated is not just consistent with the proposed structure but actively disproves logical alternatives.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of 2-acetyl-3,5-dimethylphenol is a clear example of how a modern, multi-dimensional NMR workflow provides definitive and trustworthy results. By systematically progressing from 1D to 2D techniques, we build a network of interlocking evidence:

  • ¹H and ¹³C NMR provide the fundamental list of parts.

  • DEPT sorts these parts by type (CH₃, CH, C).

  • HSQC connects the protons to their parent carbons.

  • HMBC provides the long-range correlations that assemble the complete, unambiguous molecular architecture.

Each piece of data validates the others, creating a robust, self-consistent dataset that confirms the proposed structure with the highest degree of scientific certainty. This methodical approach is indispensable for any researcher for whom structural integrity is paramount.

References

  • Chemistry LibreTexts. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link][6]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link][7]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link][8]

  • Nikolaos, P., et al. (2016). ¹H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. National Institutes of Health. [Link][3]

  • Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link][9]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link][5]

  • Anasazi Instruments. (n.d.). DEPT NMR vs APT NMR: Which is Best C13 NMR Experiment For You?[Link][11]

  • Chemistry LibreTexts. (2020). 12.12: ¹³C NMR Spectroscopy and DEPT. [Link][12]

  • SpectraBase. (n.d.). Acetophenone. [Link]

  • Scribd. (n.d.). Acetophenone 13C NMR Analysis. [Link][10]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link][4]

  • Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

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  • Journal of Chemical and Pharmaceutical Sciences. (2015). ¹HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • Sharma, Y. R. (2007).

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comparison of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone with similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone and Structurally Related Phenolic Ketones

Introduction: The Significance of Substituted Acetophenones in Research

Substituted acetophenones represent a pivotal class of organic compounds, characterized by a benzene ring attached to an acetyl group. Their versatile chemical scaffold, amenable to various substitutions, has made them a cornerstone in medicinal chemistry and materials science. Among these, this compound, a phenolic ketone, stands out due to the unique interplay of its hydroxyl, acetyl, and methyl functional groups. These features impart specific physicochemical properties and a spectrum of biological activities.

This guide provides a comprehensive comparison of this compound with structurally similar compounds. By systematically evaluating analogs with varied hydroxylation and methylation patterns, we aim to elucidate critical structure-activity relationships (SAR). We will explore their synthesis, compare their performance in key biological assays, and provide detailed, field-proven experimental protocols for their evaluation. The compounds selected for this comparative analysis are:

  • Target Compound: this compound

  • Hydroxylation Analogs: 2',4'-Dihydroxyacetophenone and 2',6'-Dihydroxyacetophenone

  • Methylation Isomer: 1-(2-Hydroxy-4,5-dimethylphenyl)ethanone

This analysis is designed for researchers, scientists, and drug development professionals, offering objective data and actionable methodologies to accelerate research in this promising chemical space.

Comparative Physicochemical Properties

The substitution pattern on the phenyl ring profoundly influences the physical and chemical properties of acetophenones. These differences, however subtle, can have significant downstream effects on solubility, reactivity, and biological interactions. The table below summarizes the key physicochemical properties of our selected compounds.

PropertyThis compound2',4'-Dihydroxyacetophenone2',6'-Dihydroxyacetophenone1-(2-Hydroxy-4,5-dimethylphenyl)ethanone
Molecular Formula C₁₀H₁₂O₂C₈H₈O₃C₈H₈O₃C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 152.15 g/mol [1]152.15 g/mol [2]164.20 g/mol [3]
Melting Point ~66-69 °C147 °C[1]156-158 °C[2]Not readily available
Appearance SolidYellow or gold powder[1]Yellowish-beige powder[2]Solid
CAS Number 4118-86-989-84-9[4]699-83-2[2]36436-65-4[3]

Expert Insight: The presence of an additional hydroxyl group in 2',4'- and 2',6'-dihydroxyacetophenone significantly increases their melting points compared to the dimethylated analogs. This is attributable to enhanced intermolecular hydrogen bonding, which requires more energy to overcome. The intramolecular hydrogen bond between the ortho-hydroxyl group and the acetyl carbonyl, present in all four compounds, is a key structural feature influencing their conformation and reactivity.[5]

Synthesis Pathway Overview: The Fries Rearrangement

A cornerstone in the synthesis of hydroxyaryl ketones is the Fries Rearrangement , a reaction that converts a phenolic ester into a mixture of ortho- and para-hydroxyaryl ketones.[6] This reaction is typically catalyzed by Lewis acids (e.g., AlCl₃, TiCl₄) or Brønsted acids and is fundamental for accessing the compounds discussed in this guide.[7]

The choice of catalyst and reaction conditions (e.g., temperature, solvent) is critical as it dictates the regioselectivity, influencing the ratio of ortho to para isomers. For the synthesis of this compound, the starting material would be 3,5-dimethylphenyl acetate. The directing effects of the two methyl groups and the reaction conditions would favor the formation of the ortho-acylated product.

Fries_Rearrangement PhenolicEster Phenolic Ester (e.g., 3,5-Dimethylphenyl Acetate) Intermediate Acylium Ion-Lewis Acid Complex [R-C=O]⁺[AlCl₃(OAr)]⁻ PhenolicEster->Intermediate + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl₃) OrthoProduct ortho-Hydroxyaryl Ketone (e.g., this compound) Intermediate->OrthoProduct Intramolecular Electrophilic Aromatic Substitution (ortho attack) ParaProduct para-Hydroxyaryl Ketone Intermediate->ParaProduct Intramolecular Electrophilic Aromatic Substitution (para attack) Hydrolysis Aqueous Workup OrthoProduct->Hydrolysis ParaProduct->Hydrolysis

Caption: General workflow of the Fries Rearrangement for synthesizing hydroxyaryl ketones.

Comparative Biological Performance

The functional group decorations on the acetophenone scaffold are the primary determinants of biological activity. Here, we compare the antioxidant and antimicrobial potential of our selected compounds.

Antioxidant Activity: A Structural Perspective

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals.[8] The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.

CompoundAntioxidant Performance MetricReference
2',4'-Dihydroxyacetophenone Potent DPPH radical scavenger[9][9]
General Hydroxyacetophenones Activity enhanced by hydroxyl groups on the aromatic ring.[8][8]
Various Phenolic Compounds Strong antioxidant activities observed in DPPH, ABTS, and FRAP assays.[10][10]

Causality and Expertise: The antioxidant capacity is directly linked to the number and position of hydroxyl groups.

  • Number of Hydroxyl Groups: Compounds like 2',4'-dihydroxyacetophenone are generally more potent antioxidants than monohydroxylated analogs. The second hydroxyl group provides an additional site for radical scavenging and can enhance the stability of the resulting radical through resonance.

  • Position of Substituents: The presence of electron-donating groups, such as methyl (-CH₃) and hydroxyl (-OH), on the ring increases the electron density and stabilizes the phenoxy radical, thereby enhancing antioxidant activity. In this compound, the two methyl groups ortho and para to the hydroxyl group contribute to this stabilization. However, the superior radical scavenging ability is often observed in dihydroxy analogs due to the direct participation of multiple hydroxyls.[9]

Antimicrobial Efficacy

Hydroxyacetophenone derivatives have demonstrated a broad spectrum of antimicrobial activities against various pathogens.[11][12] Their mechanism often involves disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with cellular signaling.

Compound/ClassOrganism(s)Activity Metric (MIC)Reference
Hydroxyacetophenone-tetrazole hybrids E. coli, P. aeruginosa, S. aureus, Fungi4 to 128 µg/mL[12]
General Hydroxyacetophenone derivatives E. coli, K. pneumoniaeGood antibacterial activity observed[11]
Chalcone derivatives from 4-hydroxyacetophenone E. coli, S. aureusEffective at 200 mg/mL[13]

Structure-Activity Relationship Insights: The antimicrobial potency is a multifactorial property influenced by lipophilicity and electronic effects.

  • Lipophilicity: The methyl groups in this compound increase its lipophilicity compared to dihydroxyacetophenones. This can enhance its ability to penetrate the lipid-rich cell membranes of bacteria, potentially leading to greater efficacy against certain strains.

  • Hydroxyl Groups: The phenolic hydroxyl is crucial for activity. It can act as a protonophore, disrupting proton motive force across the membrane, or chelate metal ions essential for microbial enzyme function. The presence of two hydroxyl groups in 2',4'- and 2',6'-dihydroxyacetophenone can amplify these effects.

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, we provide detailed protocols for the key bioassays discussed. These protocols are designed as self-validating systems, incorporating necessary controls for accurate interpretation.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol quantifies the ability of a compound to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[14]

Methodology:

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound in methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.

  • Assay Procedure (96-well plate format):

    • Create serial dilutions of the test compounds and the positive control in methanol to achieve a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).[15]

    • To respective wells, add 100 µL of each dilution.

    • Add 100 µL of methanol to blank wells.

    • Add 100 µL of the DPPH solution to all wells.[15]

    • Incubate the plate in the dark at room temperature for 30 minutes.[15]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol only.[15]

    • Plot the % Inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Caption: Workflow for the DPPH antioxidant activity assay.

Protocol 2: Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Methodology:

  • Materials & Preparation:

    • Bacterial Strains: Use standardized strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure (96-well plate format):

    • Prepare a 2-fold serial dilution of each test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

This guide demonstrates that this compound and its structural analogs are a rich source of chemical diversity with significant biological potential. The comparative analysis reveals clear structure-activity relationships:

  • Hydroxylation is a key driver of antioxidant activity, with dihydroxyacetophenones showing superior performance due to enhanced radical scavenging and stabilization.

  • Methylation increases lipophilicity, which may be advantageous for antimicrobial activity by facilitating membrane penetration.

  • The intramolecular hydrogen bond between the ortho-hydroxyl and acetyl groups is a unifying feature that influences the chemical behavior of all compared compounds.

Future research should focus on synthesizing novel derivatives to optimize these activities. Exploring modifications to the alkyl chain, introducing different substituents on the aromatic ring, and creating hybrid molecules could lead to the development of potent new therapeutic agents.[12] Further investigation into their mechanisms of action and evaluation in more complex biological systems, including in vivo models, will be crucial for translating these promising findings into tangible applications.

References

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  • Emami, S., et al. (2018). Acetophenone benzoylhydrazones as antioxidant agents: Synthesis, in vitro evaluation and structure-activity relationship studies. Food Chemistry, 269, 43-52. [Link]

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  • ResearchGate. (2021). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF CHALCONES DERIVATIVES FROM 4- HYDROXYACETOPHENONE AS A STARTING MATERIAL. [Link]

  • ResearchGate. (n.d.). This compound | Request PDF. [Link]

  • Scielo. (n.d.). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. [Link]

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  • MDPI. (n.d.). Quantitative Analysis of Polyphenols and In Vitro Antioxidant, Antimicrobial and Toxicity Assessments in Needles of Five Pinus Species from Montenegro. [Link]

  • Brazilian Dental Journal. (n.d.). Antioxidant activity by DPPH assay of potential solutions to be applied on bleached teeth. [Link]

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  • Taylor & Francis Online. (n.d.). Synthesis, characterization, and antibacterial activity of organotin(IV) complexes with 2-hydroxyacetophenone thiocarbohydrazone. [Link]

  • PubMed. (n.d.). Co(II), Cd(II), Hg(II) and U(VI)O₂ complexes of o-hydroxyacetophenone[N-(3-hydroxy-2-naphthoyl)] hydrazone: physicochemical study, thermal studies and antimicrobial activity. [Link]

  • National Center for Biotechnology Information. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. [Link]

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A Senior Application Scientist's Guide to Purity Assessment of Synthesized 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is not merely a procedural step but the bedrock of reliable, reproducible, and meaningful results. This guide offers an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone. Moving beyond rote protocols, we will explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.

Contextualizing Purity: Synthesis and Potential Impurities

This compound is commonly synthesized via the Fries rearrangement of 2,4-dimethylphenyl acetate.[1][2] This reaction, while effective, is a source of potential impurities that dictate our analytical strategy. The reaction involves the Lewis acid-catalyzed migration of an acyl group from a phenolic ester to the aromatic ring.[3]

Understanding this mechanism is critical because it predicts the most likely process-related impurities:

  • Unreacted Starting Material: 2,4-dimethylphenyl acetate.

  • Positional Isomer: 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone, the para-rearranged product. The ortho/para selectivity is influenced by reaction conditions like temperature and solvent polarity; higher temperatures tend to favor the ortho product (our target molecule).[1][3][4]

  • Hydrolysis Product: 2,4-dimethylphenol, from the hydrolysis of the starting ester.

Our analytical approach must be designed to not only quantify the target compound but also to resolve and identify these specific, predictable impurities.

Diagram: The Fries Rearrangement Pathway

cluster_start Starting Material cluster_rearrangement Fries Rearrangement cluster_products Products & Impurities Start 2,4-Dimethylphenyl Acetate Acylium Acylium Ion Intermediate (+ AlCl3 Complex) Start->Acylium Lewis Acid (e.g., AlCl3) Ortho Target: this compound (Ortho Product) Acylium->Ortho High Temp Non-polar Solvent Para Impurity: 1-(4-Hydroxy-2,5-dimethylphenyl)ethanone (Para Product) Acylium->Para Low Temp Polar Solvent

Caption: Fries Rearrangement yielding the target ortho- and impurity para-isomers.

A Multi-Pronged Approach to Purity Verification

No single technique provides a complete purity profile. A validated assessment relies on the convergence of data from orthogonal methods. We will compare Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Diagram: Overall Purity Assessment Workflow

cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Purity Analysis cluster_final Final Assessment Synth Synthesized Crude Product HPLC HPLC-UV (Quantitative Purity, Isomer Separation) Synth->HPLC qNMR qNMR (Absolute Purity, Structural ID) Synth->qNMR GCMS GC-MS (Volatile Impurities) Synth->GCMS Report Purity Report & Certificate of Analysis HPLC->Report qNMR->Report GCMS->Report

Caption: Workflow combining multiple analytical techniques for robust purity assessment.

Method Comparison: HPLC vs. GC-MS vs. qNMR

The choice of analytical technique is a critical decision driven by the specific questions we need to answer. HPLC and GC-MS are powerful separation techniques, while NMR provides unparalleled structural information and a direct measure of purity.[5][6][7]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Differential partitioning between liquid mobile and solid stationary phases.[6]Partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.[5]Signal intensity is directly proportional to the number of nuclei; comparison against a certified internal standard.[8][9]
Primary Use Case Quantifying the main component and non-volatile impurities, especially isomers. Excellent for routine QC.[10]Identifying and quantifying volatile and semi-volatile impurities (e.g., residual solvents, starting materials).[10]Absolute purity determination without a specific reference standard of the analyte. Provides definitive structural confirmation.[11][12]
Detects Isomers, starting materials, non-volatile byproducts.Unreacted volatile starting materials, hydrolysis products, residual solvents.Structural isomers, residual solvents, and any proton-containing impurity.
Sample Type Non-volatile, thermally stable compounds.Volatile, thermally stable compounds.[5]Soluble compounds.
Sensitivity High (ng to pg range), detector-dependent.[6]Very High (pg to fg range), especially with MS detection.[5]Lower (µg to mg range).
Key Advantage Robust for isomer separation. High throughput.[10]High specificity due to mass spectral data ("molecular fingerprint").[7]"Primary" method; provides absolute quantification and structural data in one experiment.[12]
Limitation Requires a reference standard for identity confirmation. Less definitive identification than MS.Not suitable for non-volatile or thermally labile compounds.[6]Lower sensitivity; potential for signal overlap in complex mixtures.

Experimental Protocols & Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Causality: We choose a reversed-phase (C18) method because our target molecule is moderately polar. The hydroxyl and carbonyl groups provide polarity, while the dimethylated phenyl ring adds hydrophobicity, making it ideal for retention and separation on a C18 stationary phase. A gradient elution is selected to ensure that both more polar (e.g., 2,4-dimethylphenol) and less polar (e.g., 2,4-dimethylphenyl acetate) impurities are eluted with good peak shape within a reasonable timeframe.

Protocol:

  • System Preparation: Agilent 1290 Infinity II LC system or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: DAD at 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter.

  • Self-Validation: Inject a blank (mobile phase) to establish a baseline. Inject a system suitability standard to confirm resolution and peak shape. Inject the sample.

  • Purity Calculation: Purity is calculated based on the area percentage of the main peak relative to the total area of all integrated peaks.

Data Interpretation: The primary peak corresponds to this compound. Look for smaller peaks corresponding to the starting material and the para-isomer, which should have different retention times due to polarity differences.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the gold standard for identifying volatile impurities. The target compound is sufficiently volatile for GC analysis. This method is chosen specifically to search for traces of the more volatile starting material (2,4-dimethylphenyl acetate) and the hydrolysis product (2,4-dimethylphenol), which might be present at levels below the detection limit of other methods.

Protocol:

  • System: Agilent 8890 GC with a 5977B MS detector or equivalent.

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: Start at 70 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 minutes.

  • Injector: Splitless mode at 250 °C.

  • MS Detector: Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-450.

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in dichloromethane.

  • Self-Validation: An initial run with the pure solvent verifies system cleanliness. Analysis of known standards for potential impurities confirms their retention times and mass spectra.

  • Data Interpretation: Identify peaks by comparing their mass spectra to a library (e.g., NIST).[13] The purity is assessed by the relative area of the main peak.

Quantitative ¹H NMR (qNMR)

Causality: qNMR is selected as a primary analytical method because it allows for the determination of absolute purity without needing a synthesized standard of the target compound itself.[12] The signal intensity is directly proportional to the number of protons, providing an unbiased quantification against a certified internal standard.[8][14] This method validates the results from chromatographic techniques and provides definitive structural proof.

Protocol:

  • System: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: Select a high-purity internal standard with a known proton count and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation: Accurately weigh (to 0.01 mg) about 10-15 mg of the synthesized compound and 5-10 mg of the internal standard into a clean NMR tube.

  • Solvent: Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.

  • Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters:

    • Long relaxation delay (D1) of at least 5 times the longest T1 of any signal being integrated (typically D1 ≥ 30s).

    • Sufficient number of scans for a high signal-to-noise ratio (>250:1 for the smallest signal of interest).

    • Ensure a 90° pulse angle.

  • Processing: Apply careful phasing and baseline correction to the spectrum.

  • Self-Validation: The purity of the internal standard must be certified. The absence of overlapping signals between the standard and the analyte validates the choice of standard.

  • Purity Calculation: Use the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

Data Interpretation (Expected ¹H NMR Shifts in DMSO-d₆):

  • -OH: A broad singlet, likely >12 ppm (due to intramolecular hydrogen bonding).

  • Aromatic Protons: Two singlets (or narrow doublets) between 6.5-7.0 ppm.

  • -COCH₃: A sharp singlet around 2.5 ppm.

  • Aromatic -CH₃: Two sharp singlets between 2.1-2.4 ppm.

  • By integrating a well-resolved analyte signal (e.g., the acetyl protons, N=3) and a signal from the internal standard, the absolute purity can be determined.

Conclusion

Assessing the purity of synthesized this compound requires a scientifically rigorous, multi-faceted approach. While HPLC provides excellent quantitative data on isomeric purity and is ideal for routine quality control, GC-MS is unparalleled for detecting volatile process impurities. Quantitative NMR serves as the ultimate arbiter, offering absolute purity determination and unequivocal structural confirmation. By strategically combining these orthogonal techniques, researchers can ensure the integrity of their material, providing the trustworthy foundation necessary for successful research and development.

References

  • Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). Retrieved from [Link]

  • YouTube. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. Retrieved from [Link]

  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Aco-lab. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from [Link]

  • Lab Manager. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]

  • Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Phenomenex. (2024). HPLC vs. GC: What Sets These Methods Apart. Retrieved from [Link]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]

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A Mechanistic Comparison of Key Reactions of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Acetophenone and its derivatives are foundational scaffolds in organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and fine chemicals.[1] The reactivity of the acetophenone moiety is primarily dictated by the interplay between the electrophilic carbonyl group and the nucleophilic α-carbon, as well as the electronic effects of substituents on the aromatic ring.[2][3] This guide provides an in-depth mechanistic comparison of several key reactions involving acetophenone derivatives: Aldol Condensation, Grignard Reaction, Wittig Reaction, and Reduction. Through a detailed examination of their mechanisms, supported by experimental data and protocols, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

Aldol Condensation: Carbon-Carbon Bond Formation via Enolates

The Aldol condensation is a cornerstone reaction in organic chemistry for the formation of carbon-carbon bonds.[4] In the context of acetophenone derivatives, it typically involves the reaction of an enolate, generated by deprotonation of the α-carbon, with an aldehyde or another ketone.

Mechanistic Overview

The base-catalyzed Aldol condensation of acetophenone with an aldehyde, such as benzaldehyde, proceeds through a series of equilibrium steps.[4] The reaction initiates with the deprotonation of the α-carbon of acetophenone by a base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated to yield a β-hydroxy ketone, known as the aldol addition product. Subsequent dehydration, often promoted by heat or stronger basic conditions, leads to the formation of a conjugated enone, in this case, a chalcone.[4][5] Notably, the final elimination of the hydroxide ion is often the rate-limiting step.[5][6]

Aldol_Condensation cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Protonation cluster_4 Step 4: Dehydration (Condensation) A Acetophenone B Enolate A->B + Base C Aldehyde B->A - H₂O D Alkoxide Intermediate B->D + Aldehyde Base Base (e.g., OH⁻) E Aldol Addition Product (β-Hydroxy Ketone) D->E + H₂O F Enone (Chalcone) E->F - H₂O, Heat/Base Water H₂O

Caption: Mechanism of the Base-Catalyzed Aldol Condensation.

Experimental Data & Comparison

The outcome of the Aldol condensation is highly dependent on reaction conditions and the nature of the reactants. For instance, the reaction between acetophenone and acetaldehyde can potentially yield four different products, but the major product is typically formed from the enolate of acetophenone attacking the more electrophilic aldehyde.[7]

ReactantsBaseSolventTemperature (°C)ProductYield (%)Reference
Acetophenone, p-Methoxybenzaldehyde60% NaOHEthanolRoom Tempp-Methoxybenzalacetophenone-[8]
Acetophenone, BenzaldehydeNaOHWaterRoom TempChalcone-[9]
Acetone, AcetophenoneNaOHAqueous253-Methyl-1-phenyl-2-buten-1-one-[10][11][12]
Experimental Protocol: Synthesis of p-Methoxybenzalacetophenone[8]
  • Combine 0.5 mL of p-methoxybenzaldehyde, 0.5 mL of acetophenone, and 0.8 mL of ethanol in a 5-mL conical flask and stir.

  • Add 0.2 mL of 60% NaOH solution and continue stirring for 5 minutes.

  • Pour the reaction mixture into a beaker containing 3 mL of cold water and stir vigorously to precipitate the product.

  • Collect the crude product by suction filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure p-methoxybenzalacetophenone.

Grignard Reaction: Versatile Carbon-Carbon Bond Formation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as the carbonyl carbon of acetophenone.[13]

Mechanistic Overview

The reaction of a Grignard reagent (R-MgX) with acetophenone proceeds via nucleophilic addition to the carbonyl group.[14] The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetophenone, leading to the formation of a tetrahedral alkoxide intermediate.[14][15] Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol.[15][16] It is crucial to perform the reaction under anhydrous conditions as Grignard reagents are strong bases and will react with protic solvents like water.[15][16]

Grignard_Reaction cluster_1 Step 1: Nucleophilic Addition cluster_2 Step 2: Acidic Workup A Acetophenone C Tetrahedral Alkoxide Intermediate A->C B Grignard Reagent (R-MgX) B->C D Tertiary Alcohol C->D + H₃O⁺ H3O H₃O⁺

Caption: General Mechanism of the Grignard Reaction with Acetophenone.

Experimental Data & Comparison

Grignard reactions are known for their high yields and applicability to a wide range of substrates. The choice of Grignard reagent and reaction conditions can be tailored to synthesize various tertiary alcohols.

Acetophenone DerivativeGrignard ReagentSolventProductYield (%)Reference
4-MethylbenzonitrileMethylmagnesium bromideDiethyl ether4'-Methylacetophenone85-90[15]
N-methoxy-N-methyl-4-chlorobenzamidePhenylmagnesium bromideTHF4-Chloroacetophenone92[15]
AcetophenonePhenylmagnesium bromide-1,1-Diphenylethanol-[17]
Experimental Protocol: Synthesis of 4'-Methylacetophenone from a Nitrile[15]
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-methylbenzonitrile (1 equivalent) in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Add methylmagnesium bromide solution (1.1-1.5 equivalents) dropwise to the stirred nitrile solution, maintaining a gentle reflux.

  • Hydrolysis: After the addition is complete, hydrolyze the intermediate imine salt by carefully adding dilute hydrochloric acid.

  • Work-up: Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or chromatography to obtain 4'-methylacetophenone.

Wittig Reaction: Alkene Synthesis from Carbonyls

The Wittig reaction provides a reliable method for synthesizing alkenes by reacting a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[18][19]

Mechanistic Overview

The Wittig reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism.[20] The nucleophilic carbon of the ylide attacks the carbonyl carbon of acetophenone, while the carbonyl oxygen attacks the positively charged phosphorus atom.[20] This forms a transient four-membered ring intermediate called an oxaphosphetane.[20][21] The unstable oxaphosphetane then decomposes in a syn-elimination fashion to yield the alkene and a stable triphenylphosphine oxide, the latter being the driving force for the reaction.[21]

Wittig_Reaction cluster_1 Step 1: [2+2] Cycloaddition cluster_2 Step 2: Decomposition A Acetophenone C Oxaphosphetane Intermediate A->C B Phosphorus Ylide B->C D Alkene C->D E Triphenylphosphine Oxide C->E

Caption: Mechanism of the Wittig Reaction.

Stereoselectivity and Ylide Stability

A key feature of the Wittig reaction is its stereoselectivity, which is largely dependent on the stability of the ylide.[18][21]

  • Non-stabilized ylides (with alkyl substituents) generally lead to the formation of (Z)-alkenes.[18][21]

  • Stabilized ylides (with electron-withdrawing groups like esters or ketones) predominantly yield (E)-alkenes.[18][21]

  • Semi-stabilized ylides (with aryl substituents) often give poor (E)/(Z) selectivity.[18]

Experimental Protocol: One-Pot Wittig Reaction and Hydrolysis[22]

This protocol describes the synthesis of cinnamic acids from benzaldehydes, which can be adapted for acetophenone derivatives.

  • Dissolve the acetophenone derivative and the alkoxycarbonylmethylidenetriphenylphosphorane in 10 w% aqueous NaOH.

  • Stir the reaction at room temperature until the formation of the intermediate cinnamate is complete (monitored by TLC).

  • Elevate the temperature to hydrolyze the ester in situ.

  • After cooling, acidify the reaction mixture to precipitate the corresponding cinnamic acid.

  • Isolate the product by filtration and purify by recrystallization.

Reduction of the Carbonyl Group: Synthesis of Alcohols

The reduction of the carbonyl group in acetophenone derivatives is a fundamental transformation that yields the corresponding secondary alcohols.[22] The choice of reducing agent is critical and determines the selectivity and reaction conditions.

Mechanistic Overview: Hydride Reduction

Commonly used hydride reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[23][24] Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon.[24] The resulting alkoxide is then protonated during workup to give the alcohol.

LiAlH₄ is a significantly stronger reducing agent than NaBH₄ due to the more polar Al-H bond compared to the B-H bond.[23][25] Consequently, LiAlH₄ can reduce a wider range of carbonyl-containing functional groups, including esters and carboxylic acids, while NaBH₄ is more selective for aldehydes and ketones.[26][27]

Reduction_Workflow cluster_1 Step 1: Hydride Attack cluster_2 Step 2: Protonation A Acetophenone C Alkoxide Intermediate A->C B Hydride Reagent (e.g., NaBH₄, LiAlH₄) B->C D Secondary Alcohol C->D + H₂O/H⁺ H2O_Workup H₂O/H⁺ Workup

Caption: General Workflow for the Hydride Reduction of Acetophenone.

Comparison of Reducing Agents
Reducing AgentReactivitySelectivitySolventsSafety Considerations
Sodium Borohydride (NaBH₄) MilderReduces aldehydes and ketonesProtic (e.g., ethanol, water)Reacts with water but manageable
Lithium Aluminum Hydride (LiAlH₄) StrongerReduces aldehydes, ketones, esters, carboxylic acids, amidesAprotic (e.g., THF, diethyl ether)Reacts violently with water; must be handled under anhydrous conditions
Experimental Protocol: Asymmetric Reduction using (-)-DIP-Chloride[29]

This protocol details the enantioselective reduction of acetophenone to (R)-1-phenylethanol.

  • Reagent Preparation: In an oven-dried flask under an inert atmosphere, dissolve (-)-DIP-Chloride in anhydrous THF.

  • Reduction: Cool the solution to the specified temperature (e.g., -25 °C) and add acetophenone dropwise.

  • Quenching: After the reaction is complete, quench the excess reagent by the slow addition of diethanolamine.

  • Work-up: Extract the product with an organic solvent, wash the organic layer, dry it, and remove the solvent.

  • Purification: Purify the resulting (R)-1-phenylethanol by chromatography to achieve high enantiomeric excess.

Conclusion

The reactions of acetophenone derivatives are diverse and mechanistically distinct, offering a rich toolbox for synthetic chemists. The Aldol condensation provides a classic route to α,β-unsaturated ketones, while the Grignard reaction offers a versatile method for constructing tertiary alcohols. The Wittig reaction is indispensable for the stereoselective synthesis of alkenes, and reductions provide access to valuable secondary alcohols. A thorough understanding of the underlying mechanisms, as presented in this guide, is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. By leveraging this knowledge, researchers can effectively harness the reactivity of acetophenone derivatives to achieve their synthetic goals.

References

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  • Rodrigues, M. O., et al. (2018). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 16(30), 5469-5481. Retrieved from [Link]

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  • Zhang, Y., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Molecules, 28(23), 7851. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone and its associated waste streams. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations are conducted with the highest degree of scientific integrity and compliance.

Core Principles of Chemical Waste Management

The disposal of any chemical reagent begins with a thorough understanding of its intrinsic properties and potential hazards. This compound, an alkyl-phenyl ketone, is a solid organic compound that requires careful handling.[1] The fundamental principle of its disposal is to prevent its release into the environment and to ensure it is managed by personnel and facilities equipped to handle hazardous chemical waste.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4]

Hazard Identification and Risk Assessment

Before handling or disposing of this compound, a full risk assessment is mandatory. While toxicological properties for this specific compound are not extensively detailed, data from structurally similar aromatic ketones provide a strong basis for hazard evaluation.

Key Hazards:

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[5] Some related compounds are harmful if swallowed.[6]

  • Physical Hazards: The material is a combustible solid.[2] In a finely distributed state, it may have the potential for a dust explosion when whirled up.[2]

  • Environmental Hazards: Related compounds are classified as toxic to aquatic life with long-lasting effects, necessitating the prevention of release into waterways and soil.[2]

Hazard Category Classification Supporting Evidence
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)May cause respiratory irritation.[5][6]
Acute Aquatic ToxicityCategory 2 (for related compounds)Toxic to aquatic life.[2]
Chronic Aquatic ToxicityCategory 2 (for related compounds)Toxic to aquatic life with long-lasting effects.[2]

Chemical Incompatibilities: To prevent dangerous reactions, do not mix this compound with the following:

  • Strong oxidizing agents[3]

  • Strong bases[6]

  • Acid anhydrides[6]

  • Acid chlorides[6]

Personal Protective Equipment (PPE) Protocol

Adherence to proper PPE is the first line of defense against chemical exposure. The causality is clear: engineering controls can fail, but consistent use of appropriate PPE provides a critical barrier.

  • Eye Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] This is crucial to prevent eye irritation from dust or splashes.[5]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact and irritation.[5]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[5]

  • Respiratory Protection: When handling the solid in a way that generates dust, a NIOSH-approved N95 dust mask or higher is required to prevent respiratory tract irritation.[2][5] All handling of the powder should ideally be performed in a well-ventilated area or a chemical fume hood.[5]

Emergency Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.[7]

  • Don PPE: Before approaching the spill, don the full PPE as described in Section 3.

  • Containment: Use dry cleanup procedures. DO NOT use water to wash the area initially, as this can spread contamination.

  • Collection: Carefully sweep up the solid material.[5] Alternatively, use a vacuum cleaner equipped with a HEPA filter and rated for combustible dust. Avoid any actions that generate excessive dust.

  • Place in Waste Container: Place the collected material into a suitable, labeled, and sealable container for hazardous waste disposal.[3][5]

  • Decontamination: Clean the spill area thoroughly with soap and water. Collect the cleaning materials (e.g., paper towels, absorbent pads) and place them in the same hazardous waste container.

  • Dispose: Treat the sealed container as hazardous waste and follow the disposal procedures outlined in Section 6.

Spill_Response_Workflow Diagram 1: Spill Response Workflow spill Spill Discovered alert Alert Personnel & Secure Area spill->alert ppe Don Full PPE (Goggles, Gloves, Lab Coat, Respirator) alert->ppe contain Contain Spill (Dry Cleanup Procedures) ppe->contain collect Collect Solid Material (Sweep or HEPA Vacuum) contain->collect package Place Spill Debris in Labeled Hazardous Waste Container collect->package decon Decontaminate Spill Area (Soap & Water) package->decon dispose Manage as Hazardous Waste (Follow Disposal Protocol) decon->dispose

Caption: A flowchart outlining the immediate, step-by-step actions required for the safe management of a this compound spill.

Waste Segregation and Collection

Proper segregation is a cornerstone of safe laboratory practice. Mixing incompatible waste streams can lead to hazardous reactions.

  • Do Not Mix: Never mix this compound waste with other waste streams, especially the incompatible materials listed in Section 2.[2]

  • Container: Use only designated, compatible, and properly sealed hazardous waste containers. The original product container can be used if it is in good condition.[2][8] The container must be kept closed when not in use.[3][5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms.[9]

Approved Disposal Procedures

The final disposal of this chemical must be handled by a licensed and approved waste disposal contractor. Your institution's Environmental Health & Safety (EHS) department is the designated coordinator for this process.

The Causality of Professional Disposal: Aromatic organic compounds require high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to prevent the formation and release of toxic byproducts into the atmosphere.[7] This is a highly specialized process that cannot be performed in a standard laboratory setting.

Step-by-Step Disposal Protocol:

  • Characterize Waste: Classify the waste as a hazardous solid organic material.

  • Package for Disposal:

    • Ensure the waste is in a sealed, compatible container as described in Section 5.

    • For pure, unused product, it may be possible to dispose of it in its original container.[2]

    • For contaminated materials (e.g., from a spill cleanup), ensure they are double-bagged and sealed within the waste container.

  • Label Correctly: Affix your institution's hazardous waste tag to the container. Fill it out completely, including the chemical name, quantity, and your contact information.

  • Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[5]

  • Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with all necessary information from the waste tag. Do not attempt to transport the waste yourself.

Disposal_Decision_Process Diagram 2: Disposal Decision Process start Waste Generated (Unused chemical, spill debris, etc.) characterize Characterize as Hazardous Waste (Solid Aromatic Ketone) start->characterize package Package in a Suitable, Sealed & Labeled Container characterize->package store Store in Designated Satellite Accumulation Area package->store contact_ehs Contact Institutional EHS Office to Schedule Pickup store->contact_ehs disposal Professional Disposal (Licensed Facility - Incineration) contact_ehs->disposal

Caption: A decision-making workflow for the compliant disposal of this compound waste from generation to final disposition.

By adhering to this comprehensive guide, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of environmental responsibility that are integral to the scientific community.

References

  • CymitQuimica. (2024, December 16). Safety Data Sheet.
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  • Acros Organics. (2025, September 24). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET.
  • ECHEMI. 1-(2,5-Dimethylphenyl)ethanone SDS, 2142-73-6 Safety Data Sheets.
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A Senior Application Scientist's Guide to Handling 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone: A Framework for Proactive Safety

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work is predicated on a foundation of safety and precision. The handling of specialized chemical reagents like 1-(2-Hydroxy-4,6-dimethylphenyl)ethanone demands more than just following a checklist; it requires a deep, causal understanding of the potential risks and the protective measures they necessitate. This guide moves beyond mere instruction to provide a procedural and logistical framework for the safe handling of this compound, ensuring that every step is part of a self-validating safety system.

Foundational Risk Assessment: Understanding the Compound

This compound is a solid crystalline compound that presents specific, well-documented hazards.[1] A thorough risk assessment is the critical first step in establishing a safe operational plan. The primary hazards, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), are the basis for our personal protective equipment (PPE) selection.

  • H315: Causes skin irritation. [2] Direct contact can lead to inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation. [2] The eyes are particularly vulnerable; exposure can result in significant, potentially damaging irritation.

  • H335: May cause respiratory irritation. [1][2] Inhalation of the dust or powder form of this compound can irritate the respiratory tract.

These classifications are not merely warnings; they are directives that inform every choice we make, from engineering controls to the specific gloves we select.

The Core Directive: A Multi-Layered PPE Strategy

Effective protection is not about a single piece of equipment but an integrated system. For this compound, this system must address all potential routes of exposure: dermal, ocular, and respiratory.

Eye and Face Protection: The First Line of Defense

Given the severe eye irritation risk (H319), robust eye protection is non-negotiable.

  • What to Use: Wear tightly fitting, chemical splash-resistant safety goggles that conform to European Standard EN166 or NIOSH (US) standards.[3]

  • The Causality: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to airborne dust or accidental splashes. The complete seal of goggles is essential to mitigate this risk. In situations with a higher potential for splashing, such as when transferring solutions, a face shield should be worn in addition to goggles for full facial protection.[4]

Skin and Body Protection: An Impermeable Barrier

To counter the H315 skin irritation hazard, comprehensive skin and body protection is required.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are effective choices for their resistance to a broad range of organic chemicals. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard laboratory coat is essential to prevent incidental contact with the skin.[5] For operations involving larger quantities or a significant risk of spillage, a chemically resistant apron provides an additional layer of security.

  • The Causality: The principle here is barrier protection. Contaminated clothing must be removed immediately and washed before reuse to prevent prolonged skin contact.[1][3] Thoroughly wash hands and any exposed skin after handling the compound, even if gloves were worn.[1]

Respiratory Protection: Engineering Controls as the Primary Solution

The risk of respiratory irritation (H335) is best managed through engineering controls, which remove the hazard at its source.

  • Primary Control: All handling of this compound in its solid, powdered form should be conducted within a certified chemical fume hood or a well-ventilated area.[1][6] This prevents the inhalation of airborne particles.

  • Secondary Control: If engineering controls are insufficient to maintain exposure below acceptable limits, or if irritation symptoms occur, respiratory protection is necessary.[3] An appropriate respirator with a particulate filter should be used as part of a comprehensive respiratory protection program.

  • The Causality: Relying on engineering controls first is a fundamental principle of laboratory safety. It is more effective to remove the contaminant from the air than to filter it at the point of inhalation.

Summary of Hazards and Required PPE

For quick reference, the relationship between the compound's hazards and the necessary protective equipment is summarized below.

Hazard ClassificationGHS CodeRequired Personal Protective Equipment
Skin IrritationH315Chemical-resistant gloves (e.g., Nitrile), Laboratory coat
Serious Eye IrritationH319Chemical splash goggles; Face shield for splash-prone tasks
Respiratory IrritationH335Primary: Use in a chemical fume hood or well-ventilated area

Operational and Disposal Plan: From Benchtop to Waste Stream

A safe protocol extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.

Experimental Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Assess Risks (H315, H319, H335) Select_PPE 2. Select & Inspect PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->Select_PPE Verify_Controls 3. Verify Engineering Controls (Fume Hood Operational) Select_PPE->Verify_Controls Handling 4. Conduct Operations in Fume Hood Verify_Controls->Handling Spill Spill Occurs Handling->Spill Spill_Response 5a. Execute Spill Response (Evacuate, Contain, Clean) Spill->Spill_Response Yes Doffing 5. Doff PPE Correctly Spill->Doffing No Spill_Response->Doffing Decontaminate 6. Decontaminate Work Area Doffing->Decontaminate Disposal 7. Dispose of Waste (Chemical & Contaminated PPE) Decontaminate->Disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure an eyewash station and safety shower are readily accessible.[6] Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1][6]

  • Donning PPE: Don PPE in the following order: laboratory coat, safety goggles, and finally, gloves.

  • Handling: Conduct all weighing and transfer operations within a chemical fume hood to prevent inhalation of dust.[1] Avoid dust formation during handling.[1]

  • Accidental Release: In case of a spill, prevent further leakage if it is safe to do so.[3] Avoid generating dust.[7] Collect the spilled material using inert absorbent material and place it in a suitable, closed container for disposal.[6]

  • First Aid:

    • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[3]

    • If in Eyes: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[1][3] Continue rinsing for at least 15 minutes and get medical attention.[1]

    • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][3] Call a physician if you feel unwell.[1]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Chemical Waste: The compound and any solutions containing it must be disposed of as hazardous chemical waste.[7] Do not discharge into sewer systems.[8]

  • Contaminated Materials: Used gloves, absorbent materials from spills, and any other contaminated disposable items must also be treated as hazardous waste.

  • Procedure: Dispose of all waste contents and containers at an approved waste disposal plant, adhering strictly to all local, regional, and national regulations.[1][3]

By integrating a deep understanding of the inherent risks with a multi-layered and systematic approach to protection, we build a culture of safety that protects not only ourselves but also the integrity of our research.

References

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • 2'-Hydroxy-4',5'-dimethylacetophenone | C10H12O2 | CID 118976. PubChem. [Link]

  • Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Organic Syntheses Procedure. [Link]

  • Ethanone, 1-(2-hydroxy-5-nonylphenyl)-, oxime, branched - Assessment statement (CA09615). Australian Government Department of Health and Aged Care. [Link]

  • (PDF) this compound. ResearchGate. [Link]

  • Ethanone, 1-(2,5-dimethylphenyl)- | C10H12O | CID 75061. PubChem. [Link]

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